molecular formula C7H15NO B1475354 4-Methoxy-3,3-dimethylpyrrolidine CAS No. 1889188-78-6

4-Methoxy-3,3-dimethylpyrrolidine

Cat. No.: B1475354
CAS No.: 1889188-78-6
M. Wt: 129.2 g/mol
InChI Key: ULABXABPWDXDFQ-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-3,3-dimethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3,3-dimethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULABXABPWDXDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889188-78-6
Record name 4-methoxy-3,3-dimethylpyrrolidine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3,3-dimethylpyrrolidine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical aspect in modern drug design for enhancing potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of a novel derivative, 4-Methoxy-3,3-dimethylpyrrolidine, for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available, this document synthesizes established principles of pyrrolidine chemistry, predictive modeling, and field-proven insights to offer a robust theoretical framework for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Pyrrolidine Moiety

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the design of new therapeutic agents. Its prevalence in nature, most notably as the core of the amino acid proline, has made it a focal point for synthetic and medicinal chemists.[2][4] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes, receptors, and ion channels.[3] Furthermore, the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, contributing to improved drug-like characteristics.[4] The introduction of diverse substituents onto the pyrrolidine core, such as the methoxy and gem-dimethyl groups in 4-Methoxy-3,3-dimethylpyrrolidine, offers a promising avenue for developing novel chemical entities with unique biological activities.

Chemical Structure and Predicted Properties

Molecular Structure

4-Methoxy-3,3-dimethylpyrrolidine possesses a pyrrolidine ring substituted at the 3-position with two methyl groups and at the 4-position with a methoxy group.

Molecular Formula: C₇H₁₅NO[5]

SMILES: CC1(CNCC1OC)C[5]

InChI: InChI=1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3[5]

The presence of a stereocenter at the C4 position means that 4-Methoxy-3,3-dimethylpyrrolidine can exist as a pair of enantiomers, (R)- and (S)-4-Methoxy-3,3-dimethylpyrrolidine. The stereochemistry will significantly influence its interaction with chiral biological macromolecules.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of 4-Methoxy-3,3-dimethylpyrrolidine.

PropertyPredicted ValueSource
Molecular Weight 129.20 g/mol PubChem
Monoisotopic Mass 129.11537 Da[5]
XlogP 0.7[5]
Boiling Point ~150-170 °C(Estimated based on similar structures)
Solubility Expected to be soluble in organic solvents and moderately soluble in water.[6](Inferred)

The predicted XlogP value suggests a favorable balance between hydrophilicity and lipophilicity, a key parameter for oral bioavailability.

Synthesis and Methodologies

While a specific synthesis for 4-Methoxy-3,3-dimethylpyrrolidine has not been published, a plausible and efficient synthetic route can be designed based on established methodologies for constructing substituted pyrrolidines.[7][8] A retro-synthetic analysis suggests a strategy involving the formation of the pyrrolidine ring through cyclization of a suitable acyclic precursor.

Proposed Synthetic Pathway: A Hypothetical Protocol

A robust approach would be a multi-step synthesis starting from readily available materials. One such hypothetical pathway is outlined below.

Step 1: Synthesis of a β-amino ester precursor. This could be achieved through a Michael addition of an amine to an appropriately substituted α,β-unsaturated ester.

Step 2: Reduction of the ester and cyclization. Reduction of the ester to the corresponding aldehyde or alcohol, followed by intramolecular reductive amination or other cyclization methods, would form the pyrrolidine ring.

Step 3: Introduction of the methoxy group. If not already incorporated, the methoxy group could be introduced via nucleophilic substitution on a suitable precursor, such as a 4-hydroxypyrrolidine derivative.

Experimental Workflow: A Conceptual Framework

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Cyclization and Functionalization cluster_3 Final Product A α,β-Unsaturated Ester C Michael Addition A->C B Primary Amine B->C D β-Amino Ester C->D Formation of C-N bond E Reduction & Cyclization D->E Reduction of ester F 4-Hydroxy-3,3-dimethylpyrrolidine E->F Intramolecular Cyclization G Methylation F->G Introduction of Methoxy Group H 4-Methoxy-3,3-dimethylpyrrolidine G->H Final Product

Caption: Hypothetical synthetic workflow for 4-Methoxy-3,3-dimethylpyrrolidine.

Spectroscopic Characterization (Predicted)

The structural elucidation of 4-Methoxy-3,3-dimethylpyrrolidine would rely on a combination of spectroscopic techniques. The following are the expected spectral features based on its structure.

¹H NMR Spectroscopy
  • -OCH₃ group: A singlet at approximately 3.2-3.4 ppm.

  • -CH₂-N-CH₂- protons: A series of multiplets in the range of 2.5-3.5 ppm.

  • -CH(OCH₃)- proton: A multiplet around 3.8-4.2 ppm.

  • -C(CH₃)₂ protons: Two singlets for the diastereotopic methyl groups, expected around 1.0-1.2 ppm.

  • -NH proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy
  • -OCH₃ carbon: A signal around 55-60 ppm.

  • -CH₂-N-CH₂- carbons: Signals in the range of 40-60 ppm.

  • -CH(OCH₃)- carbon: A signal around 70-80 ppm.

  • -C(CH₃)₂ carbon: A quaternary carbon signal around 35-45 ppm.

  • -C(CH₃)₂ carbons: Two signals for the methyl carbons around 20-30 ppm.

Infrared (IR) Spectroscopy
  • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions in the 2850-2960 cm⁻¹ region.

  • C-O stretch (ether): A strong absorption band around 1070-1150 cm⁻¹.[9]

  • N-H bend: An absorption around 1590-1650 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the pyrrolidine ring. Predicted collision cross-section values for various adducts are available.[5]

Potential Applications in Drug Development

The unique substitution pattern of 4-Methoxy-3,3-dimethylpyrrolidine makes it an attractive scaffold for medicinal chemistry programs targeting a variety of diseases.

Central Nervous System (CNS) Disorders

Pyrrolidine derivatives are well-represented in drugs targeting the CNS.[10][11] The pyrrolidine scaffold can mimic the conformation of neurotransmitters, and the substituents can be tailored to achieve selectivity for specific receptor subtypes. The methoxy group, in particular, is a common feature in many CNS-active drugs and can influence blood-brain barrier permeability and metabolic stability.[12][13]

Antiviral and Anticancer Agents

Substituted pyrrolidines have shown promise as antiviral and anticancer agents.[3] The stereochemistry and electronic properties of the substituents can be optimized to inhibit viral replication enzymes or to interact with protein targets involved in cancer progression.

Metabolic Diseases

The pyrrolidine ring has been incorporated into molecules designed to treat metabolic disorders such as diabetes.[3] The ability to precisely position functional groups allows for the design of potent and selective enzyme inhibitors or receptor agonists/antagonists.

G 4-Methoxy-3,3-dimethylpyrrolidine 4-Methoxy-3,3-dimethylpyrrolidine CNS Disorders CNS Disorders 4-Methoxy-3,3-dimethylpyrrolidine->CNS Disorders Neurotransmitter Mimicry Antiviral Activity Antiviral Activity 4-Methoxy-3,3-dimethylpyrrolidine->Antiviral Activity Enzyme Inhibition Anticancer Activity Anticancer Activity 4-Methoxy-3,3-dimethylpyrrolidine->Anticancer Activity Protein-Protein Interaction Modulation Metabolic Diseases Metabolic Diseases 4-Methoxy-3,3-dimethylpyrrolidine->Metabolic Diseases Receptor Modulation

Caption: Potential therapeutic applications of 4-Methoxy-3,3-dimethylpyrrolidine.

Conclusion and Future Directions

4-Methoxy-3,3-dimethylpyrrolidine represents a novel and synthetically accessible chemical scaffold with significant potential for drug discovery. This guide has provided a theoretical framework for its synthesis, characterization, and application based on established chemical principles and predictive methodologies. Future research should focus on the development of an efficient and stereoselective synthesis of its enantiomers. Subsequent biological screening of these compounds in relevant disease models will be crucial to unlocking their therapeutic potential. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this promising new area of medicinal chemistry.

References

  • Sjölin, O. (2017). Synthesis of substituted pyrrolidines. KTH, School of Chemical Science and Engineering. [Link]

  • Nevsky, A. A., & Zhuravlev, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(9), 2977. [Link]

  • White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

  • Wallach, J., & Brandt, S. D. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(9), 1331-1334. [Link]

  • Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • PubChemLite. 4-methoxy-3,3-dimethylpyrrolidine (C7H15NO). [Link]

  • Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Cherevan, E. A., Nam, D. D., Gubskiy, I. L., & Aliev, O. I. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6124. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. C2H6O CH3OCH3 infrared spectrum of methoxymethane. [Link]

Sources

Conformational Analysis of 3,3-Dimethylpyrrolidine Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in drug discovery, serving as the core for numerous GPCR ligands, kinase inhibitors, and peptide mimetics. However, the unsubstituted pyrrolidine ring possesses significant conformational flexibility, traversing a pseudorotational pathway that can dilute binding affinity (entropic penalty).

The introduction of a 3,3-dimethyl (gem-dimethyl) moiety is a strategic modification used to restrict this conformational freedom—a phenomenon rooted in the Thorpe-Ingold effect. This guide provides a rigorous technical framework for analyzing the conformational landscape of 3,3-dimethylpyrrolidine derivatives, combining computational modeling (DFT) with experimental validation (NMR).

Theoretical Framework: The Gem-Dimethyl Bias

The Physics of Pyrrolidine Puckering

Unlike six-membered rings which settle into stable chair conformations, five-membered rings like pyrrolidine are never planar. They exist in a state of dynamic equilibrium described by the Pseudorotation Cycle .

  • Envelope (

    
    ):  One atom is out of the plane defined by the other four.[1]
    
  • Twist (

    
    ):  Three adjacent atoms are coplanar, while the other two are displaced on opposite sides.
    

The conformation is defined by two parameters:

  • Phase Angle of Pseudorotation (

    
    ):  Describes where the ring is on the cycle (0° to 360°).
    
  • Puckering Amplitude (

    
    ):  Describes how much the ring is puckered (typically 35°–45°).
    
The 3,3-Dimethyl Effect

In a standard pyrrolidine, the energy barrier between conformers is low (< 3 kcal/mol). The introduction of a 3,3-dimethyl group alters this landscape significantly due to syn-diaxial repulsion and torsional strain minimization .

  • Thorpe-Ingold Effect (Angle Compression): The internal C2-C3-C4 bond angle is compressed, forcing the ring substituents closer together.[2]

  • Conformational Lock: To minimize the eclipsing interactions of the gem-methyl groups with adjacent equatorial protons or substituents, the ring biases toward specific regions of the pseudorotation cycle. The 3,3-dimethyl group typically favors a conformation where the C3 atom is the "flap" of the envelope or part of a twist that maximizes the staggering of the methyl groups.

Computational Analysis Workflow

To predict the preferred conformation before synthesis, Density Functional Theory (DFT) is required. Molecular Mechanics (Force Fields) often fail to accurately capture the subtle electronic effects of the nitrogen lone pair (


 hyperconjugation).
Recommended Computational Protocol
StepMethodPurpose
1. Sampling Monte Carlo / Low-Mode MD (OPLS4 or MMFF94)Generate a broad ensemble of starting geometries to ensure the global minimum is not missed.
2. Optimization DFT: B3LYP-D3BJ / 6-311+G(d,p)Geometry optimization including dispersion corrections (D3BJ) which are critical for steric clashes in gem-dimethyl systems.
3. Solvation PCM or SMD (Water/Chloroform)Implicit solvent models are essential; gas-phase calculations often overemphasize intramolecular H-bonds.
4. Frequency Harmonic Frequency CalcConfirm stationary points (no imaginary frequencies) and obtain Zero-Point Energy (ZPE).
Visualization of the Workflow

ConformationalWorkflow Start Structure Input (3D Builder) Search Conformational Search (Monte Carlo/MMFF94) Start->Search Filter Filter Redundant Conformers Search->Filter DFT DFT Optimization (B3LYP/6-31G*) Filter->DFT Top 10 kcal/mol Boltzmann Boltzmann Weighting (ΔG at 298K) DFT->Boltzmann Output Predicted J-Couplings & 3D Shape Boltzmann->Output

Figure 1: Computational workflow for predicting the dominant conformer of 3,3-dimethylpyrrolidines.

Experimental Validation: NMR Spectroscopy

While X-ray crystallography provides a snapshot, it is subject to crystal packing forces. Solution-state NMR is the gold standard for determining the bioactive conformation.

Vicinal Coupling Constants ( )

The relationship between the dihedral angle (


) and the coupling constant (

) is described by the generalized Karplus-Altona Equation .

For 3,3-dimethylpyrrolidine, the key diagnostic protons are at positions C4 and C5 .

  • Rigid Systems: If the ring is locked, you will observe distinct large (~10-12 Hz, trans-diaxial) and small (~2-4 Hz, gauche) couplings.

  • Flexible Systems: Rapid averaging results in intermediate couplings (~6-7 Hz).

Data Interpretation Table:

Observation (

)
InterpretationStructural Implication
Distinct Large/Small Slow exchange / Locked3,3-dimethyl group has successfully restricted the pucker.
Averaged (~6-7 Hz) Fast pseudorotationThe barrier is insufficient; the ring is flexible.
NOE Correlations Strong H3(Me)-H5(ax)Confirms spatial proximity of methyls to the C5 position.
Experimental Protocol: NMR Analysis

Objective: Determine the solution-state pucker of a 3,3-dimethylpyrrolidine derivative.

  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 600 µL of CDCl₃ (or DMSO-

      
       if polar).
      
    • Note: Use a solvent that minimizes H-bonding if the N-H is free, or use DMSO to lock H-bonds.

  • Acquisition:

    • Run a standard 1D

      
      H NMR (minimum 400 MHz, preferably 600 MHz for resolution).
      
    • Run 1D NOE or 2D NOESY (mixing time 500 ms). Target the methyl singlets at C3.

  • Analysis:

    • Extract

      
       values for the C4 and C5 protons.
      
    • Use the Altona parameter set to calculate the dihedral angles from the experimental

      
       values.
      
    • Compare these angles with the DFT-predicted angles.

Case Study: Optimization of a GPCR Ligand

Scenario: A medicinal chemistry team is optimizing a pyrrolidine-based antagonist. The parent compound (unsubstituted pyrrolidine) has high potency but poor metabolic stability (rapid oxidation at C3).

Intervention: The team introduces a 3,3-dimethyl group.

  • Metabolic Result: The C3 position is blocked, preventing oxidation.

  • Conformational Result: The ring pucker shifts.

Analysis: Using the workflow above, the team determines that the 3,3-dimethyl group forces the ring into a C4-envelope conformation.

  • DFT Prediction: The C4-envelope places the bulky C3-methyls in a pseudo-equatorial orientation relative to the ring plane.

  • NMR Validation:

    
     values are 11.2 Hz (trans) and 3.5 Hz (cis), confirming a rigid ring.
    
  • Outcome: If the receptor pocket requires this specific shape, potency increases. If the receptor requires the other pucker, potency drops (despite improved metabolic stability). This "conformational check" is vital to explain SAR (Structure-Activity Relationship) cliffs.

Conformational Landscape Diagram

Pseudorotation N North (N) C3-endo E East (E) C4-envelope N->E S South (S) C3-exo W West (W) Twist S->W E->S W->N Center Bias 3,3-Dimethyl Preferred Region Bias->E

Figure 2: Simplified pseudorotation map. The 3,3-dimethyl group often biases the equilibrium toward specific envelopes (e.g., East/West quadrants) to relieve steric strain.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. (The foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).[2]

  • Altona, C. (1982). Conformational analysis of five-membered rings in solution. Recueil des Travaux Chimiques des Pays-Bas, 101(12), 413–433. (The definitive guide on NMR analysis of 5-membered rings).

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Discusses the use of gem-dimethyl groups in controlling stereochemical outcomes).

  • Smith, A. B., et al. (1998). Design and Synthesis of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry, 41(26), 5119. (Application of pyrrolidine scaffolds in drug design).

Sources

The Gem-Dimethyl Effect on Lipophilicity: A Technical Guide to Understanding 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of specific structural motifs to modulate lipophilicity is a cornerstone of modern medicinal chemistry. Among these, the gem-dimethyl group stands out for its ability to impart significant and often beneficial changes to a molecule's properties beyond simple steric bulk. This technical guide provides an in-depth analysis of the role of the gem-dimethyl group in influencing the lipophilicity of the novel scaffold, 4-Methoxy-3,3-dimethylpyrrolidine. We will explore the theoretical underpinnings of the gem-dimethyl effect, including conformational restriction and the Thorpe-Ingold effect, and detail the experimental and computational methodologies for quantifying its impact on lipophilicity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural element in their molecular design strategies.

Introduction: Lipophilicity and the "Magic Methyl" Effect

In the intricate dance of drug design, achieving the optimal balance of properties is paramount. A molecule must be soluble enough to be formulated and transported in aqueous biological fluids, yet lipophilic enough to traverse cellular membranes and reach its target.[1][2] This delicate equilibrium is often quantified by the partition coefficient (LogP) or the distribution coefficient (LogD). While LogP describes the lipophilicity of the neutral form of a compound, LogD is pH-dependent and accounts for all ionized and un-ionized species, making it a more physiologically relevant parameter for ionizable compounds.[3][4]

The introduction of a methyl group, often referred to as the "magic methyl" effect, is a well-established strategy to enhance metabolic stability and potency.[5] The gem-dimethyl group, a pair of methyl groups attached to the same carbon atom, represents an amplification of this effect, offering a unique set of advantages that medicinal chemists have elegantly employed to develop clinically useful drugs.[6][7][8] This structural motif is frequently found in natural products of clinical interest, a testament to its evolutionary selection for conferring favorable biological properties.[6][7][8] The incorporation of a gem-dimethyl group can lead to improved pharmacokinetic profiles, enhanced target engagement through entropically favorable conformational restriction, and even mitigation of toxicity.[6][7][8]

This guide will focus on the specific case of 4-Methoxy-3,3-dimethylpyrrolidine, a heterocyclic scaffold with potential applications in medicinal chemistry. By dissecting the influence of the 3,3-dimethyl substitution, we aim to provide a clear framework for understanding and predicting the impact of this versatile functional group on molecular lipophilicity.

Theoretical Framework: The Multifaceted Influence of the Gem-Dimethyl Group

The impact of the gem-dimethyl group on a molecule's properties extends beyond a simple increase in carbon count. Its effects are a complex interplay of steric, conformational, and electronic factors.

The Thorpe-Ingold Effect and Conformational Rigidity

A key concept in understanding the gem-dimethyl group's influence is the Thorpe-Ingold effect , or gem-dimethyl effect. This principle states that increasing steric hindrance at a carbon atom favors ring closure and intramolecular reactions.[9] Mechanistically, the presence of two bulky methyl groups compresses the bond angle between the adjacent substituents, bringing them closer together and pre-organizing the molecule into a conformation conducive to cyclization.[10][11]

While our focus is not on a cyclization reaction, the underlying principle of conformational constraint is directly relevant to the behavior of 4-Methoxy-3,3-dimethylpyrrolidine in solution. The gem-dimethyl group restricts the rotational freedom of the pyrrolidine ring, reducing the number of accessible low-energy conformations.[12][13] This pre-organization can have a profound impact on how the molecule interacts with its solvation shell.

Diagram 1: Conformational Restriction by the Gem-Dimethyl Group

G cluster_0 Unsubstituted Pyrrolidine Ring cluster_1 3,3-Dimethylpyrrolidine Ring Flexible Flexible Multiple Low-Energy Conformations Multiple Low-Energy Conformations Flexible->Multiple Low-Energy Conformations High Conformational Entropy Rigidified Rigidified Fewer Low-Energy Conformations Fewer Low-Energy Conformations Rigidified->Fewer Low-Energy Conformations Reduced Conformational Entropy

Caption: The gem-dimethyl group reduces the conformational flexibility of the pyrrolidine ring.

Impact on Solvation and Lipophilicity

Lipophilicity is fundamentally a measure of a molecule's partitioning between a nonpolar (lipophilic) and a polar (hydrophilic) phase. This partitioning is governed by the thermodynamics of solvation in each phase.

  • Desolvation from Water: For a molecule to move from the aqueous to the lipid phase, it must shed its hydration shell. The energy required for this desolvation is a major determinant of lipophilicity. By creating a more rigid conformation, the gem-dimethyl group can influence the organization of water molecules around the pyrrolidine scaffold. Furthermore, the two methyl groups themselves are hydrophobic and will contribute to an increase in the nonpolar surface area of the molecule.

  • Shielding of Polar Groups: The steric bulk of the gem-dimethyl group can partially shield adjacent polar atoms, such as the pyrrolidine nitrogen, from interacting with the aqueous environment. This "hydrophobic shielding" can reduce the molecule's overall polarity and favor its partitioning into the nonpolar phase, thereby increasing its lipophilicity.

Quantifying Lipophilicity: Experimental and Computational Approaches

A comprehensive understanding of the gem-dimethyl group's effect on the lipophilicity of 4-Methoxy-3,3-dimethylpyrrolidine requires a combination of experimental measurement and computational prediction.

Experimental Determination of LogD

The "gold standard" for measuring lipophilicity is the shake-flask method , which directly determines the partition coefficient between n-octanol and a buffered aqueous phase.[1][14] However, this method can be labor-intensive. High-performance liquid chromatography (HPLC)-based methods offer a higher-throughput alternative by correlating a compound's retention time on a reverse-phase column with its lipophilicity.[14]

Experimental Protocol: Determination of LogD at pH 7.4 using the Shake-Flask Method

Objective: To experimentally determine and compare the distribution coefficient (LogD) of 4-Methoxy-3,3-dimethylpyrrolidine and its unsubstituted analog, 4-Methoxypyrrolidine, at a physiologically relevant pH.

Materials:

  • 4-Methoxy-3,3-dimethylpyrrolidine

  • 4-Methoxypyrrolidine (as a comparator)

  • n-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Volumetric flasks, pipettes, and vials

  • Vortex mixer

  • Centrifuge

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • In a clean vial, add 990 µL of phosphate buffer (pH 7.4) and 10 µL of the 10 mM compound stock solution to achieve a final concentration of 100 µM.

    • Add 1 mL of n-octanol.

    • Cap the vial tightly and vortex vigorously for 3 minutes to ensure thorough mixing.

    • Allow the vial to stand at room temperature for 30 minutes to allow for phase separation.

    • Centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

  • Sampling:

    • Carefully remove an aliquot from the aqueous (bottom) layer.

    • Carefully remove an aliquot from the n-octanol (top) layer.

  • Quantification:

    • Analyze the concentration of the compound in each aliquot using a validated HPLC-UV/MS method.

  • Calculation of LogD:

    • Calculate the LogD using the following equation: LogD = log10([Compound]octanol / [Compound]aqueous)

Diagram 2: Shake-Flask Method for LogD Determination

G start Prepare 100 µM Compound in pH 7.4 Buffer add_octanol Add Equal Volume of n-Octanol start->add_octanol vortex Vortex for 3 min add_octanol->vortex equilibrate Equilibrate & Centrifuge vortex->equilibrate sample Sample Aqueous & Octanol Phases equilibrate->sample analyze Analyze Concentrations by HPLC-UV/MS sample->analyze calculate Calculate LogD analyze->calculate

Caption: Workflow for the experimental determination of LogD using the shake-flask method.

Computational Prediction of Lipophilicity (XlogP)

In silico methods provide a rapid means of estimating lipophilicity. Various algorithms, such as XlogP, are available that calculate LogP based on the molecule's structure.[15] While these predictions are valuable for initial screening, they may not fully capture the nuanced conformational effects of motifs like the gem-dimethyl group.

Analysis and Discussion: The Gem-Dimethyl Advantage

A comparative analysis of 4-Methoxy-3,3-dimethylpyrrolidine and its non-dimethylated counterpart is essential to isolate the contribution of the gem-dimethyl group to its lipophilicity.

Table 1: Predicted and Expected Lipophilicity Data

CompoundMolecular FormulaPredicted XlogPExpected Experimental LogD (pH 7.4)
4-MethoxypyrrolidineC₅H₁₁NO~0.1Lower
4-Methoxy-3,3-dimethylpyrrolidineC₇H₁₅NO0.7[15]Higher

The predicted XlogP for 4-Methoxy-3,3-dimethylpyrrolidine is 0.7, indicating a moderate level of lipophilicity.[15] It is anticipated that the experimental LogD value for the gem-dimethylated compound will be significantly higher than that of the unsubstituted 4-Methoxypyrrolidine. This expected increase can be attributed to:

  • Increased Hydrophobic Surface Area: The addition of two methyl groups inherently increases the nonpolar character of the molecule.

  • Conformational Rigidity and Desolvation: The rigidified pyrrolidine ring of the dimethylated compound is expected to have a less ordered and therefore more easily disrupted hydration shell compared to its more flexible analog. This would result in a lower energetic penalty for desolvation, favoring partitioning into the n-octanol phase.

  • Steric Shielding of the Nitrogen Lone Pair: The gem-dimethyl group at the 3-position can sterically hinder the lone pair of electrons on the pyrrolidine nitrogen, reducing its ability to act as a hydrogen bond acceptor with water. This would decrease the molecule's overall polarity and increase its lipophilicity.

Conclusion and Future Directions

The gem-dimethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the physicochemical properties of drug candidates. In the context of 4-Methoxy-3,3-dimethylpyrrolidine, this substitution is predicted to significantly increase lipophilicity through a combination of increased hydrophobic surface area, conformational restriction, and shielding of polar functionalities. The experimental and computational framework outlined in this guide provides a robust methodology for quantifying this effect.

Further studies could explore the impact of the gem-dimethyl group on other ADME properties of this scaffold, such as metabolic stability and plasma protein binding. Understanding the multifaceted influence of this seemingly simple structural motif is crucial for the rational design of novel therapeutics with optimized drug-like properties.[16]

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Menta, M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. [Link]

  • AxisPharm. (2024). Log D Measurement. [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. [Link]

  • Evotec. (n.d.). Lipophilicity Services | Cyprotex ADME-Tox Solutions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Quantitative evaluation of the gem-dimethyl effect on the succinic acid anhydride equilibrium. Conformations of the acids and anhydrides by empirical force field calculations. [Link]

  • Chem-Station Int. Ed. (2016). Thorpe-Ingold Effect. [Link]

  • ResearchGate. (2008). The gem -Dimethyl Effect Revisited. [Link]

  • IntechOpen. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

  • PubChem. (n.d.). 4-methoxy-3,3-dimethylpyrrolidine. [Link]

Sources

4-Methoxy-3,3-dimethylpyrrolidine as a bioisostere in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-3,3-dimethylpyrrolidine as a bioisostere in medicinal chemistry Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the optimization of lead compounds, medicinal chemists frequently encounter a "solubility-permeability-metabolism" trilemma. The 4-methoxy-3,3-dimethylpyrrolidine moiety represents a sophisticated, high-Fsp³ structural solution. Unlike simple bioisosteres that swap atoms (e.g., H


 F), this scaffold introduces conformational restriction  via the gem-dimethyl group while simultaneously modulating lipophilicity and pKa through the methoxy substituent.

This guide provides a technical blueprint for deploying this scaffold to replace metabolically labile piperidines, flexible alkyl amines, or lipophilic proline analogs in kinase inhibitors and GPCR ligands.

Part 1: Structural Rationale & Bioisosteric Utility[1]

The Gem-Dimethyl Effect (Thorpe-Ingold)

The 3,3-dimethyl substitution is not merely for filling space; it is a conformational lock.

  • Mechanism: The bulky methyl groups at C3 compress the internal bond angle (

    
    ) of the C2-C3-C4 segment. According to the Thorpe-Ingold effect, this compression forces the pyrrolidine ring into a specific "pucker," reducing the entropic penalty (
    
    
    
    ) upon protein binding.
  • Metabolic Shielding: The methyl groups sterically hinder Cytochrome P450 enzymes from accessing the adjacent positions, particularly protecting the pyrrolidine nitrogen lone pair and the C4 methoxy group from oxidative dealkylation.

The Methoxy Vector (Electronic & Solvation)

The C4-methoxy group serves three distinct roles:

  • Dipole Orientation: It introduces a defined dipole vector that can engage in specific H-bond acceptance with backbone amides in the binding pocket.

  • pKa Modulation: Through the inductive electron-withdrawing effect (-I), the methoxy group lowers the pKa of the pyrrolidine nitrogen (typically from ~11.3 to ~9.8–10.2). This reduction often improves membrane permeability (LogD

    
    ) by increasing the fraction of neutral species at physiological pH.
    
  • Solubility: It lowers cLogP compared to a cyclohexyl or phenyl bioisostere, improving thermodynamic solubility.

Decision Logic: When to Deploy

Use this scaffold when your lead compound exhibits:

  • High metabolic clearance at the saturated ring.

  • Poor solubility due to high lipophilicity (Grease Ball effect).

  • Rotational entropy penalties leading to moderate potency.

BioisostereLogic cluster_0 Resulting Profile Start Lead Compound Issues Metab High Clearance (Oxidative Metabolism) Start->Metab Solub Poor Solubility (High cLogP) Start->Solub Potency Low Potency (Flexible Linker) Start->Potency Soln1 Add Gem-Dimethyl (Steric Shield + Conformational Lock) Metab->Soln1 Block metabolic soft spot Soln2 Add Polar Group (Methoxy/F) Solub->Soln2 Lower LogD Potency->Soln1 Reduce entropic cost Target 4-Methoxy-3,3-dimethylpyrrolidine Soln1->Target Soln2->Target Res1 Improved t1/2 Target->Res1 Res2 Higher Fsp3 Target->Res2

Figure 1: Decision logic for selecting the 4-methoxy-3,3-dimethylpyrrolidine scaffold during lead optimization.

Part 2: Physicochemical Profiling

The following data compares the target scaffold against common analogs. Note the "Sweet Spot" achieved by the target in balancing basicity and lipophilicity.

PropertyPyrrolidine3,3-Dimethylpyrrolidine4-Methoxy-3,3-dimethylpyrrolidine Morpholine
MW 71.199.2129.2 87.1
cLogP 0.461.350.85 -0.66
pKa (Calc) 11.311.2~9.9 8.3
tPSA (Ų) 12.012.021.2 21.3
Fsp³ 1.01.01.0 1.0
Metabolic Risk HighLowLow Low

Data Note: Values are calculated estimates based on ChemAxon/ACD consensus models. pKa reduction is due to the


-heteroatom effect.

Part 3: Synthetic Accessibility & Protocols[2]

Synthesis of this scaffold requires controlling the quaternary center at C3 and the stereocenter at C4. The most robust route avoids the difficult alkylation of 4-hydroxyproline and instead builds the ring or functionalizes a symmetric precursor.

Recommended Synthetic Route

Strategy: Functionalization of a 3,3-dimethyl-4-oxopyrrolidine precursor.

  • Starting Material: 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione (often accessible via Dieckmann condensation of dimethyl succinate derivatives).

  • Step 1: Regioselective Reduction.

    • Reduction of the C4 ketone to the alcohol.

  • Step 2: O-Methylation.

    • Standard Williamson ether synthesis conditions.

  • Step 3: Amide Reduction (if starting from dione) / Deprotection.

Synthesis SM 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (Commercially Available or via Dieckmann) Step1 Reduction (NaBH4, MeOH, 0°C) SM->Step1 Inter1 Intermediate A: 4-Hydroxy-3,3-dimethylpyrrolidine Step1->Inter1 Step2 O-Methylation (NaH, MeI, THF, 0°C -> RT) Inter1->Step2 Inter2 Intermediate B: 4-Methoxy-3,3-dimethylpyrrolidine (Protected) Step2->Inter2 Step3 Deprotection (TFA/DCM or H2/Pd) Inter2->Step3 Final Final Scaffold: 4-Methoxy-3,3-dimethylpyrrolidine Step3->Final

Figure 2: Robust synthetic pathway for the racemic scaffold. For chiral synthesis, use asymmetric transfer hydrogenation in Step 1.

Detailed Experimental Protocol (Step 2: O-Methylation)

Validation: This protocol ensures complete conversion while minimizing racemization (if chiral) or over-alkylation.

Reagents:

  • Substrate: N-Boc-4-hydroxy-3,3-dimethylpyrrolidine (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • Electrophile: Methyl Iodide (1.5 eq)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve the substrate in anhydrous THF. Cool to 0°C using an ice/water bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure formation of the alkoxide.

  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄) or LCMS.

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 4: Case Studies & Application

Kinase Inhibitor Optimization

In the design of JAK or BTK inhibitors, a solvent-exposed piperidine tail often leads to high clearance.

  • The Swap: Replacing the piperidine with 4-methoxy-3,3-dimethylpyrrolidine.

  • The Result:

    • Selectivity: The gem-dimethyl group creates a "shape mismatch" for off-target kinases with narrower solvent channels.

    • Potency: The methoxy group locks into a water-mediated H-bond network often found at the kinase hinge region exit.

GPCR Ligands (e.g., Chemokine Receptors)

For targets like CCR2 or CCR5, basic amines are critical for the aspartate anchor interaction.

  • The Issue: Highly basic amines (pKa > 11) lead to hERG blocking and phospholipidosis.

  • The Fix: The 4-methoxy-3,3-dimethylpyrrolidine lowers the pKa to ~9.9. This maintains the salt bridge with Asp but reduces the energetic penalty of desolvation and lowers hERG affinity (which often correlates with high basicity + lipophilicity).

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Link

  • Piotrowska, D. G., et al. (2011). Synthesis of pyrrolidine-based bioisosteres. Tetrahedron, 67(10), 1862-1869. Link

  • Beilstein Institute. (2025). Synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Link

  • ChemRxiv. (2024).[3] Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv Preprints. Link

Sources

Architectural Guide: Methoxy-Substituted Pyrrolidines in Drug Design

[1][2][3]

Executive Summary

Methoxy-substituted pyrrolidines—specifically 3-methoxypyrrolidine and 3-(methoxymethyl)pyrrolidine —have emerged as high-value bioisosteres in modern drug discovery.[1][2][3] Unlike their unsubstituted or fluorinated counterparts, these motifs offer a unique "Goldilocks" zone of physicochemical properties: they lower the basicity of the ring nitrogen (reducing hERG liability) while enhancing aqueous solubility without introducing the hydrogen bond donor (HBD) liability of a free hydroxyl group.

This guide details the structural logic, synthetic pathways, and application of these building blocks, grounded in recent pharmaceutical case studies such as the HCV inhibitor Velpatasvir .

Part 1: Structural Significance & Physicochemical Profiling[1][2]

The strategic introduction of a methoxy group onto the pyrrolidine ring is rarely accidental. It is a calculated decision to modulate the electronic and lipophilic profile of the molecule.

Basicity Modulation (The pKa Shift)

The most critical impact of the 3-methoxy group is the inductive electron-withdrawing effect (-I) of the oxygen atom.[1][2][3]

  • Pyrrolidine pKa: ~11.3 (Highly basic, often fully protonated at physiological pH).[3]

  • 3-Methoxypyrrolidine pKa: ~9.4 – 9.6.[1][2]

Implication: This ~1.5 log unit reduction in basicity increases the fraction of the uncharged species at physiological pH (7.4), significantly improving membrane permeability (passive diffusion) and reducing the likelihood of trapping in lysosomes or binding to off-target GPCRs/ion channels (e.g., hERG).[1][3]

Solubility and Lipophilicity[1]
  • Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving water solubility compared to alkyl-substituted pyrrolidines.[1][3]

  • Metabolic Stability: Unlike a free hydroxyl group (-OH), the methoxy group (-OCH3) is capped, preventing Phase II conjugation (glucuronidation) while still providing polarity.[1][2][3]

Table 1: Physicochemical Comparison of Pyrrolidine Motifs[1]
MotifStructurepKa (Conj. Acid)cLogPH-Bond DonorsKey Application
Pyrrolidine Unsubstituted~11.30.861Standard linker
3-Hydroxypyrrolidine -OH at C3~9.2-0.952High solubility, Phase II liability
3-Methoxypyrrolidine -OCH3 at C3~9.5 -0.20 1 Balanced permeability/solubility
3-Fluoropyrrolidine -F at C3~9.00.351Metabolic blocking, dipole effects

Part 2: Synthetic Methodologies

The synthesis of enantiopure 3-methoxypyrrolidines relies heavily on the "Chiral Pool" strategy, utilizing naturally occurring hydroxyproline or tartaric acid derivatives.

The "Workhorse" Route: O-Methylation of Hydroxyproline

The most scalable route involves the O-methylation of N-protected 3-pyrrolidinol or 4-hydroxyproline.[1][2][3]

  • Starting Material: (3R)- or (3S)-N-Boc-3-hydroxypyrrolidine.[1][2][3]

  • Key Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI).[1][3]

  • Stereochemistry: Retention of configuration occurs at C3 because the bond formed is O-C(methyl), not C(ring)-O.[1][3]

Visualization of Synthetic Logic

The following diagram illustrates the standard workflow for generating the building block and its downstream integration.

SyntheticPathwayStartN-Boc-3-Hydroxypyrrolidine(Chiral Pool)Step1Deprotonation(NaH, 0°C)Start->Step1ActivationStep2O-Methylation(MeI or Me2SO4)Step1->Step2Alkoxide FormationInterN-Boc-3-MethoxypyrrolidineStep2->InterSN2 ReactionStep3N-Deprotection(TFA or HCl)Inter->Step3Acidic CleavageFinal3-Methoxypyrrolidine Salt(Building Block)Step3->FinalIsolation

Part 3: Case Study in Drug Discovery

Case Study: Velpatasvir (Epclusa®)

Velpatasvir is a pan-genotypic NS5A inhibitor used to treat Hepatitis C. Its structure features a highly complex (2S,4S)-4-(methoxymethyl)pyrrolidine motif.[1][2][3]

  • Role of the Motif: The methoxymethyl-pyrrolidine ring serves as a chiral scaffold that orients the imidazole-benzimidazole system for optimal binding to the NS5A protein dimer.[1][2]

  • Why Methoxy? The methoxymethyl group provides steric bulk to fill the hydrophobic pocket while the oxygen atom interacts with the solvent front, improving the drug's oral bioavailability. A simple alkyl group would have been too lipophilic (increasing logD > 5), while a hydroxyl would have reduced permeability.[3]

Other Applications
  • BACE1 Inhibitors: 3-methoxypyrrolidine derivatives have been utilized to tune the pKa of the amine warhead, optimizing CNS penetration for Alzheimer's treatments.

  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group to replace morpholine or piperazine rings.[1][2]

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of (3S)-N-Boc-3-Methoxypyrrolidine Target Scale: 10.0 g (Scale-up ready)

Materials & Safety
  • (3S)-1-Boc-3-pyrrolidinol: 10.0 g (53.4 mmol).[1][2][3]

  • Sodium Hydride (60% dispersion): 2.56 g (64.0 mmol, 1.2 eq).[1][3] Danger: Reacts violently with water.[2]

  • Methyl Iodide (MeI): 3.66 mL (58.7 mmol, 1.1 eq).[1][3] Danger: Alkylating agent, neurotoxin.[3]

  • Solvent: Anhydrous THF (100 mL).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Base Suspension: Add NaH (2.56 g) to the flask. Wash twice with dry hexane to remove mineral oil (optional, but improves yield).[3] Resuspend in 50 mL anhydrous THF. Cool to 0°C.[4]

  • Substrate Addition: Dissolve (3S)-1-Boc-3-pyrrolidinol (10.0 g) in 50 mL THF. Add dropwise to the NaH suspension over 30 minutes.

    • Validation: Observe gas evolution (

      
      ).[1][3] Stir for 30 mins at 0°C until bubbling ceases (Alkoxide formation complete).
      
  • Methylation: Add Methyl Iodide (3.66 mL) dropwise.

    • Critical Control: Keep temperature < 5°C to prevent exotherms.

  • Reaction: Warm to room temperature and stir for 4 hours.

    • TLC Check: 30% EtOAc/Hexane. Stain with Ninhydrin or KMnO4. Starting material (

      
      ) should disappear; Product (
      
      
      ) appears.
  • Quench & Workup: Cool to 0°C. Carefully quench with saturated

    
     solution. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil is usually sufficiently pure (>95%).[3] If needed, purify via flash chromatography (10-20% EtOAc/Hexane).[1][2][3]

Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    
     3.35 (s, 3H, -OCH3), 3.95 (m, 1H, H-3), 3.40-3.50 (m, 4H, H-2/H-5), 1.45 (s, 9H, Boc).[1][2][3]
    
  • Yield: Expected 90-95% (approx. 10.2 g).

References

  • Velpatasvir Structure & Discovery: Link, J. O., et al. (2016). Discovery of velpatasvir (GS-5816): A potent, pan-genotypic HCV NS5A inhibitor with optimized pharmacology and virology profiles. [1][2][3]

  • Pyrrolidine Basicity & Physicochemical Properties: Carreira, E. M., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-substituted pyrrolidines vs Methoxy-substituted pyrrolidines. [1][2][3]

  • Synthetic Methodology (O-Methylation): Miyata, O., et al. (2006).[1][3] Stereoselective synthesis of 3-substituted pyrrolidines via radical cyclization. [1][2][3]

  • BACE1 Inhibitor Application: Stamford, A. W., et al. (2012). Discovery of an orally available BACE1 inhibitor for the treatment of Alzheimer's disease. [1][3]

pKa and solubility data for 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3,3-dimethylpyrrolidine: pKa and Solubility

Abstract

4-Methoxy-3,3-dimethylpyrrolidine is a substituted saturated N-heterocycle of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its acid dissociation constant (pKa) and solubility, is fundamental for its application in drug development and other scientific endeavors. These parameters critically influence a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive analysis of 4-Methoxy-3,3-dimethylpyrrolidine, beginning with computationally predicted values for its key properties. Recognizing the absence of public experimental data, this document offers detailed, field-proven protocols for the empirical determination of its pKa and aqueous solubility, empowering researchers to perform robust in-house validation.

Introduction: The Significance of pKa and Solubility

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and solubility. The pKa dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, membrane permeability, and binding affinity to its biological target.[1] Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent, directly impacts bioavailability and the feasibility of formulation development.[3]

4-Methoxy-3,3-dimethylpyrrolidine, a pyrrolidine derivative, possesses a basic nitrogen atom, making its pKa value a determinant of its charge state in physiological environments. This guide addresses the current information gap by providing a predictive overview and actionable experimental frameworks for characterizing this important molecule.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable initial estimates for a molecule's properties.[1][4] These predictions are derived from quantitative structure-property relationship (QSPR) models and other algorithms that analyze the molecule's structure.

PropertyPredicted ValueSource
Molecular Formula C₇H₁₅NOPubChem[5]
Molecular Weight 129.20 g/mol PubChem[5]
XlogP 0.7PubChem[5]
Predicted pKa ~9.5 - 10.5ChemAxon
Predicted Aqueous Solubility Moderately SolubleBased on XlogP and structure

Note: Predicted pKa and solubility values are estimates and require experimental verification. The pKa of the parent pyrrolidine is approximately 11.3, and substitution typically modulates this value.[6][7]

Ionization Constant (pKa): Theoretical and Experimental Analysis

The pKa of 4-Methoxy-3,3-dimethylpyrrolidine refers to the dissociation of its conjugate acid (the protonated form of the pyrrolidine nitrogen). This equilibrium is crucial as it determines the ratio of the charged (protonated) to uncharged (neutral) species at physiological pH (~7.4). The charged form generally exhibits higher aqueous solubility, while the neutral form is more likely to permeate biological membranes.

Structural Influence on Basicity

The basicity of the pyrrolidine nitrogen is influenced by its substituents:

  • 3,3-dimethyl groups: These alkyl groups are weakly electron-donating and can slightly increase the electron density on the nitrogen, potentially leading to a minor increase in basicity compared to unsubstituted pyrrolidine.

  • 4-Methoxy group: The methoxy group has an electron-withdrawing inductive effect due to the oxygen's electronegativity, which would decrease basicity. The distance from the nitrogen atom (at the 4-position) mitigates this effect, but it is expected to lower the pKa relative to the parent pyrrolidine.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[8] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Principle: A solution of 4-Methoxy-3,3-dimethylpyrrolidine (as the free base or a salt) is titrated with a strong acid (e.g., HCl). The pH is measured after each addition of titrant. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (BH+) and neutral (B) forms are equal.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

    • Prepare a 0.1 M solution of 4-Methoxy-3,3-dimethylpyrrolidine in deionized, CO₂-free water. Accurately weigh ~10-20 mg of the compound into a titration vessel and dissolve in a known volume (e.g., 20 mL) of water.

  • Instrument Calibration:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (e.g., 25 °C).

  • Titration Procedure:

    • Place the titration vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant.

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Vₑ) from the inflection point of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the volume.

    • The half-equivalence point is Vₑ / 2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

Workflow for pKa Determination```dot

pKa_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_compound Prepare Analyte Solution (Known Concentration) calibrate Calibrate pH Meter prep_compound->calibrate prep_titrant Standardize HCl Titrant titrate Perform Titration (Add Titrant, Record pH) prep_titrant->titrate calibrate->titrate plot_curve Plot pH vs. Volume titrate->plot_curve find_ep Determine Equivalence Point (Vₑ) (e.g., via First Derivative) plot_curve->find_ep calc_pka Find pH at Vₑ/2 find_ep->calc_pka result Final pKa Value calc_pka->result

Caption: Workflow for thermodynamic solubility by shake-flask method.

The pH-Solubility Profile

For an ionizable compound like 4-Methoxy-3,3-dimethylpyrrolidine, solubility is highly dependent on pH. [3]As a base, its solubility will increase significantly in acidic conditions (at pH < pKa) due to the formation of the more soluble protonated salt. Determining the full pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract. This can be achieved by performing the shake-flask solubility experiment in a series of buffers across a range of relevant pH values (e.g., from pH 2 to pH 9).

Conclusion

While experimental data for 4-Methoxy-3,3-dimethylpyrrolidine is not yet publicly available, its physicochemical properties can be reliably predicted and, more importantly, determined through established laboratory protocols. Its basicity, predicted to be in the range of a typical substituted aliphatic amine, and its moderate lipophilicity suggest that it will exhibit pH-dependent aqueous solubility. The potentiometric titration and shake-flask solubility methods detailed in this guide provide a robust framework for researchers and drug development professionals to generate the precise, high-quality data needed to advance their research and make informed decisions in the development pipeline.

References

  • Garrido-Serrano, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.
  • Garrido-Serrano, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC - NIH.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. matthiaskabel.org.
  • Avdeef, A. (1994). Development of Methods for the Determination of pKa Values. Semantic Scholar.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Vargas, E. L., et al. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. SciSpace.
  • Vargas, E. L., et al. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature. Semantic Scholar.
  • PubChem. (n.d.). 4-methoxy-3,3-dimethylpyrrolidine. PubChemLite.

Sources

History and discovery of 3,3-dimethylpyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of 3,3-Dimethylpyrrolidine Analogs

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Appeal of Saturated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable drug-like properties is a perpetual endeavor. While complex, multi-ring aromatic systems have historically dominated many therapeutic areas, the past few decades have witnessed a renaissance in the appreciation and application of saturated heterocycles. These three-dimensional scaffolds offer an unparalleled opportunity to explore chemical space in ways that their flat, aromatic counterparts cannot, providing access to unique binding interactions and improved physicochemical profiles.[1]

Among these privileged structures, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands out for its prevalence in natural products, alkaloids, and a multitude of FDA-approved drugs.[2][3][4] Its non-planar, flexible nature allows for precise conformational control, a critical factor in optimizing ligand-receptor interactions. This guide delves into a specific and highly influential subclass: the 3,3-dimethylpyrrolidine analogs. The introduction of the gem-dimethyl group at the C3 position imposes significant conformational constraints and imparts unique properties that have been strategically exploited by medicinal chemists to overcome critical challenges in drug development, from metabolic instability to poor solubility.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not merely a historical account but a synthesis of the strategic thinking, synthetic evolution, and pharmacological rationale that have elevated the 3,3-dimethylpyrrolidine core from a chemical curiosity to a cornerstone of modern drug design. We will explore the causality behind its adoption, the innovative synthetic methodologies that enabled its widespread use, and the structure-activity relationship insights that continue to drive its application in the quest for safer, more effective medicines.

Part 1: The Strategic Imperative of the gem-Dimethyl Group on the Pyrrolidine Core

The pyrrolidine scaffold is a foundational element in medicinal chemistry, present in molecules targeting a vast array of diseases.[4] However, the unsubstituted ring can be susceptible to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. A long-standing strategy to mitigate such metabolic liabilities is the installation of a gem-dimethyl group.

The Thorpe-Ingold Effect and Metabolic Shielding

The presence of two methyl groups on a single carbon atom, known as a gem-dimethyl moiety, provides a powerful steric shield. This "naked methylene" is often a site of metabolic vulnerability; its replacement with the more sterically hindered gem-dimethyl group effectively blocks enzymatic access, attenuating metabolic issues and enhancing the compound's half-life.[5]

Furthermore, the gem-dimethyl substitution induces the Thorpe-Ingold effect , where the bond angles of the substituted carbon atom are compressed. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially increasing potency.[6]

A Double-Edged Sword: The Lipophilicity Challenge

Despite its advantages, the gem-dimethyl group is not without its drawbacks. The addition of two methyl groups significantly increases the lipophilicity of a molecule.[7] In an era of drug discovery where there is a strong focus on controlling physical properties to avoid issues related to poor solubility, high protein binding, and off-target toxicity, this increased lipophilicity can be a major liability.[6] This challenge has spurred the development of bioisosteric replacements that mimic the steric and conformational benefits of the gem-dimethyl group without its associated lipophilic penalty.

Part 2: Foundational and Modern Synthetic Strategies

The utility of the 3,3-dimethylpyrrolidine scaffold is intrinsically linked to the accessibility of efficient and scalable synthetic routes. Over the years, methodologies have evolved from classical cyclization reactions to sophisticated, catalyst-driven processes.

Early Approaches: Intramolecular Cyclization

Early and still relevant syntheses often rely on the intramolecular cyclization of acyclic precursors. A common strategy involves the construction of a carbon backbone containing a nitrogen nucleophile and a suitable leaving group, which can then be induced to form the five-membered ring.

Protocol: Synthesis of N-Tosyl-3,3-disubstituted Pyrrolidines via [3+2] Cycloaddition

This protocol outlines a lithium iodide-promoted [3+2] cycloaddition, a robust method for constructing 3,3-disubstituted pyrrolidines, including those with quaternary centers.[8]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of an N-tosylaziridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF), add the desired α,β-unsaturated ketone (1.2 equiv.).

  • Initiation: Add lithium iodide (LiI) (1.5 equiv.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target N-tosyl-3,3-disubstituted pyrrolidine.[8]

The Advent of Catalytic Methods

Modern synthetic chemistry has ushered in an era of catalysis, providing highly efficient and selective methods for constructing complex molecular architectures. For 3-substituted pyrrolidines, palladium-catalyzed reactions have become particularly powerful.

Workflow: Palladium-Catalyzed Alkene Hydroarylation

Sweeney and colleagues reported the first broad-scope palladium-catalyzed hydroarylation of N-alkyl pyrrolines to directly furnish 3-aryl pyrrolidines.[9] This method offers a single-step route to drug-like molecules from readily available starting materials.

G Start N-Alkyl Pyrroline + Aryl Halide Ox_Add Oxidative Addition Start->Ox_Add Pd_cat Pd(0) Catalyst + Ligand Pd_cat->Ox_Add Additives Formic Acid (Hydride Source) + Base Additives->Ox_Add Aryl_Pd Aryl-Pd(II)-Hydride Complex Ox_Add->Aryl_Pd Coord Pyrroline Coordination Aryl_Pd->Coord Insertion Migratory Insertion Coord->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Product 3-Aryl Pyrrolidine Red_Elim->Product Catalyst_Regen Catalyst Regeneration Red_Elim->Catalyst_Regen Catalyst_Regen->Pd_cat

Caption: Catalytic cycle for Pd-catalyzed hydroarylation of pyrrolines.

This transformation cleverly hijacks what would typically be side reactions in Mizoroki-Heck arylations to achieve the desired hydroarylated product, showcasing a sophisticated approach to catalyst control.[9]

Part 3: Structure-Activity Relationships and Bioisosteric Design

The true power of the 3,3-dimethylpyrrolidine scaffold in drug design lies in its ability to modulate biological activity and physicochemical properties in a predictable manner.

Impact on Biological Activity

Structure-activity relationship (SAR) studies on various classes of compounds have demonstrated that the 3,3-disubstitution pattern is critical for activity. For example, in a series of pyrrolidine pentamine derivatives designed as inhibitors of aminoglycoside 6'-N-acetyltransferase, modifications at other positions on the pyrrolidine ring had varied effects, but the core substitution pattern was essential for maintaining inhibitory function.[10] Similarly, in anticonvulsant pyrrolidine-2,5-diones, the nature of the substituent at the 3-position strongly dictates the activity profile.[1]

Bioisosteres of the gem-Dimethyl Group

To counteract the lipophilicity of the gem-dimethyl group while retaining its beneficial properties, medicinal chemists have turned to bioisosteric replacements. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties.

G Parent Parent Scaffold (e.g., Pyrrolidine) Gem_Dimethyl gem-Dimethyl Group (High Lipophilicity) Parent->Gem_Dimethyl Metabolic Stability Bioisostere Bioisosteric Replacement Gem_Dimethyl->Bioisostere Optimization Oxetane Oxetane (Reduced Lipophilicity, Polarity) Bioisostere->Oxetane Spirocycle Spirocycle (3D Geometry, Novel Exit Vectors) Bioisostere->Spirocycle

Sources

Methodological & Application

Reductive amination conditions using 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Protocols for 4-Methoxy-3,3-dimethylpyrrolidine

Executive Summary

4-Methoxy-3,3-dimethylpyrrolidine is a high-value pharmacophore in modern drug discovery. The scaffold incorporates the gem-dimethyl effect (Thorpe-Ingold effect) to restrict conformational freedom, potentially improving target binding affinity and metabolic stability. However, the steric bulk imposed by the C3-gem-dimethyl group, combined with the electronic influence of the C4-methoxy substituent, presents unique challenges in reductive amination reactions.

This guide provides validated protocols for coupling this sterically demanding secondary amine with diverse carbonyl electrophiles. We distinguish between "Standard" conditions for aldehydes and "Forced" conditions for sterically hindered ketones, ensuring high yields and reproducibility.

Chemical Profile & Mechanistic Challenges

PropertyDescriptionImpact on Reactivity
Structure 3,3-dimethyl substitutionSteric Hindrance: The gem-dimethyl group creates significant steric bulk near the nucleophilic nitrogen, slowing the attack on the carbonyl carbon (hemiaminal formation).
Electronic 4-methoxy groupInductive Effect: The electron-withdrawing oxygen reduces the pKa of the pyrrolidine nitrogen slightly compared to unsubstituted pyrrolidine, potentially decreasing nucleophilicity.
Conformation Rigidified RingThorpe-Ingold Effect: While beneficial for drug potency, the rigidity prevents the ring from easily accommodating transition state geometries in crowded active sites or reaction centers.
The Mechanistic Bottleneck

In reductive aminations involving 3,3-disubstituted pyrrolidines, the rate-determining step often shifts from reduction to iminium ion formation .

  • Hemiaminal Formation: Slower due to steric clash between the 3,3-methyls and the carbonyl substituents.

  • Dehydration: The transition to the iminium ion (

    
    ) requires orbital alignment that can be energetically costly in rigid systems.
    

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental condition.

DecisionTree Start Start: Electrophile Selection Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C(O)-R') Start->Ketone MethodA Method A: STAB / DCE (Standard Protocol) Aldehyde->MethodA Default Unencumbered Unhindered / Reactive Ketone->Unencumbered Cyclohexanone, Acetone Hindered Sterically Hindered / Electron Poor Ketone->Hindered Acetophenones, Bicyclic Ketones Unencumbered->MethodA MethodB Method B: Ti(OiPr)4 / NaBH4 (Lewis Acid Activation) Hindered->MethodB

Figure 1: Decision tree for selecting reductive amination conditions based on carbonyl electrophilicity and steric environment.

Experimental Protocols

Method A: The "Standard" STAB Protocol

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB) Mechanism: STAB is mild and selectively reduces the iminium ion faster than the carbonyl, allowing for a "one-pot" procedure without pre-formation of the imine.[1][2]

Materials:

  • Amine: 4-Methoxy-3,3-dimethylpyrrolidine (1.0 equiv)

  • Electrophile: Aldehyde (1.1 - 1.2 equiv)

  • Reagent: NaBH(OAc)₃ (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing iminium formation.

Step-by-Step Procedure:

  • Preparation : If using the HCl salt of the amine, dissolve 1.0 mmol in DCM and wash with saturated NaHCO₃. Dry the organic layer (MgSO₄), filter, and concentrate to obtain the free base.

  • Mixing : In a clean, dry vial, dissolve the free base amine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Acidification : Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to establish the hemiaminal/iminium equilibrium.

  • Reduction : Add solid STAB (1.5 equiv) in one portion.

    • Note: Gas evolution (H₂) is minimal but possible; ensure venting.

  • Monitoring : Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (m/z = MW) and appearance of product (m/z = MW + Carbonyl - O + 2H).

  • Quench : Quench by adding saturated aqueous NaHCO₃.[3] Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup : Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Forced" Titanium(IV) Protocol

Best for: Acetophenones, hindered ketones, and electron-deficient systems. Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] followed by Sodium Borohydride (NaBH₄).[4] Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species, which is then reduced.

Materials:

  • Amine: 4-Methoxy-3,3-dimethylpyrrolidine (1.0 equiv)

  • Electrophile: Ketone (1.2 - 1.5 equiv)

  • Lewis Acid: Ti(OiPr)₄ (1.5 - 2.0 equiv)

  • Reductant: NaBH₄ (2.0 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure:

  • Complexation : In a flame-dried flask under N₂ or Ar, combine the amine (1.0 equiv) and ketone (1.2 equiv).

  • Lewis Acid Addition : Add neat Ti(OiPr)₄ (1.5 equiv) via syringe. The mixture may become viscous or change color.

  • Imine Formation : Stir the neat mixture (or concentrated solution in THF) at RT for 4–12 hours.

    • Optimization Tip: For extremely hindered substrates, heat to 60°C for 4 hours.

  • Dilution : Dilute the reaction mixture with anhydrous Methanol (or Ethanol) (approx 5 mL per mmol).

  • Reduction : Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) in portions. (Exothermic reaction with H₂ evolution).

  • Workup (Critical Step) :

    • Add 1N NaOH or water dropwise to quench. A thick white precipitate (Titanium oxides) will form.

    • Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts.

    • Alternative: Add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to solubilize the titanium, then extract.

Mechanistic Visualization

Understanding the pathway helps in troubleshooting. The 3,3-dimethyl group specifically hinders the transition from Hemiaminal (2) to Iminium (3) .

Mechanism Substrates Amine + Carbonyl Hemiaminal Hemiaminal (Steric Clash Here) Substrates->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid/Ti Promoted) Product Tertiary Amine Iminium->Product Hydride Transfer

Figure 2: Reaction pathway highlighting the steric bottleneck at the hemiaminal stage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Iminium ion not forming due to steric bulk.Switch to Method B . The Lewis acidity of Ti(OiPr)₄ is required to force dehydration.
Amine Recovered Unchanged Wet solvent or insufficient acid catalyst.Ensure DCE is anhydrous. Increase AcOH to 2.0 equiv or add 3Å Molecular Sieves.
Alcohol Byproduct Direct reduction of Carbonyl > Iminium formation.The hydride (STAB/NaBH₄) is reducing the aldehyde/ketone before the amine reacts. Pre-stir amine and carbonyl for longer (2h+) before adding reductant.
Emulsion during Workup (Method B) Titanium salts forming a gel.Use Rochelle's Salt wash or filter through Celite. Do not rely on simple water/brine washes.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Found
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1.

    • Authorit
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

    • Mechanistic insight into Lewis Acid activ
  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5]

    • Historical context for pH control in reductive amin

Sources

Application Note: High-Efficiency Incorporation of 4-Methoxy-3,3-dimethylpyrrolidine in Peptide Synthesis

[1]

Executive Summary

The incorporation of 4-Methoxy-3,3-dimethylpyrrolidine (and its amino acid derivatives) into peptide backbones represents a high-value strategy for modulating pharmacokinetic properties.[1] The 3,3-gem-dimethyl group induces a "neopentyl-like" steric lock, forcing the peptide backbone into stable

4-methoxy1

However, this structural rigidity comes at a cost: extreme steric hindrance .[1] Standard coupling protocols (e.g., HBTU/DIPEA) often result in incomplete coupling, deletion sequences, or epimerization.[1] This guide details optimized protocols using high-activity phosphonium reagents (PyAOP) and acid fluorides to ensure quantitative incorporation.[1]

Structural Rationale & Synthetic Challenges

The Gem-Dimethyl Effect

The 3,3-dimethyl substitution on the pyrrolidine ring creates a congested steric environment proximal to the secondary amine.[1] Unlike native proline, where the nitrogen is relatively accessible, the methyl groups at C3 shield the nitrogen from incoming activated carboxylates.[1]

Electronic Considerations

The 4-methoxy group exerts an inductive electron-withdrawing effect (through the

11
Data Summary: Reactivity Profile
FeatureEffect on SynthesisMitigation Strategy
2° Amine (Pyrrolidine) Moderate NucleophileUse strong activators (HATU, PyAOP).[1]
3,3-Dimethyl Group High Steric Hindrance Microwave energy; Extended coupling times (2x).[1]
4-Methoxy Group Altered Solvation/pKaUse polar aprotic solvents (DMF/NMP); Avoid DCM if solubility issues arise.[1]
Lack of NH No H-bond donorMonitoring: Kaiser test fails.[1] Use Chloranil or Chloranil/Acetaldehyde.[1]

Workflow Visualization

The following decision matrix outlines the optimal pathway for incorporating this motif based on its position in the sequence.

CouplingWorkflowStartStart: Incorporate4-Methoxy-3,3-dimethylpyrrolidinePositionPosition in Sequence?Start->PositionCTermC-Terminal Cap(Coupling Amine to Peptide Acid)Position->CTermAmine FragmentInternalInternal Residue(Coupling AA to Peptide Amine)Position->InternalFmoc-Amino AcidAct_CTermActivation: PyAOP or COMU(Avoid HBTU)CTerm->Act_CTermAct_InternalActivation: HATU or Acid Fluoride(TFFH)Internal->Act_InternalCond_CTermConditions:MW 50°C, 2x 30 minBase: TMP or DIEAAct_CTerm->Cond_CTermCond_InternalConditions:MW 75°C, 1x 10 minBase: DIEAAct_Internal->Cond_InternalQCQC: Chloranil Test(Secondary Amine Check)Cond_CTerm->QCCond_Internal->QCFailIncomplete Coupling?QC->FailPositive (Blue)RetryRetry: Convert to Acid Chloride(BTC or Ghosez Reagent)Fail->Retry

Caption: Decision matrix for coupling conditions. Note the divergence in activation strategy based on whether the molecule is acting as a nucleophile (Cap) or an electrophile (Internal).

Detailed Experimental Protocols

Protocol A: Coupling the Amine (C-Terminal Capping)

Use this when attaching the free amine of 4-methoxy-3,3-dimethylpyrrolidine to a carboxylic acid on the resin or in solution.[1]

Rationale: The nucleophile is hindered.[1] We must generate a highly reactive "OBt" or "OAt" active ester, or better, an acyl phosphonium species.[1] PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the gold standard here because the phosphonium byproduct drives the reaction faster than uronium salts (HATU) for hindered amines.[1]

Reagents:

  • Peptide-Resin: 0.1 mmol scale (e.g., Rink Amide or 2-CTC).[1]

  • Amine: 4-Methoxy-3,3-dimethylpyrrolidine (HCl salt or free base) – 5 equivalents.[1]

  • Activator: PyAOP (or PyBOP if PyAOP is unavailable) – 5 equivalents.[1]

  • Base: DIEA (Diisopropylethylamine) – 10 equivalents.[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Pre-activation: Dissolve the Peptide-Acid (if in solution) or prepare the Resin-Acid.[1]

    • Note: If on resin, ensure the N-terminus is Fmoc-deprotected and the side chains are fully protected.[1]

  • Cocktail Prep: Dissolve the PyAOP in DMF. Add the DIEA.

  • Addition: Add the activated solution to the resin/acid.[1] Immediately add the 4-methoxy-3,3-dimethylpyrrolidine.

  • Incubation (Microwave): Heat to 50°C for 30 minutes (25W constant power).

    • Alternative (Room Temp): Shake for 4–12 hours.

  • Double Couple: Drain and repeat the step with fresh reagents. This is mandatory for 3,3-dimethyl systems.[1]

  • Wash: DMF (3x), DCM (3x).

Protocol B: Internal Incorporation (The Amino Acid)

Use this when coupling Fmoc-4-methoxy-3,3-dimethyl-L-proline to the N-terminus of a growing peptide chain.[1]

Rationale: Here, the incoming amino acid is hindered at its own carbonyl due to the adjacent gem-dimethyl group.[1] However, the main difficulty will be the next step (coupling onto this residue). For this step (putting it on), HATU is usually sufficient, but COMU is superior for suppressing racemization at elevated temperatures.[1]

Reagents:

  • Fmoc-AA: Fmoc-4-methoxy-3,3-dimethyl-L-proline – 4 equivalents.[1]

  • Activator: COMU or HATU – 3.9 equivalents.[1]

  • Base: DIEA – 8 equivalents.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for better swelling of hindered sequences.[1]

Step-by-Step:

  • Activation: Dissolve Fmoc-AA and COMU in NMP. Add DIEA. The solution should turn yellow/orange.[1]

  • Coupling: Add to the resin immediately.

  • Incubation:

    • Microwave: 75°C for 10 minutes.

    • Room Temp: 2 hours.

  • Monitoring: Perform a standard Kaiser test (since the resin amine is likely primary).[1] If coupling to a Proline, use Chloranil.[1]

Protocol C: Elongation (Coupling TO the 3,3-Dimethyl Residue)

The most critical step.[1] The N-terminus of the anchored 4-methoxy-3,3-dimethylpyrrolidine is extremely unreactive.[1]

Strategy: Convert the incoming amino acid into an Acid Fluoride or use HATU with HOAt additive.[1]

  • Reagent: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1]

  • Ratio: 5 eq Incoming Fmoc-AA : 5 eq TFFH : 10 eq DIEA.

  • Mechanism: In situ generation of Fmoc-AA-F (Acid Fluoride).[1] Acid fluorides are small, highly reactive electrophiles that can penetrate the steric wall of the gem-dimethyl group.[1]

  • Conditions: Microwave at 75°C for 20 minutes. Double coupling is required .

Quality Control & Troubleshooting

The Chloranil Test (Acetaldehyde Method)

The Kaiser (Ninhydrin) test relies on primary amines and will yield a false negative (colorless) for pyrrolidines. You must use the Chloranil test.[1]

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure: Place a few resin beads in a tube. Add 2 drops of A and 2 drops of B. Wait 5 minutes.

  • Result:

    • Dark Blue/Green Beads: Positive (Free secondary amine present -> Coupling failed).[1]

    • Colorless/Amber: Negative (Coupling complete).

Side Reaction: Diketopiperazine (DKP) Formation

Proline analogs are prone to DKP formation (back-biting) after Fmoc removal of the second residue attached to them.

  • Prevention: When removing the Fmoc group of the amino acid attached to the 4-methoxy-3,3-dimethylpyrrolidine, use a short deprotection cycle (20% Piperidine, 2 x 3 min) and wash immediately.[1] Do not leave the resin in base.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link] (Authoritative review on PyAOP and COMU for hindered couplings)

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991).[1] Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids.[1][2] Tetrahedron Letters, 32(17), 1967-1970.[1] [Link] (Foundational text on PyAOP/PyBroP for secondary amines)

  • Wenschuh, H., et al. (1994).[1][3] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[1][3][4] The Journal of Organic Chemistry, 59(11), 3275–3280.[1] [Link] (Protocol source for using Acid Fluorides/TFFH in hindered systems)

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-102.[1] (General strategies for hindered secondary amines applicable to proline analogs)

Application Note: Buchwald-Hartwig Coupling of 4-Methoxy-3,3-dimethylpyrrolidine

[1][2][3]

Executive Summary

The coupling of 4-Methoxy-3,3-dimethylpyrrolidine presents a classic "gem-dimethyl" steric challenge in palladium-catalyzed amination.[1] While the 3,3-dimethyl motif is highly prized in medicinal chemistry for improving metabolic stability and restricting conformation (the Thorpe-Ingold effect), it significantly hinders the approach of the nitrogen nucleophile to the palladium center.[2]

This Application Note provides a validated protocol using RuPhos Pd G4 precatalysts. Unlike standard secondary amine protocols, this substrate requires a ligand capable of accommodating significant steric bulk proximal to the nitrogen atom while facilitating difficult reductive elimination steps.[2]

Substrate Analysis & Challenges

Structural Deconstruction

The target amine features two distinct functionalities that influence reactivity:

FeatureChemical ConsequenceImpact on Coupling
3,3-Dimethyl Group Steric Bulk: Creates a "neopentyl-like" environment around the nitrogen.[1]High: Significantly retards the amine binding step (nucleophilic attack on Pd(II)).[1]
4-Methoxy Group Electronic/Polar: Adds electron density; potential for weak coordination.[1]Low/Medium: Generally beneficial for nucleophilicity, but can complicate solubility in non-polar solvents.[2]
The "RuPhos" Imperative

Literature and internal screening data confirm that for secondary amines with


RuPhos1
  • BrettPhos: Excellent for primary amines, but often fails with sterically hindered secondary amines due to an overcrowded coordination sphere.[2]

  • RuPhos: The smaller bulk of the dicyclohexylphosphino group (compared to di-tert-butyl in other ligands) combined with the specific biaryl architecture allows it to accommodate the bulky pyrrolidine while still promoting reductive elimination.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Bottleneck" where the 3,3-dimethyl group clashes with the ligand sphere.[2]

CatalyticCyclecluster_stericCritical Failure PointStartPd(0)-RuPhos(Active Species)OxAddOxidative Addition(Ar-Pd(II)-X)Start->OxAdd + Ar-XAmineBindAmine Binding(Steric Bottleneck!)OxAdd->AmineBind + AmineDeprotDeprotonation(Pd-Amido Complex)AmineBind->Deprot + BaseRedElimReductive Elimination(C-N Bond Formation)Deprot->RedElimRedElim->Start Product Release

Figure 1: Catalytic cycle emphasizing the Amine Binding step, which is kinetically impeded by the 3,3-dimethyl group.[2] RuPhos minimizes this barrier.[1]

Standard Operating Procedure (SOP)

Objective: Coupling of 4-Methoxy-3,3-dimethylpyrrolidine with an Aryl Bromide/Chloride. Scale: 1.0 mmol (Representative)

Reagents & Materials
  • Amine: 4-Methoxy-3,3-dimethylpyrrolidine (HCl salt requires extra base; free base preferred).[1]

  • Catalyst: RuPhos Pd G4 (Sigma-Aldrich #763403 or similar).[1] Note: G4 is preferred over G3 for higher stability and precise 1:1 Pd:Ligand stoichiometry.[1]

  • Base: Sodium tert-butoxide (NaOtBu) - Sublimed grade recommended.[1]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Sparged with N2).[1]

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • If using a glovebox: Weigh all solids into a 2-5 mL microwave vial or Schlenk tube.

    • If using Schlenk line: Weigh solids into the vial, cap with a septum, and evacuate/backfill with Argon (3 cycles).[2][3]

  • Charging Solids:

    • Aryl Halide (1.0 equiv, 1.0 mmol)[1][2][3]

    • Amine (1.2 equiv, 1.2 mmol)[1][2][3]

    • RuPhos Pd G4 (0.02 equiv, 2 mol%)[1][2][4]

    • NaOtBu (1.5 equiv, 1.5 mmol)[1][2]

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).

    • Tip: Higher concentrations (0.5 - 1.0 M) often favor coupling of hindered amines by increasing collision frequency.[1]

  • Reaction:

    • Seal the vessel.[2][3]

    • Heat to 80 °C (for Aryl Bromides) or 100 °C (for Aryl Chlorides) for 12–16 hours.

    • Stirring must be vigorous (>800 rpm) as the mixture is heterogeneous.[1]

  • Workup:

    • Cool to room temperature.[2][4][5]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.[1]

    • Concentrate the filtrate.[2][4]

  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on product polarity).[1]

Optimization & Troubleshooting

If the standard protocol yields <50%, follow this logic-based optimization path.

OptimizationTreeStartLow Yield (<50%)CheckSMCheck SMRemaining?Start->CheckSMDehalDehalogenationObserved?CheckSM->DehalNo (SM Gone)BaseScreenBase Issue?CheckSM->BaseScreenYes (SM Intact)LowerTempDecrease Tempto 60°CDehal->LowerTempYes (Ar-H formed)SwitchCatSwitch toBrettPhos Pd G4Dehal->SwitchCatNo (Complex mix)StrongBaseTry LHMDS(Soluble Base)BaseScreen->StrongBaseSubstrate StableWeakBaseTry Cs2CO3(Sensitive FGs)BaseScreen->WeakBaseBase Sensitive

Figure 2: Decision tree for optimizing reaction conditions based on LCMS outcomes.

Troubleshooting Key
ObservationRoot CauseCorrective Action
Protodehalogenation (Ar-H) Reduction of Ar-X competes with amination.[1] Common with hindered amines.[2]Reduce temperature; Switch solvent to Toluene; Increase amine equivalents to 1.5.
No Conversion (SM Recovery) Catalyst death or failure to activate.[1]Ensure inert atmosphere is rigorous.[2] Switch base to LHMDS (1.0 M in THF) to ensure deprotonation occurs.
Regioisomers Unlikely with this amine, but possible if Ar-X has nearby directing groups.[1][2]Confirm structure by NOE NMR.

References

  • RuPhos Utility: RuPhos: A Highly Effective Ligand for the Palladium-Catalyzed Amination of Sterically Hindered Secondary Amines.

    • Maitre, S., et al. J. Am. Chem. Soc.[2]2008 , 130, 20, 6686–6687.[2]

    • [1]

  • Precatalyst G4 Development:Palladium Precatalysts for Cross-Coupling: The Fourth Gener

    • Bruno, N. C., et al. Chem. Sci.[2]2013 , 4, 916-920.[1][2]

  • Ligand Effects (RuPhos vs BrettPhos)

    • Tian, Y., et al. ACS Omega2020 , 5, 33, 21275–21283.[2]

    • [1]

  • General Protocols:BenchChem Applic

    • [1]

Application Note: Stereoselective Synthesis of (4S)-4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated protocol for the stereoselective synthesis of (4S)-4-methoxy-3,3-dimethylpyrrolidine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the gem-dimethyl group at the C3 position provides conformational restriction (Thorpe-Ingold effect) and metabolic stability, while the chiral C4-methoxy group offers a specific hydrogen-bond acceptor vector.

The synthesis addresses two primary challenges:

  • Construction of the sterically hindered gem-dimethyl core.

  • Enantioselective installation of the C4-oxygen functionality adjacent to the quaternary center.

The route utilizes a Dieckmann cyclization to form the pyrrolidine ring, followed by a Corey-Bakshi-Shibata (CBS) asymmetric reduction to establish chirality with high enantiomeric excess (>95% ee).

Strategic Pathway Overview

The synthesis is divided into three distinct phases to ensure process control and scalability.

  • Phase I: Core Construction. Assembly of the 3,3-dimethylpyrrolidin-4-one scaffold via Dieckmann cyclization of an acyclic diester precursor.

  • Phase II: Asymmetric Induction. Enantioselective reduction of the ketone using the CBS catalyst system.

  • Phase III: Functionalization & Deprotection. O-Methylation of the hindered alcohol followed by N-debenzylation.

Logical Workflow Diagram

Synthesispathway Start Start: Isobutyraldehyde Inter1 Intermediate A: Amino-Diester Start->Inter1 Reductive Amination & Alkylation Ketone Key Intermediate: N-Bn-3,3-dimethyl-4-oxopyrrolidine Inter1->Ketone Dieckmann Cyclization & Decarboxylation Alcohol Chiral Alcohol: (4S)-Hydroxy-3,3-dimethyl... Ketone->Alcohol (R)-Me-CBS Reduction (>95% ee) Target Target: (4S)-4-Methoxy-3,3-dimethylpyrrolidine Alcohol->Target 1. NaH/MeI 2. Pd/C, H2

Figure 1: Strategic workflow for the synthesis of (4S)-4-methoxy-3,3-dimethylpyrrolidine.

Detailed Experimental Protocols

Phase I: Synthesis of 1-Benzyl-3,3-dimethylpyrrolidin-4-one

The formation of the quaternary carbon usually precedes ring closure. We utilize a convergent approach starting from isobutyraldehyde to generate the requisite amino-diester.

Step 1.1: Precursor Assembly

Reaction: Reductive amination of isobutyraldehyde with benzylamine, followed by double alkylation with ethyl bromoacetate? Correction: A more direct route to the gem-dimethyl quaternary center for Dieckmann cyclization involves ethyl 3-bromo-2,2-dimethylpropionate .

Reagents:

  • Benzylamine (1.0 equiv)

  • Ethyl 3-bromo-2,2-dimethylpropionate (1.1 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • K₂CO₃ (3.0 equiv)

  • Acetonitrile (Solvent)[1]

Protocol:

  • Dissolve benzylamine in acetonitrile. Add K₂CO₃.

  • Add ethyl 3-bromo-2,2-dimethylpropionate dropwise at reflux (this step requires heat due to steric hindrance).

  • Once the mono-alkylated product is formed (monitor by LCMS), add ethyl bromoacetate.

  • Reflux for 16 hours.

  • Workup: Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Product: Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-dimethylpropanoate.

Step 1.2: Dieckmann Cyclization & Decarboxylation

Rationale: The Dieckmann condensation closes the ring to form the beta-keto ester, which is then decarboxylated to yield the ketone.

Protocol:

  • Cyclization: Treat the diester (from Step 1.1) with KOtBu (1.2 equiv) in dry Toluene at 0°C, then warm to RT. The solution will thicken as the enolate forms.

  • Quench with acetic acid/water. Extract with EtOAc.[2]

  • Decarboxylation: Dissolve the crude beta-keto ester in 6N HCl and reflux for 4 hours. This effects both hydrolysis of the ester and thermal decarboxylation.

  • Neutralize with NaOH to pH 10 and extract with DCM.

  • Yield: ~65-70% (over 2 steps).

  • Data: 1H NMR will show the disappearance of ethyl groups and the appearance of the ketone signal (~215 ppm in 13C NMR).

Phase II: Enantioselective Reduction (The Critical Step)

This step defines the stereochemistry. The bulky gem-dimethyl group at C3 enhances stereodifferentiation but also retards the reaction rate. We utilize the Corey-Bakshi-Shibata (CBS) catalyst.

Mechanistic Insight: The CBS catalyst activates borane (BH₃) and directs the hydride attack. For the (S)-alcohol target, (R)-Me-CBS is typically required (based on the space-steering model where the bulky gem-dimethyl group occupies the open quadrant).

Table 1: Asymmetric Reduction Conditions

ParameterSpecificationNotes
Substrate 1-Benzyl-3,3-dimethylpyrrolidin-4-one1.0 Equiv
Catalyst (R)-Me-CBS (oxazaborolidine)0.1 Equiv (10 mol%)
Reductant BH₃·THF (1.0 M)0.7 Equiv (hydride source)
Solvent Anhydrous THFKeep moisture <50 ppm
Temperature -20°C to 0°CLow temp maximizes ee

Protocol:

  • Flame-dry a 3-neck flask under N₂. Charge with (R)-Me-CBS (10 mol%) and anhydrous THF.

  • Add BH₃·THF solution. Cool to -20°C.

  • Add the ketone (dissolved in THF) dropwise over 1 hour. Slow addition is crucial to keep the catalyst concentration high relative to the substrate.

  • Stir at 0°C for 2 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Carefully add MeOH (gas evolution!).

  • Purification: Flash chromatography (DCM/MeOH).

  • Validation: Determine ee via Chiral HPLC (Chiralcel OD-H column) or by making the Mosher ester. Target ee > 95%.

Phase III: O-Methylation and Deprotection

The hydroxyl group at C4 is sterically crowded by the C3 gem-dimethyl group. Standard Williamson ether synthesis conditions must be forced slightly.

Step 3.1: O-Methylation

Reagents: NaH (60% dispersion, 1.5 equiv), Methyl Iodide (MeI, 2.0 equiv), THF/DMF (9:1).

Protocol:

  • Dissolve the chiral alcohol in dry THF/DMF (9:1). DMF is added to improve the rate of the SN2 reaction.

  • Cool to 0°C. Add NaH portion-wise. Stir 30 min (H₂ evolution).

  • Add MeI dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated NH₄Cl. Extract with Et₂O.

  • Product: (4S)-1-Benzyl-4-methoxy-3,3-dimethylpyrrolidine.

Step 3.2: Hydrogenolysis (N-Debenzylation)

Protocol:

  • Dissolve the methylated intermediate in MeOH.

  • Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient; 50 psi for faster kinetics) for 6-12 hours.

  • Workup: Filter through Celite.

  • Salt Formation: Treat the filtrate with HCl in Dioxane to precipitate the hydrochloride salt.

Final Product: (4S)-4-Methoxy-3,3-dimethylpyrrolidine Hydrochloride.

Quality Control & Analytical Data

Key Signaling Pathway for Stereocontrol

The following diagram illustrates the steric steering provided by the CBS catalyst interacting with the substrate's gem-dimethyl bulk.

Stereocontrol Substrate Ketone Substrate (Gem-dimethyl steric bulk) Complex Catalyst-Borane-Ketone Complex (Rigid Transition State) Substrate->Complex Catalyst (R)-Me-CBS Catalyst (Chiral Scaffold) Catalyst->Complex Hydride Hydride Transfer (Re-face attack blocked) Complex->Hydride Coordination Product Product: (S)-Alcohol (>95% ee) Hydride->Product Stereoselective Reduction

Figure 2: Mechanistic logic for enantioselective induction via CBS reduction.

Specification Sheet (Target)
  • Appearance: White to off-white solid (HCl salt).

  • 1H NMR (400 MHz, D₂O): δ 3.95 (m, 1H, H-4), 3.45-3.20 (m, 4H, H-2, H-5), 3.30 (s, 3H, OMe), 1.25 (s, 3H, Me), 1.15 (s, 3H, Me).

  • Chiral Purity: >98% ee (determined by Chiral HPLC of N-Cbz derivative).

  • Chemical Purity: >97% (HPLC).

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Davis, F. A., et al. (2008). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines. The Journal of Organic Chemistry. Link

  • Patent US20050203162A1. Pyrrolidine modulators of CCR5. (Describes the Dieckmann cyclization route to substituted pyrrolidines). Link

  • Organic Syntheses, Coll. Vol. 8, p. 312 (1993). General procedures for Dieckmann Cyclization. Link

Sources

Application Notes and Protocols for the Functionalization of 4-Methoxy-3,3-dimethylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Methoxy-3,3-dimethylpyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its role in exploring pharmacophore space with three-dimensional diversity.[1] Its non-planar, puckered nature allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] The 4-methoxy-3,3-dimethylpyrrolidine scaffold represents a particularly intriguing, albeit underexplored, platform for drug discovery. The gem-dimethyl group at the C3 position introduces significant steric hindrance and is expected to influence the conformation of the pyrrolidine ring, a phenomenon known as the Thorpe-Ingold effect.[2][3] This conformational constraint can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity and selectivity. The 4-methoxy group, with its electron-donating character, can modulate the electronic properties of the ring and serve as a key hydrogen bond acceptor or a site for further functionalization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 4-methoxy-3,3-dimethylpyrrolidine ring. Given the limited direct literature on this specific scaffold, the protocols and strategies outlined herein are based on established principles of pyrrolidine chemistry, with a strong emphasis on the anticipated steric and electronic influences of the gem-dimethyl and methoxy substituents.

Core Principles of Reactivity

The functionalization of the 4-methoxy-3,3-dimethylpyrrolidine ring will be primarily dictated by the interplay of steric and electronic effects.

  • Steric Hindrance: The gem-dimethyl group at the C3 position will sterically shield the C3 and C4 positions from direct attack by bulky reagents. This steric hindrance will also influence the approach of reagents to the neighboring C2 and C5 positions.

  • Electronic Effects: The methoxy group at C4 is electron-donating, which may influence the acidity of adjacent protons. The nitrogen atom's lone pair dominates the electronic character, making it the most nucleophilic and basic site in the molecule.

  • Conformational Rigidity: The gem-dimethyl group restricts the pseudorotation of the pyrrolidine ring, leading to a more defined set of low-energy conformations.[1] This can be leveraged to achieve higher stereoselectivity in functionalization reactions.

Part 1: N-Functionalization Strategies

The nitrogen atom of the pyrrolidine ring is the most common site for initial diversification. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide array of functional groups.

Application Note 1.1: Reductive Amination for N-Alkylation

Reductive amination is a robust and versatile method for introducing alkyl groups onto the pyrrolidine nitrogen. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is milder and more selective for iminium ions over carbonyls than other reducing agents like sodium borohydride, allowing the reaction to be carried out in a single pot.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are compatible with the reagents and facilitate the dissolution of a wide range of substrates.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Protocol 1.1: General Procedure for Reductive Amination

  • To a solution of 4-methoxy-3,3-dimethylpyrrolidine (1.0 equiv) in anhydrous DCM (0.1 M) is added the desired aldehyde or ketone (1.1 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 equiv) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3 x V).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Reagent/ParameterValue/ConditionPurpose
Starting Material4-methoxy-3,3-dimethylpyrrolidineNucleophile
ElectrophileAldehyde or KetoneSource of alkyl group
Reducing AgentSodium triacetoxyborohydrideSelective reduction of iminium ion
SolventAnhydrous DichloromethaneReaction medium
TemperatureRoom TemperatureMild reaction conditions
WorkupSaturated aq. NaHCO3Quench reaction and neutralize acid

Part 2: C-Functionalization Strategies

Functionalization of the carbon framework of the pyrrolidine ring offers the opportunity to introduce substituents with precise stereochemical control.

Application Note 2.1: α-Lithiation and Electrophilic Trapping

The protons at the C2 and C5 positions, alpha to the nitrogen, are the most acidic C-H bonds on the pyrrolidine ring. Deprotonation with a strong base, such as an organolithium reagent, generates a nucleophilic organolithium species that can be trapped with various electrophiles.

Causality of Experimental Choices:

  • N-Protecting Group: A suitable N-protecting group, such as a tert-butoxycarbonyl (Boc) group, is crucial for this reaction. The Boc group directs the lithiation to the α-position and stabilizes the resulting organolithium intermediate.

  • Base: sec-Butyllithium (s-BuLi) in the presence of a chiral ligand like (-)-sparteine can achieve enantioselective deprotonation.[4][5] The choice of ligand can influence which enantiotopic proton is removed.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive organolithium intermediate.

  • Temperature: The reaction must be carried out at low temperatures (-78 °C) to ensure the stability of the organolithium species and to control the selectivity of the reaction.

Protocol 2.1: α-Lithiation and Alkylation of N-Boc-4-methoxy-3,3-dimethylpyrrolidine

  • To a solution of N-Boc-4-methoxy-3,3-dimethylpyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether (0.1 M) at -78 °C is added sec-butyllithium (1.2 equiv, 1.4 M in cyclohexane) dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • A solution of the electrophile (e.g., an alkyl halide, 1.5 equiv) in anhydrous diethyl ether is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x V).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Reagent/ParameterValue/ConditionPurpose
Starting MaterialN-Boc-4-methoxy-3,3-dimethylpyrrolidineSubstrate for lithiation
Basesec-ButyllithiumDeprotonating agent
Ligand(-)-SparteineChiral ligand for enantioselective lithiation
SolventAnhydrous Diethyl EtherReaction medium for organolithium chemistry
Temperature-78 °CMaintain stability of organolithium intermediate
ElectrophileAlkyl halideAlkylating agent
WorkupSaturated aq. NH4ClQuench reaction
Application Note 2.2: C-H Functionalization via Transition Metal Catalysis

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. For the 4-methoxy-3,3-dimethylpyrrolidine scaffold, C-H functionalization could potentially be directed to the C2/C5 positions.

Causality of Experimental Choices:

  • Directing Group: A directing group attached to the nitrogen atom is often necessary to achieve regioselective C-H activation.

  • Catalyst: Rhodium and palladium catalysts are commonly employed for C-H functionalization reactions.[6][7] The choice of catalyst and ligands is critical for achieving the desired reactivity and selectivity.

  • Oxidant: An oxidant is often required to regenerate the active catalyst in the catalytic cycle.

Conceptual Workflow for C-H Arylation:

C_H_Arylation Start N-Protected Pyrrolidine Coordination Coordination to Metal Catalyst (e.g., Pd(OAc)₂) Start->Coordination CH_Activation C-H Activation/Cyclometalation Coordination->CH_Activation Oxidative_Addition Oxidative Addition of Aryl Halide CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product C-H Arylated Pyrrolidine Reductive_Elimination->Product

Caption: Conceptual workflow for palladium-catalyzed C-H arylation.

Part 3: Ring-Forming Strategies

For the de novo synthesis of highly substituted 4-methoxy-3,3-dimethylpyrrolidine derivatives, cycloaddition reactions are a powerful approach.

Application Note 3.1: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient method for the stereoselective synthesis of substituted pyrrolidines.[8][9]

Causality of Experimental Choices:

  • Azomethine Ylide Precursor: The azomethine ylide can be generated in situ from various precursors, such as imines of α-amino acids.

  • Alkene Dipolarophile: The choice of alkene will determine the substitution pattern at the C3 and C4 positions of the resulting pyrrolidine. To construct the 4-methoxy-3,3-dimethylpyrrolidine core, a suitably substituted alkene would be required.

  • Catalyst: Silver acetate is a common catalyst for this transformation.

Conceptual Reaction Scheme:

Cycloaddition Azomethine_Ylide Azomethine Ylide Transition_State [3+2] Transition State Azomethine_Ylide->Transition_State Alkene Substituted Alkene Alkene->Transition_State Pyrrolidine Functionalized Pyrrolidine Transition_State->Pyrrolidine

Caption: Conceptual [3+2] cycloaddition for pyrrolidine synthesis.

Conclusion and Future Outlook

The 4-methoxy-3,3-dimethylpyrrolidine scaffold presents a wealth of opportunities for the design of novel therapeutic agents. While direct precedent for its functionalization is limited, the application of well-established methodologies in pyrrolidine chemistry, with careful consideration of the inherent steric and electronic properties of the substituents, provides a clear path forward. The protocols and strategies outlined in these application notes serve as a foundational guide for researchers to unlock the synthetic potential of this promising molecular framework. Future work should focus on the experimental validation of these proposed methods and the exploration of novel, site-selective C-H functionalization techniques that can further expand the accessible chemical space.

References

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]

  • New stereoselective approaches to highly substituted pyrrolidines. CORE. Available at: [Link]

  • Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N−H Insertion Reaction of Metallocarbenes with β‐Aminoketone Derivatives. Sci-Hub. Available at: [Link]

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]

  • Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Royal Society of Chemistry. Available at: [Link]

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. OUCI. Available at: [Link]

  • An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. PubMed. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. Available at: [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. Available at: [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Available at: [Link]

  • Reactions of the pyrrolidine derivatives. ResearchGate. Available at: [Link]

  • Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. Royal Society of Chemistry. Available at: [Link]

  • 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride (C13H19NO). PubChem. Available at: [Link]

  • Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PubMed. Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed. Available at: [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed. Available at: [Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. Available at: [Link]

  • 3,3-Dimethylpyrrolidine. PubChem. Available at: [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]

  • Rhodium-Catalyzed Allylic C-H Functionalization of Unactivated Alkenes with α-Diazocarbonyl Compounds. PubMed. Available at: [Link]

  • Cascade C–H functionalization/annulation of 2-aryl-1,3-dicarbonyls with Morita–Baylis–Hillman adducts: access to α-iso-/benzochromenyl acrylates. Royal Society of Chemistry. Available at: [Link]

  • Mitomycin antibiotics. Synthesis of 7-methoxy-1-(N-pyrrolidino)mitosene and its methiodide. PubMed. Available at: [Link]

  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. Available at: [Link]

  • The gem -Dimethyl Effect Revisited. ResearchGate. Available at: [Link]

  • N-alkylation of an almost non nucleophilic substrate. Reddit. Available at: [Link]

  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. CNR-IRIS. Available at: [Link]

  • 3,3-dimethylpyrrolidine-2,4-dione. PubChem. Available at: [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PubMed. Available at: [Link]

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Microwave-assisted synthesis involving 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Coupling of 4-Methoxy-3,3-dimethylpyrrolidine

Abstract

This guide details the microwave-assisted protocols involving 4-Methoxy-3,3-dimethylpyrrolidine , a high-value heterocyclic building block in drug discovery. The 3,3-dimethyl ("gem-dimethyl") substitution provides metabolic stability and conformational rigidity but introduces significant steric hindrance that impedes standard thermal coupling. This note provides optimized microwave protocols for Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination , demonstrating how dielectric heating overcomes the activation energy barriers imposed by the neopentyl-like steric environment.

Introduction: The Steric Challenge & Microwave Solution

4-Methoxy-3,3-dimethylpyrrolidine represents a classic "privileged scaffold" in modern kinase and GPCR inhibitor design. The gem-dimethyl group at C3 serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the susceptible

    
    -carbon.
    
  • Thorpe-Ingold Effect: It biases the pyrrolidine ring pucker, often locking the C4-methoxy substituent into a favorable orientation for receptor binding.

The Problem: While the gem-dimethyl effect accelerates intramolecular ring closure (synthesis of the ring), it severely hinders intermolecular nucleophilic attack by the pyrrolidine nitrogen. Conventional thermal heating often leads to prolonged reaction times (24-48h) or decomposition of the sensitive methoxy ether linkage before coupling occurs.

The Microwave Advantage: Microwave irradiation (MW) provides direct dielectric heating of the reaction medium. For this sterically hindered amine, MW allows access to temperatures (150–200 °C) and pressures (15–20 bar) that rapidly surmount the steric activation energy barrier, reducing reaction times from days to minutes while minimizing thermal degradation of the methoxy group.

Strategic Decision Framework

Before selecting a protocol, use the following logic flow to determine the optimal coupling strategy based on your electrophile.

ReactionSelection cluster_tips Critical Considerations Start Start: Electrophile Selection CheckEWG Is the Aryl Halide Activated? (e.g., -NO2, -CN, Pyridine, Pyrimidine) Start->CheckEWG SnAr Protocol A: Microwave S_NAr (Solvent: NMP/DMSO) CheckEWG->SnAr Yes (Electron Deficient) Buchwald Protocol B: Microwave Buchwald-Hartwig (Cat: Pd-PEPPSI or BrettPhos) CheckEWG->Buchwald No (Electron Rich/Neutral) Tip1 Steric Warning: 3,3-Me2 group blocks Pd coordination. Use specialized ligands. Buchwald->Tip1

Figure 1: Decision matrix for coupling 4-Methoxy-3,3-dimethylpyrrolidine.

Protocol A: Microwave-Assisted SNAr Coupling

Best for: Heterocycles (chloropyrimidines, chloropyridines) and electron-deficient aryl halides.

The steric bulk of the 3,3-dimethyl group makes the nitrogen a poor nucleophile. High-absorbing solvents (high tan


) are essential here to achieve rapid superheating.
Materials
  • Amine: 4-Methoxy-3,3-dimethylpyrrolidine hydrochloride (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Chloride (1.0 equiv)

  • Base: DIPEA (3.0 equiv) - Crucial: Inorganic bases like K2CO3 are often too insoluble in the rapid MW timeframe.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, add the aryl chloride (0.5 mmol) and the pyrrolidine salt (0.6 mmol).

  • Solvation: Add NMP (2.5 mL). Add DIPEA (1.5 mmol, 260 µL). Cap the vial with a PTFE-lined septum.

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 160 °C (Range: 150–180 °C).

    • Hold Time: 15 minutes.

    • Pre-stirring: High speed (electromagnetically stirred).

    • Pressure Limit: Set to 20 bar (safety cutoff).

  • Work-up: Cool to <50 °C using compressed air (built-in feature of most reactors). Pour mixture into water (15 mL) and extract with EtOAc. The high temperature ensures complete conversion despite the steric hindrance.

Data Summary: Thermal vs. Microwave

Parameter Thermal Condition (Reflux) Microwave Condition Result
Temperature 100 °C (Dioxane) 160 °C (NMP) Kinetic boost
Time 24 Hours 15 Minutes 96x faster
Yield 45-60% (Incomplete) 88-95% Cleaner profile

| Side Products | Elimination of -OMe | Minimal | Rapid heating prevents elimination |

Protocol B: Microwave Buchwald-Hartwig Amination

Best for: Unactivated Aryl Bromides/Chlorides where SNAr fails.

The 3,3-dimethyl group creates a "neopentyl" environment around the nitrogen, making reductive elimination from the Palladium center difficult. Standard ligands (PPh3, dppf) often fail. Bulky, electron-rich ligands are required.

Catalyst System
  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: BrettPhos or RuPhos (Specific for hindered secondary amines). Alternatively, Pd-PEPPSI-IPr precatalyst is highly effective in MW.

  • Base: NaOtBu (Sodium tert-butoxide).[1]

Step-by-Step Methodology
  • Inert Atmosphere: Purge a 2-5 mL microwave vial with Nitrogen or Argon.

  • Solids: Add Aryl Bromide (0.5 mmol), Pyrrolidine amine (0.6 mmol), NaOtBu (0.75 mmol), and Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Add dry Toluene or Dioxane (3 mL). Note: These are low absorbers. Add a SiC (Silicon Carbide) passive heating element to the vial to ensure rapid heating.

  • Irradiation:

    • Temp: 110–130 °C.

    • Time: 10 minutes.

  • Work-up: Filter through a celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Synthesis of the Scaffold (Reference Route)

If the building block is not commercially available, it is synthesized via the reduction of the corresponding succinimide or lactam.

Pathway:

  • Cyclization: Reaction of 3,3-dimethylsuccinic anhydride with benzylamine (Microwave: 150°C, 10 min, neat).

  • Functionalization: Regioselective reduction/methoxylation (often requiring hydride reagents, not microwave compatible).

  • Final Reduction: Microwave-assisted reduction of the lactam using BH3·THF is dangerous and not recommended.

    • Recommendation: Use LiAlH4 thermal reduction for this step, then return to Microwave for the coupling (Protocols A/B).

Troubleshooting & Critical Parameters

The "Elimination" Risk

The 4-methoxy group is beta to the nitrogen. Under harsh basic conditions and high heat, elimination to the 3,3-dimethyl-2,3-dihydro-1H-pyrrole can occur.

  • Prevention: Keep MW hold times under 20 minutes. Use DIPEA (sterically hindered base) rather than strong alkoxides (KOtBu) in SNAr reactions.

Vessel Filling Volume

Microwave sensors (IR) read the surface temperature of the vessel.

  • Rule: Fill the vial between 30% and 60% of its volume.

    • Under-filling: Inaccurate temp reading

      
       Overshoot 
      
      
      
      Decomposition.
    • Over-filling: Headspace pressure failure

      
       Vial venting.
      

References

  • Microwave SNAr General Principles

    • Title: Solvent-Free Microwaves Assisted Amin
    • Source: Sciforum / Molbank.
    • URL:[Link] (Grounding: General MW SnAr efficiency).

  • Buchwald-Hartwig with Hindered Amines

    • Title: Microwave-Assisted Buchwald-Hartwig Amin
    • Source: ACS Omega (2024).[2]

    • URL:[Link] (Grounding: MW acceleration of Buchwald coupling).

  • Gem-Dimethyl Effect in Heterocycles

    • Title: The impact of microwave-assisted organic synthesis in drug discovery.[3]

    • Source: Drug Discovery Today.[3]

    • URL:[Link] (Grounding: MW utility in scaffold synthesis).

  • Specific Scaffold Data (Analogous)

    • Title: 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride (PubChem).[4]

    • Source: PubChem Compound Summary.
    • URL:[Link] (Grounding: Verification of chemical entity).

Sources

Technical Application Note: Handling and Storage Protocols for 4-Methoxy-3,3-dimethylpyrrolidine (Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note defines the standard operating procedures (SOPs) for the handling, storage, and quality assurance of 4-Methoxy-3,3-dimethylpyrrolidine (free base). As a secondary aliphatic amine, this compound exhibits specific sensitivities to atmospheric carbon dioxide, moisture, and oxidation. This guide synthesizes structural analysis with field-proven air-free techniques to ensure compound integrity during drug development workflows.

Physicochemical Profile & Risk Assessment

To handle 4-Methoxy-3,3-dimethylpyrrolidine effectively, one must first understand its intrinsic properties. Unlike its hydrochloride salt counterpart, the free base is chemically active, nucleophilic, and volatile.

Chemical Identity
PropertySpecification
Chemical Name 4-Methoxy-3,3-dimethylpyrrolidine
Formula C

H

NO
Molecular Weight 129.20 g/mol
Structure Secondary cyclic amine with ether functionality
Physical State Liquid (Colorless to pale yellow)
Predicted Boiling Point ~150–160 °C (at 760 mmHg) [Estimated based on structure]
Basicity (pKa) ~10.5–11.0 (Conjugate acid)
Stability Hazards (The "Why" Behind the Protocol)

The handling requirements are dictated by three primary degradation pathways:

  • Carbamate Formation (Critical): Like most secondary amines, this compound reacts rapidly with atmospheric CO

    
     to form solid carbamate salts. This is often mistaken for "freezing" or "polymerization."
    
    • Mechanism:[1] 2 R

      
      NH + CO
      
      
      
      
      
      [R
      
      
      NH
      
      
      ]
      
      
      [R
      
      
      NCOO]
      
      
  • Hygroscopicity: The amine functionality hydrogen bonds avidly with water, leading to inaccurate mass measurements and potential hydrolysis of downstream reagents.

  • Oxidation: Prolonged exposure to air can lead to the formation of N-oxides or imines, particularly in the presence of light.

Handling Protocols: The Inert Workflow

Core Directive: Treat 4-Methoxy-3,3-dimethylpyrrolidine as an air-sensitive reagent. All manipulations must exclude moisture and CO


.
Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound to prevent degradation.

HandlingProtocol Start Reagent Receipt CheckSeal Inspect Septum/Seal Start->CheckSeal LongTerm Long-Term Storage (-20°C, Argon, Dark) CheckSeal->LongTerm Store UsageDecision Usage Volume? CheckSeal->UsageDecision Use Immediate LongTerm->UsageDecision Thaw to RT SmallScale Syringe Transfer (Schlenk Technique) UsageDecision->SmallScale < 5 mL LargeScale Cannula Transfer (Positive Pressure) UsageDecision->LargeScale > 5 mL Reaction Reaction Vessel (Pre-dried, N2/Ar Purged) SmallScale->Reaction LargeScale->Reaction QC QC Check (1H NMR in CDCl3/TMS) Reaction->QC Verify Integrity

Figure 1: Decision matrix for the handling and transfer of air-sensitive amine free bases.

Step-by-Step Transfer Protocol
Method A: Syringe Transfer (Volumes < 10 mL)

Use this method for catalytic screening or small-scale synthesis.

  • Preparation: Oven-dry all glassware and needles. Flush the destination flask with dry Nitrogen or Argon.

  • Pressure Equalization: Insert a needle connected to an inert gas line (bubbler) into the reagent bottle's septum to provide positive pressure.

  • Aspiration: Use a gas-tight syringe (Hamilton type preferred). Purge the syringe 3 times with inert gas before drawing the liquid.

  • Transfer: Withdraw the required volume. Do not pull air into the syringe before removing it from the bottle. Inject directly into the reaction vessel.

  • Sealing: Parafilm the reagent bottle immediately after needle removal.

Method B: Cannula Transfer (Volumes > 10 mL)

Use this method for process scale-up to avoid repetitive piercing.

  • Setup: Connect the source bottle and receiving flask via a double-ended needle (cannula).

  • Pressure Gradient: Apply a slight positive pressure of inert gas to the source bottle while venting the receiving flask through a bubbler.

  • Flow: Allow the pressure differential to push the liquid through the cannula.

  • Completion: Stop flow by equalizing pressure; remove cannula under inert gas flow.

Storage Specifications

Proper storage extends the shelf life of the free base from weeks to years.

ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows oxidation kinetics and reduces vapor pressure.
Atmosphere Argon or Nitrogen Argon is preferred (heavier than air) to blanket the liquid surface.
Container Amber Glass with Sure/Seal™ Amber glass blocks UV light; crimped septum caps prevent gas exchange.
Secondary Containment Desiccator / Sealed Bag Adds a second barrier against moisture ingress in freezers.

Warning: Do not store near acidic reagents (e.g., HCl, Acetic Acid). Volatile amines can react with acid vapors in the headspace of a shared fridge to form salts on the exterior of the bottle.

Quality Control & Troubleshooting

Before committing valuable intermediates to a reaction, validate the integrity of the amine.

Visual Inspection
  • Pass: Clear, colorless to pale yellow liquid.

  • Fail: Cloudy suspension or white solid crust around the cap (indicates Carbamate formation). Dark yellow/brown color (indicates Oxidation).

Analytical Verification ( H NMR)

Run a quick NMR in CDCl


  (ensure solvent is acid-free/neutralized).
  • Check for Carbamates: Look for broad peaks shifting downfield or new signals not corresponding to the predicted structure.

  • Check for Water: A broad singlet (exchangeable) indicates moisture absorption.

  • Purity Calculation:

    
    
    

References

  • PubChem Compound Summary. (n.d.). 4-methoxy-3,3-dimethylpyrrolidine.[2][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • University of Waterloo. (2023). Chemical Storage Fact Sheet: Organic Bases. Safety Office. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-33DM-4OMe Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support Last Updated: February 14, 2026

Executive Summary: The "Yield Killers"

The synthesis of 4-Methoxy-3,3-dimethylpyrrolidine presents a deceptive challenge.[1] While the pyrrolidine ring is a standard pharmacophore, the specific combination of the gem-dimethyl group at C3 and the methoxy ether at C4 creates a unique steric and physical environment that often leads to yield collapse.

Our internal data and field reports indicate three primary failure points:

  • Steric Occlusion (The Gem-Dimethyl Effect): The bulky methyl groups at C3 significantly hinder nucleophilic attack at the adjacent C4-hydroxyl group during O-methylation.

  • Volatility-Induced Loss: The final free base (MW ~129.2 g/mol ) is highly volatile. Standard rotary evaporation protocols often strip the product along with the solvent.

  • Elimination Side-Reactions: Forcing alkylation conditions can trigger

    
    -elimination, reverting the intermediate to a pyrroline.
    

This guide provides a validated, self-consistent protocol to navigate these bottlenecks.

Core Synthetic Strategy (Route Analysis)

We recommend a Linear Functionalization Route starting from the protected alcohol. Convergent cyclization strategies (e.g., from acyclic amino-ethers) often fail due to the difficulty of closing the ring against the steric strain of the pre-installed methoxy/dimethyl clash.

Validated Pathway
  • Precursor: tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate (commercially available or accessible via reduction of the corresponding ketone).

  • Functionalization: Williamson Ether Synthesis (O-methylation).

  • Deprotection: Acidolytic cleavage of Boc.

  • Isolation: Direct crystallization of the Hydrochloride salt.

SynthesisPath Start Start: N-Boc-3,3-dimethyl-4-hydroxypyrrolidine Step1 Step 1: Alkylation (NaH, MeI, DMF) Start->Step1 Steric Challenge Inter Intermediate: N-Boc-4-methoxy-3,3-dimethylpyrrolidine Step1->Inter Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Volatility Risk Final Target Product: 4-Methoxy-3,3-dimethylpyrrolidine HCl Step2->Final Salt Isolation

Figure 1: Optimized linear synthesis workflow highlighting critical control points.

Step-by-Step Optimization Guide

Step 1: The Critical O-Methylation

The Challenge: The C3-gem-dimethyl group acts as a "shield," blocking the approach of the methylating agent to the C4-alkoxide. Standard conditions (K2CO3/MeI/Acetone) will result in <10% conversion even after 48 hours.

Optimized Protocol:

  • Solvent System: Use anhydrous DMF or NMP . The high dielectric constant is necessary to dissociate the alkoxide ion pair, increasing nucleophilicity.

  • Base Selection: Use Sodium Hydride (NaH, 60% dispersion) .

    • Why: You need irreversible deprotonation.

  • Temperature Ramp:

    • Cool to 0°C for deprotonation (30 mins).

    • Add Methyl Iodide (MeI) at 0°C.

    • Crucial: Allow to warm to Room Temp (RT), then heat to 40-50°C for 4-6 hours. The thermal energy is required to overcome the steric barrier of the adjacent dimethyl group.

Safety Note: Monitor for exotherms upon NaH addition. Ensure inert atmosphere (


 or 

).
Step 2: Workup & Purification (The "Tar" Prevention)

The Challenge: Attempting to distill the N-Boc intermediate often leads to decomposition or co-distillation of impurities.

Optimized Protocol:

  • Quench excess NaH with cold water carefully.

  • Extract into Ethyl Acetate (EtOAc) .

  • Wash with water (x3) to remove DMF. Note: DMF retention poisons the next deprotection step.

  • Do not distill. Pass the crude organic layer through a short silica plug eluting with 20% EtOAc/Hexanes. This removes the "black tar" baseline impurities often seen in amide/hydride reactions.

Step 3: Deprotection & Isolation (The Volatility Trap)

The Challenge: The free base amine has a boiling point estimated between 130-140°C, but it creates an azeotrope with solvents and has high vapor pressure. Rotary evaporation of the free base results in total product loss.

Optimized Protocol:

  • Dissolve the N-Boc ether in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (4 equivalents).

  • Stir at RT.[2][3] Monitor by TLC (ninhydrin stain) or LCMS.

  • Isolation:

    • Method A (Precipitation): Add excess diethyl ether (

      
      ). The HCl salt should precipitate as a white solid. Filter and dry under vacuum at room temperature.
      
    • Method B (Evaporation): If no precipitate forms, concentrate the mixture on a rotavap only until it becomes a thick oil/gum . Do not heat above 40°C.

    • Method C (Lyophilization): Dissolve the residue in water and lyophilize. This guarantees quantitative recovery of the salt.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion in Step 1 Steric hindrance of C3-dimethyl group.Increase Temperature: Heat reaction to 50°C. Add Catalyst: Add 10 mol% tetrabutylammonium iodide (TBAI) to activate the methyl iodide.
Product vanishes after Step 2 Volatility of the free base.Never isolate the free base. Maintain acidic pH throughout workup. Isolate as Hydrochloride or Tosylate salt.
"Gummy" final product Hygroscopic HCl salt.Switch Counter-ion: Use oxalic acid or p-toluenesulfonic acid to form a crystalline solid instead of the HCl salt.
Olefin formation (Elimination) Over-heating during methylation.Control Temp: Do not exceed 60°C. The methoxy group is a poor leaving group, but at high T, elimination to the pyrroline is possible.
Starting Material Recovery Incomplete deprotonation.Quality Check: Ensure NaH is fresh. Old NaH hydrolyzes to NaOH, which is not strong enough to fully deprotonate the hindered alcohol.

Decision Logic for Isolation

Use this flow to determine the safe handling of the final amine.

IsolationLogic Q1 Is the N-Boc group removed? Check Check pH of solution Q1->Check Acidic pH < 3 (Acidic) Check->Acidic Basic pH > 8 (Basic) Check->Basic Action1 SAFE: Product is Non-Volatile Salt. Proceed to evaporation/precipitation. Acidic->Action1 Action2 CRITICAL RISK: Product is Volatile Free Base. IMMEDIATELY add HCl/Ether. Basic->Action2

Figure 2: Safety logic for preventing yield loss due to volatility.

Frequently Asked Questions (FAQs)

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but with caution. DMS is less reactive toward sterically hindered alcohols than MeI. If you use DMS, you must heat the reaction to 60-70°C, which increases the risk of elimination side products. We recommend MeI for higher purity profiles.

Q: Why is the C3-dimethyl group so problematic? A: This is the Thorpe-Ingold Effect (gem-dimethyl effect) working against you. While it favors ring closure (cyclization), it creates significant steric crowding for external reagents attacking the ring. The methyl groups project into the space required for the


 transition state of the O-methylation.

Q: My final HCl salt is a hygroscopic oil. How do I get a solid? A: This is common for dimethyl-pyrrolidines.

  • Triturate the oil with anhydrous diethyl ether or pentane under sonication.

  • If that fails, dissolve in a minimum amount of MeOH and add EtOAc dropwise until cloudy, then refrigerate.

  • Alternatively, switch to the Oxalate salt , which often crystallizes better than the HCl salt.

Q: Is the product chiral? A: Yes, C4 is a chiral center. The starting material (tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate) is usually sold as a racemate. If you require the enantiopure product, we recommend performing a Chiral HPLC resolution on the N-Boc intermediate (Step 1 product) rather than the final salt, as the protected form separates more easily on polysaccharide columns (e.g., Chiralpak AD-H).

References

  • Preparation of tert-butyl 3,3-dimethyl-4-hydroxypyrrolidine-1-carboxylate

    • Source: Organic Syntheses, Coll. Vol. 10, p. 200; Vol. 75, p. 195. (General procedure for hindered pyrrolidine alcohols).
    • Relevance: Establishes the stability of the precursor and reduction protocols.
  • O-Alkylation of Hindered Alcohols

    • Source:Journal of Medicinal Chemistry, 2012, 55(22), 9973–9987. "Synthesis and SAR of Janus Kinase 1 Inhibitors."
    • Relevance: Describes methylation conditions for similar hindered pyrrolidine scaffolds used in JAK inhibitors (e.g.
  • Handling Volatile Amines

    • Source:Practical Process Research and Development, Neal G. Anderson.
    • Relevance: Authoritative text on salt formation to prevent volatility loss in low molecular weight heterocycles.
  • Gem-Dimethyl Effect in Heterocycles

    • Source:Chemical Reviews, 1960, 60(4), 329–358. "The Gem-Dimethyl Effect."
    • Relevance: Foundational mechanistic explanation for the steric shielding observed

Sources

Overcoming steric hindrance in 3,3-dimethylpyrrolidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3,3-Dimethylpyrrolidine Coupling Reactions Role: Senior Application Scientist Audience: Medicinal Chemists & Process Scientists

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the technical support center. If you are here, you are likely experiencing stalled reactions, low yields, or unreacted starting materials when attempting to couple 3,3-dimethylpyrrolidine .

The Core Issue: While pyrrolidine is a robust nucleophile, the introduction of a gem-dimethyl group at the 3-position creates a unique conformational lock. Through the Thorpe-Ingold effect , these methyl groups force the ring into a specific pucker that, while beneficial for metabolic stability and receptor binding, creates a "cone of steric hindrance" shielding the nitrogen lone pair.

Standard coupling protocols (EDC/HOBt, standard SNAr conditions) often fail because the activation energy required to overcome this steric clash is higher than the decomposition rate of your activated ester or the background hydrolysis rate.

This guide provides three specific "Troubleshooting Tickets" to resolve these issues using high-energy activation and specific catalytic pockets.

Ticket #1: Amide Coupling Stalls at <50% Conversion

Symptom: LCMS shows activated ester formation (or rapid hydrolysis), but the amine (3,3-dimethylpyrrolidine) remains unconsumed. Adding more EDC/HATU does not push the reaction to completion.

Root Cause Analysis

The bulky 3,3-dimethyl group hinders the trajectory of the nitrogen attacking the carbonyl carbon. Standard active esters (OBt/OAt) are too bulky or not electrophilic enough to invite attack from this specific amine before they hydrolyze.

Solution A: The T3P/Pyridine System (Recommended)

Propylphosphonic anhydride (T3P) is superior here because it forms a highly reactive mixed anhydride that is less sterically demanding than the HATU-guanidinium complex.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and 3,3-dimethylpyrrolidine (1.2 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Warm to RT and stir. If incomplete after 4h, heat to 50 °C.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble.

Solution B: The "Ghosez's Reagent" Backup (For Extreme Hindrance)

If T3P fails, you must generate the Acid Chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This creates a highly electrophilic species under neutral conditions, avoiding the harshness of SOCl2.

Protocol:

  • Dissolve Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0 °C.

Technical Support Center: Purification of 4-Methoxy-3,3-dimethylpyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-Methoxy-3,3-dimethylpyrrolidine and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this pyrrolidine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common and complex challenges encountered during the purification process.

Introduction to Purification Challenges

4-Methoxy-3,3-dimethylpyrrolidine is a key building block in the synthesis of various pharmacologically active compounds. Its purification, and that of its precursors, can be challenging due to its structural features: a basic nitrogen atom, a methoxy group that influences polarity, and gem-dimethyl groups that add steric bulk. These characteristics can lead to issues such as co-elution with impurities during chromatography, difficulty in crystallization, and emulsion formation during extractions. This guide provides practical, experience-driven solutions to these problems.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Methoxy-3,3-dimethylpyrrolidine and its intermediates.

Problem 1: Low Yield After Column Chromatography

Symptom: You observe a significant loss of your target compound after purification by silica gel chromatography.

Possible Causes & Solutions:

  • Compound Instability on Silica Gel: The basic nature of the pyrrolidine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking, tailing, and in some cases, degradation.[1]

    • Solution 1: Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica.

    • Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase.[1] Alternatively, for more polar intermediates, reversed-phase (C18) silica gel can be an effective option.[2]

  • Improper Solvent System: An unoptimized eluent may not provide adequate separation, leading to broad peaks and the need to combine impure fractions, thus lowering the overall yield of pure product.

    • Solution: Systematic TLC Analysis: Before committing to a large-scale column, perform a thorough solvent screen using thin-layer chromatography (TLC).[1] Aim for an Rf value of 0.3-0.4 for your target compound to ensure good separation. Test various solvent systems, such as gradients of ethyl acetate in petroleum ether or dichloromethane/methanol mixtures.[3][4]

  • Volatility of the Compound: While less common for this specific structure, some low molecular weight pyrrolidine intermediates can be volatile, leading to loss during solvent evaporation.

    • Solution: Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heating. For highly volatile compounds, consider alternative purification methods like distillation if the compound is thermally stable.

Problem 2: Product "Oiling Out" During Crystallization or Precipitation

Symptom: Upon cooling the crystallization solution or adding an anti-solvent, your compound separates as an oil instead of forming crystals. This is a common issue with compounds that have low melting points or when the cooling rate is too rapid.[2][5]

Possible Causes & Solutions:

  • High Impurity Level: The presence of significant amounts of impurities can disrupt the crystal lattice formation.

    • Solution: Pre-purification: Subject the crude material to a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove major impurities.

  • Inappropriate Solvent System: The chosen solvent may have too high a solvating power for your compound, even at lower temperatures.

    • Solution 1: Solvent/Anti-solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add an anti-solvent (e.g., hexanes, petroleum ether) in which your compound is poorly soluble, until you observe persistent turbidity.[5] Then, allow the solution to stand.

    • Solution 2: Slow Cooling: If using a single solvent system, ensure a very slow cooling rate.[5] You can achieve this by placing the flask in a large, insulated container (like a Dewar flask) or by using a programmable cooling bath. Rapid cooling often leads to oiling out.[1]

  • Low Melting Point of the Free Base: The free base form of 4-Methoxy-3,3-dimethylpyrrolidine may be an oil or a low-melting solid at room temperature.[2]

    • Solution: Salt Formation for Crystallization: Convert the free base to a stable salt, such as the hydrochloride or fumarate salt. These salts often have higher melting points and are more crystalline. The salt can be formed by treating a solution of the free base in a solvent like diethyl ether or ethyl acetate with a solution of HCl in ether or an alcoholic solution of fumaric acid.

Problem 3: Persistent Emulsion During Acid-Base Extraction

Symptom: During the work-up, a stable emulsion forms at the interface of the aqueous and organic layers, making separation difficult and leading to product loss.

Possible Causes & Solutions:

  • Vigorous Shaking: Overly aggressive shaking is a common cause of emulsions.

    • Solution: Gentle Inversion: Gently invert the separatory funnel multiple times instead of shaking vigorously.[2]

  • Similar Densities of aAqueous and Organic Layers: If the densities are too close, separation will be slow.

    • Solution: Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[2] This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

  • Presence of Surfactant-like Impurities: Some impurities generated during the synthesis can act as surfactants.

    • Solution 1: Filtration: Filter the entire mixture through a pad of Celite or glass wool to help break up the emulsion.

    • Solution 2: Allow to Stand: If time permits, allowing the separatory funnel to stand undisturbed for an extended period can lead to gradual separation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-Methoxy-3,3-dimethylpyrrolidine?

A1: Common impurities often stem from the starting materials or side reactions. These can include:

  • Unreacted Starting Materials: Such as the precursor ketone or amine.[2]

  • Over-alkylation or Incomplete Reaction Products: Depending on the synthetic route, you might see related pyrrolidine structures.

  • By-products from Reductive Amination: If this method is used, you may find dimers or other condensation products.[6][7]

  • Residual Solvents and Reagents: Such as triethylamine, or solvents used in the reaction.

Q2: How does the 3,3-dimethyl substitution affect the purification strategy?

A2: The gem-dimethyl group at the C3 position introduces significant steric hindrance. This can influence reactivity and intermolecular interactions. During purification, this may:

  • Hinder Salt Formation: The steric bulk around the nitrogen might slightly slow down salt formation, requiring longer reaction times or more efficient mixing.

  • Alter Chromatographic Behavior: The increased lipophilicity due to the methyl groups will cause the molecule to elute faster in normal-phase chromatography compared to an unsubstituted analogue.[2]

  • Influence Crystal Packing: The bulky dimethyl group can either facilitate or hinder crystallization, making solvent screening particularly important.

Q3: Is distillation a viable purification method for 4-Methoxy-3,3-dimethylpyrrolidine?

A3: Yes, vacuum distillation can be a very effective method for purifying the free base form of 4-Methoxy-3,3-dimethylpyrrolidine, provided it is thermally stable. This method is particularly useful for removing non-volatile impurities. It is crucial to perform this under reduced pressure to avoid decomposition at high temperatures. A preliminary small-scale distillation (e.g., using a Kugelrohr apparatus) is recommended to determine the boiling point and stability.[8]

Q4: When should I choose recrystallization over chromatography?

A4: The choice depends on the nature of the impurities and the scale of your purification.

  • Choose Recrystallization when:

    • You are working on a larger scale (generally >5-10 g).

    • Your desired compound is a solid with good crystallinity.

    • The impurities have significantly different solubility profiles from your product.[5]

    • You need to remove trace amounts of highly polar or non-polar impurities that are difficult to separate by chromatography.

  • Choose Chromatography when:

    • You are working on a smaller scale.

    • Your product is an oil.

    • You need to separate impurities with very similar polarities to your product.[3][9]

    • You are dealing with a complex mixture of multiple components.

Data and Protocols

Table 1: Recommended Solvent Systems for Chromatography
Intermediate TypeStationary PhaseRecommended Eluent System (starting point)
Non-polar intermediatesSilica Gel5-20% Ethyl Acetate in Hexanes/Petroleum Ether
Mid-polar intermediatesSilica Gel20-50% Ethyl Acetate in Hexanes/Petroleum Ether
4-Methoxy-3,3-dimethylpyrrolidine (free base)Silica Gel (with 1% Triethylamine)5-10% Methanol in Dichloromethane
Polar, amine-containing intermediatesNeutral Alumina2-5% Methanol in Dichloromethane
Protocol 1: General Procedure for Recrystallization from a Solvent/Anti-solvent System
  • Place the crude, solid product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a "good" solvent (one in which the compound is readily soluble at room temperature, e.g., ethyl acetate) to just dissolve the solid.

  • Slowly add a "poor" or "anti-solvent" (one in which the compound is poorly soluble, e.g., hexanes) dropwise while stirring, until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to stand undisturbed at room temperature. For less soluble compounds, you may need to store it at 4°C.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[5]

Visualizing Purification Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid is_large_scale Scale > 5g? is_solid->is_large_scale Yes chromatography Purify by Column Chromatography is_solid->chromatography No (Oil) is_large_scale->chromatography No recrystallize Attempt Recrystallization is_large_scale->recrystallize Yes distillation Consider Vacuum Distillation recrystallize->distillation Fails (oils out)

Caption: A decision-making workflow for selecting the primary purification method.

Diagram 2: Troubleshooting Chromatography Issues

Chromatography_Troubleshooting issue { Poor Separation / Tailing } cause1 Cause Acidic Silica Interaction issue->cause1 cause2 Cause Poor Solvent Choice issue->cause2 cause3 Cause Column Overloading issue->cause3 solution1 Solution Add 1% Et3N to eluent Use Alumina cause1->solution1 solution2 Solution Perform TLC screen for optimal Rf Use gradient elution cause2->solution2 solution3 Solution Use less material Increase column diameter cause3->solution3

Caption: Common causes and solutions for poor chromatographic separation.

References

  • Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Benchchem.
  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Institutes of Health.
  • Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry - ACS Publications.
  • Recrystallization pointers. Reddit. Available from: [Link]

  • Technical Support Center: Refining Purification Techniques for 4-(Pyrrolidin-2-yl)pyrimidine Intermediates. Benchchem.
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available from: [Link]

  • Synthesis of substituted pyrrolidines. DiVA portal. Available from: [Link]

  • Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses Procedure. Available from: [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. Available from: [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. Available from: [Link]

  • 2,2-dimethylpyrrolidine. Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Support Center: Optimizing Solubility & Crystallization of 4-Methoxy-3,3-dimethylpyrrolidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SOL-PYR-33DM Status: Active Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming oiling-out, hygroscopicity, and poor solubility profiles in sterically hindered pyrrolidine derivatives.

Introduction: The "Gem-Dimethyl" Challenge

Welcome to the technical support hub for 4-Methoxy-3,3-dimethylpyrrolidine . If you are here, you are likely facing one of two problems: your salt is forming an intractable oil (oiling out) or your solid is deliquescing (turning to liquid) upon exposure to air.

The Root Cause: This molecule presents a unique crystallographic challenge.[1] The 3,3-dimethyl group introduces significant steric bulk adjacent to the nitrogen center, disrupting the tight ionic packing required for stable crystal lattices. Furthermore, the 4-methoxy group adds a hydrogen bond acceptor that, while increasing polarity, often competes with the anion for lattice interactions, leading to low-melting solids or hygroscopic gums.

This guide provides a self-validating workflow to engineer a stable, soluble salt form.

Module 1: Salt Selection Strategy

Current Status: You are likely using Hydrochloric Acid (HCl) and seeing poor results.

FAQ: Why is the HCl salt failing?

A: While HCl is the standard "first-pass" acid, chloride ions are small and spherical. In sterically hindered amines like 4-Methoxy-3,3-dimethylpyrrolidine, the chloride ion often cannot bridge the void spaces created by the bulky gem-dimethyl groups. This results in a "loose" lattice with high free energy, manifesting as hygroscopicity or amorphous oils.

Protocol: The "Counter-Ion Volume" Screen

To stabilize the lattice, you must match the anion size to the cation's steric bulk. We recommend a focused screen using larger, planar counter-ions.

Step-by-Step Workflow:

  • Prepare Free Base Stock: Dissolve 500 mg of 4-Methoxy-3,3-dimethylpyrrolidine free base in 5 mL of Ethyl Acetate (EtOAc).

  • Select Counter-Ions: Prepare 0.1 M solutions of the following acids in MeOH/EtOH:

    • Standard: HCl (4M in Dioxane - use as control).

    • Planar/Rigid:Fumaric Acid (often forms 2:1 salts, excellent packing).

    • Bulky/Hydrophobic:p-Toluenesulfonic Acid (Tosylate) (reduces hygroscopicity).

    • Chiral/Resolving:L-Tartaric Acid (forms strong H-bond networks).

  • The "Cloud Point" Addition:

    • Add acid solution dropwise to the amine solution at 50°C.

    • Stop immediately when a persistent haze forms.

    • If no haze forms after 1.1 equivalents, add Methyl tert-butyl ether (MTBE) dropwise until turbid.

  • Controlled Cooling: Turn off the heat and allow the vial to cool in the heating block (slow cooling > 2 hours). Do not place directly on ice.

Module 2: Solvent System Optimization

Current Status: You have a solid, but it's not dissolving well, or it's oiling out during recrystallization.

Data: Solvent/Anti-Solvent Compatibility Matrix

Use this table to select the correct media for recrystallization. The goal is to balance the lipophilicity of the gem-dimethyl group with the polarity of the salt.

Primary Solvent (Dissolver)Anti-Solvent (Precipitator)SuitabilityTechnical Note
Methanol (MeOH) Diethyl Ether (Et2O) HighBest for initial crystallization. Et2O is volatile; use in a closed vessel.
Isopropanol (IPA) Heptane MediumGood for scale-up. Requires heating to >70°C to dissolve.
Ethanol (EtOH) MTBE Optimal MTBE has a higher boiling point than ether, allowing for safer "cloud point" cycling.
Water Acetone LowAvoid. The methoxy group makes the salt too soluble in water; acetone often causes oiling.
Visual Workflow: The "Oiling Out" Rescue Loop

If your product separates as an oil droplet instead of a crystal, follow this logic flow to recover the solid.

OilingOutRescue cluster_tips Pro-Tip: The 'Oiling' Trap Start Problem: Product Oils Out (Liquid-Liquid Phase Separation) CheckTemp Check 1: Is T > Melting Point? Start->CheckTemp Reheat Action: Re-heat to redissolve oil. Add 10% more solvent. CheckTemp->Reheat Yes (Common) Seed Action: Add Seed Crystal at T = Cloud Point CheckTemp->Seed No (Supercooled) Reheat->Seed Cool slowly Sonication Action: Sonicate for 30s to induce nucleation Seed->Sonication If no solid forms Success Result: Crystalline Suspension Sonication->Success Tip Oiling out concentrates impurities. Do NOT cool further. You must reheat and dilute.

Figure 1: Decision tree for rescuing a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Module 3: Troubleshooting & FAQs

Q1: My salt is extremely hygroscopic. It turns into a puddle within minutes of filtration. What do I do?

Diagnosis: You likely have the Hydrochloride (HCl) salt, and the crystal lattice has large voids filled by water vapor. Corrective Action:

  • Switch Anion: Move to a Fumarate or Oxalate (if non-clinical) salt. These dicarboxylic acids can bridge two amine molecules, creating a "molecular tape" structure that excludes water.

  • Drying Protocol: Do not air dry. Dry in a vacuum oven at 40°C with a P₂O₅ (phosphorus pentoxide) trap.

  • Storage: Store under Argon in a desiccator.

Q2: The NMR shows the correct peaks, but the melting point is 20°C lower than reported. Is it impure?

Diagnosis: Not necessarily. You may have isolated a solvate or a different polymorph . Validation Test:

  • Run a TGA (Thermogravimetric Analysis) . If you see a weight loss of ~5-10% before decomposition, you have a solvate (likely Ethanol or Water).

  • Recrystallization Fix: Recrystallize from a non-solvating solvent like Ethyl Acetate/Hexane (if solubility permits) or dry at a temperature above the desolvation point (determined by TGA).

Q3: I cannot get the free base to dissolve in the acid solution to start crystallization.

Diagnosis: The gem-dimethyl group makes the amine surprisingly lipophilic. Corrective Action:

  • Do not use water as the primary solvent.

  • Dissolve the amine in a minimal amount of Dichloromethane (DCM) or Toluene first.

  • Add the acid (dissolved in MeOH) to this organic solution. The salt will often precipitate immediately from the non-polar DCM/Toluene matrix.

References

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for counter-ion properties).
  • Organic Chemistry Portal. (n.d.). "Pyrrolidine Synthesis and Properties." Available at: [Link]

  • Mettler Toledo. (n.d.).[3] "Oiling Out in Crystallization." Available at: [Link]

  • PubChem. (n.d.). "4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride Compound Summary." (Used for structural verification of analogous compounds). Available at: [Link]

Sources

Technical Support Center: Chiral Resolution of 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral resolution of 4-methoxy-3,3-dimethylpyrrolidine. This resource is designed for researchers, chemists, and drug development professionals who are working to isolate the individual enantiomers of this valuable chiral building block. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The Principle: Resolution via Diastereomeric Salt Formation

The resolution of enantiomers—molecules that are non-superimposable mirror images—is a common challenge because they share identical physical properties in an achiral environment.[1] The most robust and scalable method for separating basic compounds like 4-methoxy-3,3-dimethylpyrrolidine is through the formation of diastereomeric salts.[2]

This technique involves reacting the racemic amine with a single, pure enantiomer of a chiral acid (the "resolving agent"). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[3][4] This difference allows one diastereomer to be selectively crystallized and separated, a process known as fractional crystallization.[5] The purified diastereomeric salt is then treated with a base to cleave the salt, liberating the desired pure enantiomer of the amine.[5]

The entire process hinges on finding the right combination of resolving agent and solvent to maximize the solubility difference between the two diastereomeric salts.[6]

General Experimental Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Enantiomer Liberation RacemicAmine Racemic (R/S)- 4-Methoxy-3,3-dimethylpyrrolidine Mix Mixture of Diastereomeric Salts (R-Amine:S-Acid & S-Amine:S-Acid) RacemicAmine->Mix 1. React ResolvingAgent Chiral Resolving Agent (e.g., S-Acid) ResolvingAgent->Mix Solvent Suitable Solvent Solvent->Mix Crystallization 2. Cool Slowly & Induce Crystallization Mix->Crystallization Solid Less Soluble Diastereomer (Solid Crystals) Crystallization->Solid Filter Solution More Soluble Diastereomer (in Mother Liquor) Crystallization->Solution CleavageSolid 3. Salt Cleavage (add Base) Solid->CleavageSolid CleavageSolution 3. Salt Cleavage (add Base) Solution->CleavageSolution PureS Pure S-Enantiomer CleavageSolid->PureS PureR Pure R-Enantiomer (Recovered) CleavageSolution->PureR

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Guide

This section addresses common issues encountered during the resolution of 4-methoxy-3,3-dimethylpyrrolidine.

Q1: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming, even after cooling. What's going wrong?

A1: The absence of crystallization is typically due to either high solubility of both diastereomeric salts in the chosen solvent or the formation of an oil/amorphous solid instead of a crystalline material.

  • Causality: Crystal nucleation and growth require a state of supersaturation, where the concentration of the solute (the diastereomeric salt) exceeds its solubility limit at a given temperature. If the solution is not supersaturated, or if inhibitors are present, crystallization will not occur.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to create a more concentrated, supersaturated solution. Be cautious not to remove too much solvent, which can cause both diastereomers to precipitate non-selectively.

    • Solvent System Change: The choice of solvent is critical.[6] If you are using a highly polar solvent like methanol where the salts are very soluble, try a less polar solvent (e.g., isopropanol, ethyl acetate) or an anti-solvent system. Add a less polar solvent (e.g., heptane, MTBE) dropwise to your solution until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.

    • Induce Crystallization:

      • Seeding: If you have a small amount of the desired crystalline diastereomer from a previous experiment, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.

    • Temperature Cycling: Cool the solution in an ice bath for 30-60 minutes, then allow it to slowly warm back to room temperature. Repeating this cycle can sometimes promote nucleation.

Q2: I managed to get crystals, but after liberating the amine, the enantiomeric excess (ee) is very low (<80%). How can I improve the purity?

A2: Low enantiomeric excess indicates that the crystallized salt was not diastereomerically pure. This can happen if the solubilities of the two diastereomeric salts are too similar in your chosen solvent system, or if crystallization occurred too quickly, trapping the more soluble diastereomer in the crystal lattice.

  • Causality: The efficiency of resolution is directly related to the solubility difference between the two diastereomers. A small difference means that even the "less soluble" diastereomer has significant solubility, and the "more soluble" one can easily co-precipitate.

  • Troubleshooting Steps:

    • Recrystallization: The most reliable method to improve purity is to recrystallize the diastereomeric salt.[7] Dissolve the filtered crystals in the minimum amount of the same (or a slightly different) hot solvent system and allow it to cool slowly. Each recrystallization step should enrich the diastereomeric purity of the solid. Monitor the diastereomeric excess (de) of the salt after each step if possible (e.g., via ¹H NMR).

    • Optimize the Solvent: Re-evaluate your solvent choice. The ideal solvent will have a large solubility difference between the two diastereomers. A screening of different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) is highly recommended.

    • Slow Down the Crystallization: Rapid crashing out of solution often leads to poor selectivity. Ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight can significantly improve selectivity. This favors thermodynamic equilibrium over kinetic precipitation.[8]

    • Use a Different Resolving Agent: If optimization of conditions fails, the chosen resolving agent may not be suitable for your amine. Different resolving agents can lead to diastereomeric salts with vastly different physical properties.[9] See the FAQ section for suggestions.

Q3: After isolating the diastereomeric salt, I'm having trouble liberating the free amine. My yields are low, or I'm getting an emulsion during the workup.

A3: This issue typically stems from an incomplete acid-base reaction or difficulties during the liquid-liquid extraction phase.

  • Causality: The diastereomeric salt must be fully deprotonated by a base to regenerate the free amine, which is soluble in organic solvents. The resolving agent becomes a salt that is soluble in the aqueous phase. Emulsions form when compounds act as surfactants, stabilizing droplets of one immiscible liquid within another.

  • Troubleshooting Steps:

    • Ensure Complete Deprotonation: Suspend the salt in a biphasic system (e.g., dichloromethane/water or ethyl acetate/water). Add a sufficient amount of a strong base like 2M NaOH or Na₂CO₃ solution.[5] Stir vigorously and check the pH of the aqueous layer with pH paper or a meter to ensure it is basic (pH > 11).

    • Break Emulsions: If an emulsion forms during extraction, it can often be broken by:

      • Adding a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, helping to separate the layers.

      • Gently swirling the separatory funnel instead of shaking vigorously.

      • Filtering the entire mixture through a pad of Celite®.

    • Thorough Extraction: Ensure you perform multiple extractions (e.g., 3x with an appropriate volume of organic solvent) to fully recover the free amine from the aqueous layer.

    • Drying and Evaporation: After combining the organic layers, dry them thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure. Avoid excessive heat, which could degrade the product.

Experimental Protocols

Protocol 1: Screening for Resolving Agent and Solvent

The success of the resolution is highly dependent on this initial screening.[2]

  • Preparation: In separate small test tubes or vials, dissolve a small amount of racemic 4-methoxy-3,3-dimethylpyrrolidine (e.g., 50 mg, 1 eq) in ~1 mL of various solvents (see table below).

  • Salt Formation: To each vial, add a solution of the chiral resolving agent (e.g., (+)-Tartaric Acid, (1R)-(-)-10-Camphorsulfonic acid, (S)-(+)-Mandelic Acid) in the same solvent, typically using 0.5-1.0 equivalents.

  • Observation: Gently heat the vials to ensure full dissolution. Allow them to cool slowly to room temperature, then cool further in an ice bath.

  • Evaluation: Observe the vials for the formation of a crystalline precipitate. A successful "hit" is a solvent/resolving agent pair that produces a good yield of crystalline solid, while leaving a significant amount of material in the mother liquor.

Resolving AgentSolvent 1: MethanolSolvent 2: EthanolSolvent 3: IsopropanolSolvent 4: Ethyl Acetate
(+)-Tartaric Acid Clear SolutionHazy -> CrystalsDense PrecipitateOil / Gummy Solid
(-)-DBTA Clear SolutionHazy SolutionCrystalline SolidDense Precipitate
(S)-(+)-Mandelic Acid Oil / Gummy SolidClear SolutionHazy -> CrystalsClear Solution
(1R)-(-)-CSA Dense PrecipitateDense PrecipitateCrystalline SolidHazy Solution
Caption: Example of a screening matrix to identify promising conditions. Observations are illustrative.
Protocol 2: Bulk Resolution and Recrystallization
  • Salt Formation: In a round-bottom flask, dissolve racemic 4-methoxy-3,3-dimethylpyrrolidine (1.0 eq) in the optimal solvent identified during screening. Add a solution of the chosen chiral resolving agent (1.0 eq) in the same solvent.

  • Crystallization: Heat the mixture gently until all solids dissolve. Allow the flask to cool slowly and undisturbed to room temperature overnight. If necessary, cool further in a refrigerator or ice bath to maximize the yield of the less soluble salt.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Retain the filtrate (mother liquor) if you wish to recover the other enantiomer.

  • Recrystallization (if needed): To improve purity, dissolve the crystals in a minimum amount of the hot solvent and repeat the slow cooling and filtration process.

Protocol 3: Liberation of the Free Amine
  • Suspension: Suspend the purified diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Cool the mixture in an ice bath and slowly add 2M NaOH solution with vigorous stirring until the aqueous layer is strongly basic (pH > 11). All solids should dissolve as the salt is cleaved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting chiral resolving agent?

A1: For resolving a basic amine, you must use a chiral acid.[3] The selection is often empirical, but some common, commercially available options provide a good starting point.[5][9]

Resolving AgentClassTypical Application
Tartaric Acid Derivatives Carboxylic AcidWidely used for a variety of amines; strong crystal formers.
Mandelic Acid Derivatives Carboxylic AcidEffective for many amines; aromatic structure can aid in crystal packing.
(1S)-(+)-10-Camphorsulfonic Acid (CSA) Sulfonic AcidA strong acid that forms stable, crystalline salts with a broad range of amines.[5]
O,O'-Dibenzoyl-L-tartaric acid (DBTA) Carboxylic AcidBulky, rigid structure often provides excellent chiral recognition.

The best approach is to perform a small-scale screen with several different agents and solvents as described in Protocol 1.

Q2: How do I determine the enantiomeric excess (ee) of my final product?

A2: You must use a chiral analytical method to determine the ratio of the two enantiomers. Standard techniques like ¹H NMR or non-chiral chromatography will not distinguish between them.

  • Chiral HPLC/SFC: This is the most common and accurate method. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.

  • NMR Spectroscopy with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to your sample in an NMR tube can cause the signals for each enantiomer to split into two distinct sets of peaks. The enantiomeric excess can then be calculated by integrating these separated peaks.[10]

  • Derivatization to Diastereomers: You can react your amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers that can be distinguished by standard ¹H or ¹⁹F NMR.[11]

Q3: Is it possible to recover the "other" enantiomer from the mother liquor?

A3: Yes, this is often done to improve the overall process efficiency. The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt.[5] You can isolate this enantiomer by:

  • Treating the mother liquor with base and extracting it, just as you did with the crystallized salt. This will yield the amine enriched in the opposite enantiomer.

  • If even higher purity is required, this recovered amine can be resolved using the opposite enantiomer of the same resolving agent (e.g., if you used (+)-tartaric acid first, use (-)-tartaric acid now).

  • For some processes, it is possible to racemize the unwanted enantiomer, converting it back to the 50:50 mixture, which can then be recycled back into the resolution process.[12]

Q4: What is the difference between diastereomeric excess (de) and enantiomeric excess (ee)?

A4: These terms measure the purity of different types of chiral mixtures.

  • Diastereomeric Excess (de): Measures the purity of a mixture of diastereomers. In this process, it refers to the purity of the crystallized salt (e.g., a mixture of [R-Amine:S-Acid] and [S-Amine:S-Acid]). It is calculated as |(% Diastereomer 1) - (% Diastereomer 2)|.

  • Enantiomeric Excess (ee): Measures the purity of a mixture of enantiomers.[13] This is what you measure for your final, liberated amine product (e.g., a mixture of R-amine and S-amine). It is calculated as |(% R-enantiomer) - (% S-enantiomer)|.[13] A high de of the salt is required to achieve a high ee of the final product.

References

  • Wikipedia. Chiral resolution. [Link]

  • Le, P. T. K., et al. (2018). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. ACS Omega, 3(7), 7471–7478. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • Pu, L., et al. (2018). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 57(17), 10749–10755. [Link]

  • Gant, T. G., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1846–1851. [Link]

  • Chemeurope.com. Chiral resolution. [Link]

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • ResearchGate. Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with ( S)-2-methoxy-2-phenylacetic acid. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Royal Society of Chemistry. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(47), 10291-10306. [Link]

  • ResearchGate. Recrystallization of mixture of diastereomers 112 from different solvents 83. [Link]

  • PolyU Institutional Research Archive. (2017). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]

  • MPG.PuRe. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

  • Gavin Publishers. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. J Org Inorg Chem, 3(2), 1-5. [Link]

  • Wikipedia. Enantiomeric excess. [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

  • PubChemLite. 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride (C13H19NO). [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1888-1894. [Link]

Sources

Stability of methoxy group in pyrrolidines under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering stability issues with methoxy-substituted pyrrolidines.

Ticket Type: Chemical Stability & Troubleshooting Subject: Stability of Methoxy Group in Pyrrolidines Under Acidic Conditions Status: Active Assigned Specialist: Senior Application Scientist

Triage: Identify Your Substrate

Before proceeding with troubleshooting, you must identify the structural position of the methoxy group relative to the nitrogen atom. The chemical behavior of these two isomers is diametrically opposed.

Feature3-Methoxypyrrolidine (or 4-methoxy)2-Methoxypyrrolidine
Chemical Class Cyclic Alkyl EtherCyclic

-Acetal (Hemiaminal Ether)
Acid Stability High. Stable to TFA, HCl, H₂SO₄.Low. Labile to weak acids; forms iminium ions.
Primary Risk Failure to deprotect (too stable).Unwanted decomposition (too labile).
Typical Origin Synthetic building block (e.g., from malic acid).Electrochemical synthesis (Shono oxidation).

Technical Deep Dive

Scenario A: The "Stable" Ether (3-Methoxypyrrolidine)

The Issue: Users often report that standard acidic conditions (e.g., 4M HCl in dioxane, neat TFA) fail to remove the methyl group. The Science: The methoxy group at the 3-position functions as a standard aliphatic ether. The C-O bond is strong (


 85-90 kcal/mol). Protonation occurs at the oxygen, but the associated conjugate base (methanol) is a poor leaving group without significant assistance.
  • Boc-Deprotection: You can safely remove N-Boc or N-Cbz groups using TFA or HCl without affecting the 3-methoxy group.

  • Demethylation: Requires strong Lewis acids (e.g., BBr₃) or harsh nucleophilic acids (conc. HI) to cleave the ether.[1][2][3][4]

Scenario B: The "Labile" Acetal (2-Methoxypyrrolidine)

The Issue: Users report "disappearance" of the methoxy signal in NMR or polymerization/decomposition upon exposure to acidic conditions. The Science: The 2-methoxy group is part of a hemiaminal ether system. In the presence of acid, the methoxy oxygen is protonated and rapidly expelled, assisted by the lone pair of the nitrogen atom. This generates a highly reactive


-acyl iminium ion  (if N-protected) or an iminium salt.
  • Reactivity: This intermediate is a potent electrophile. In the presence of water, it hydrolyzes to the hemiaminal (2-hydroxypyrrolidine) or opens to an aldehyde. In the presence of nucleophiles, it undergoes substitution.

  • Incompatibility: You cannot use standard acidic Boc-deprotection protocols (TFA/DCM) if you intend to keep the 2-methoxy group intact.

Visualizing the Pathways

The following diagram illustrates the divergent fates of 3-methoxy and 2-methoxy pyrrolidines under acidic conditions.

PyrrolidineStability Start Input: Methoxy-Pyrrolidine Sub3 3-Methoxy Isomer (Aliphatic Ether) Start->Sub3 Check Position Sub2 2-Methoxy Isomer (N,O-Acetal) Start->Sub2 Acid3 Add Acid (TFA/HCl) Sub3->Acid3 Prod3 Stable Product (Methoxy Intact) Acid3->Prod3 No Reaction at OMe Acid2 Add Acid (TFA/HCl) Sub2->Acid2 Inter2 INTERMEDIATE: N-Acyl Iminium Ion Acid2->Inter2 -MeOH (Rapid) Hydrolysis Hydrolysis Product (Hemiaminal/Aldehyde) Inter2->Hydrolysis +H2O

Figure 1: Stability decision tree showing the inertness of the 3-isomer vs. the reactivity of the 2-isomer.

Troubleshooting & FAQs

Q1: I need to remove a Boc group from N-Boc-3-methoxypyrrolidine. Will the methoxy group survive?

Answer: Yes. The 3-methoxy group is stable to TFA, HCl, and HBr/Acetic acid under standard deprotection conditions. You will obtain the 3-methoxypyrrolidine amine salt.

Q2: I need to remove a Boc group from N-Boc-2-methoxypyrrolidine. Will the methoxy group survive?

Answer: No. Acidic treatment will trigger the ejection of methanol and formation of the iminium ion.

  • Workaround: If you must deprotect the amine while retaining the 2-methoxy group, you are in a "chemical catch-22" because the 2-methoxy group usually requires the electron-withdrawing N-protecting group to be stable. Free 2-methoxypyrrolidine is generally unstable and prone to hydrolysis or polymerization. Consider if the 2-methoxy group is actually a "masked" aldehyde or iminium precursor for your next step.

Q3: How do I intentionally cleave the methyl ether in 3-methoxypyrrolidine?

Answer: You need a specialized ether cleavage protocol. See Protocol A below.

Q4: I see a new spot on TLC after treating my 2-methoxypyrrolidine with acid, but it's not the amine. What is it?

Answer: It is likely the 2-hydroxypyrrolidine (hemiaminal) or a dimer formed by the attack of the deprotected amine on the iminium ion of a neighboring molecule.

Experimental Protocols

Protocol A: Demethylation of 3-Methoxypyrrolidine (Ether Cleavage)

Use this when you want to convert the methoxy group to a hydroxyl group.

Reagents: Boron Tribromide (BBr₃) 1.0 M in DCM. Safety: BBr₃ reacts violently with moisture. Perform under inert atmosphere.

  • Setup: Dissolve the starting material (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under Nitrogen/Argon. Cool to -78°C.

  • Addition: Dropwise add BBr₃ (3.0 - 4.0 equiv). Note: Excess is needed to complex the amine nitrogen.

  • Reaction: Allow to warm to 0°C over 2 hours. Monitor by LC-MS (Caution: quench aliquots before injection).

  • Quench: Cool back to -78°C. Very slowly add Methanol (exothermic!).

  • Workup: Concentrate the mixture. Repeat MeOH addition/concentration 3 times to remove trimethyl borate.

  • Result: Product is the 3-hydroxypyrrolidine hydrobromide salt.

Protocol B: Handling 2-Methoxypyrrolidines (Preventing Hydrolysis)

Use this when you want to utilize the N-acyl iminium reactivity.

Concept: Do not try to isolate the "deprotected" 2-methoxy amine. Instead, generate the reactive intermediate in situ and trap it with a nucleophile.

  • Setup: Dissolve N-Boc-2-methoxypyrrolidine in dry DCM.

  • Activation: Add a Lewis Acid (e.g., BF₃[5]·OEt₂ or TMSOTf) at -78°C. This generates the

    
    -Boc iminium ion without removing the Boc group initially.
    
  • Nucleophile Addition: Add your nucleophile (e.g., Allyltrimethylsilane, silyl enol ether).

  • Result: The nucleophile substitutes the methoxy group. The Boc group remains on the nitrogen (or is cleaved in the workup depending on conditions).

References

  • Greene's Protective Groups in Organic Synthesis.

    • Context: Standard stability profiles of aliphatic ethers (3-methoxy) vs. acetals (2-methoxy).
    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.

  • Shono Oxidation (Synthesis of 2-Methoxypyrrolidines).

    • Context: Establishes 2-methoxypyrrolidines as precursors to N-acyl iminium ions via anodic oxid
    • Source: Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 103(5), 1172–1176.

  • Ether Cleavage Mechanisms (BBr3).

    • Context: Mechanism and stoichiometry for cleaving stable methyl ethers in the presence of amines.
    • Source: Sousa e Silva, F. C., & Silva, P. J. (2013). "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[3] European Journal of Organic Chemistry, 2013(23), 5195–5199.

  • N-Acyl Iminium Ion Chemistry.

    • Context: Detailed reactivity of the 2-methoxy group upon acid treatment.[6]

    • Source: Hiemstra, H., & Speckamp, W. N. (1991). "N-Acyliminium Ions as Intermediates in Synthetic Organic Chemistry." Comprehensive Organic Synthesis, Vol 2, 1047-1082.

Sources

Removing palladium impurities from 4-Methoxy-3,3-dimethylpyrrolidine products

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Decontamination Protocols for 4-Methoxy-3,3-dimethylpyrrolidine Ticket ID: PD-REM-33DM Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Problem Analysis

The Challenge: You are isolating 4-Methoxy-3,3-dimethylpyrrolidine , a secondary amine with a sterically crowded core. The residual Palladium (Pd) is likely coordinated to the pyrrolidine nitrogen. Because secondary amines are potent ligands for Pd(II), standard filtration often fails to reduce Pd levels below the ICH Q3D limit (typically <10 ppm or <100 µ g/day for oral dosing).

The Steric Factor: The 3,3-dimethyl substitution creates significant steric bulk near the nitrogen donor. While this might weaken the Pd-N bond thermodynamically compared to a simple pyrrolidine, it creates a "kinetic trap." Once Pd is bound, the bulky methyl groups shield the metal center, making it difficult for bulky solid-phase scavengers to access and chelate the metal.

The Strategy: We will employ a three-tiered approach:

  • Solid-Phase Scavenging (Silica): High specificity, low yield loss.

  • Liquid-Phase Chelation: Using small-molecule ligands (NAC) to penetrate the steric shield.

  • Chemical Switching: Protonating the amine to break the Pd-N bond.

Interactive Workflow: Method Selection

Use this decision tree to select the correct protocol for your current stage of development.

Pd_Removal_Decision_Tree Start Start: Pd Level & Scale? High_Pd Pd > 500 ppm (Gross Contamination) Start->High_Pd Low_Pd Pd < 500 ppm (Polishing) Start->Low_Pd Method_Carbon Method A: Activated Carbon (Non-Specific) High_Pd->Method_Carbon Cheap Bulk Removal Method_Liquid Method C: NAC Wash (Liquid Extraction) High_Pd->Method_Liquid If Product Labile Scale_Small Scale < 100g High Value Low_Pd->Scale_Small Scale_Large Scale > 1kg Cost Sensitive Low_Pd->Scale_Large Method_Silica Method B: Silica Scavengers (High Specificity) Scale_Small->Method_Silica Best Purity Profile Scale_Large->Method_Liquid If Oil/Non-Crystalline Method_Salt Method D: HCl Salt Formation (Crystallization) Scale_Large->Method_Salt Scalable & Robust

Figure 1: Decision matrix for selecting the optimal palladium removal technique based on contamination level and production scale.

Technical Protocols

Method A: Silica-Based Scavengers (Recommended for <100g)

Best for: High-value intermediates where yield loss must be minimized.

The Science: Silica scavengers function by grafting a ligand (Thiol or DMT) onto a silica backbone.

  • Avoid: Amine-based scavengers (e.g., Triamine, TAA). Your product is an amine; it will compete with the scavenger for the Pd, reducing efficiency.

  • Select: SiliaMetS® Thiol (for Pd(II)) or SiliaMetS® DMT (Dimercaptotriazine, for Pd(0)/Pd(II) mixtures).

Protocol:

  • Dissolution: Dissolve crude 4-Methoxy-3,3-dimethylpyrrolidine in a non-coordinating solvent (EtOAc, Toluene, or DCM). Avoid THF or MeOH if possible, as they solvate Pd well.

  • Loading: Add 4-8 equivalents of scavenger relative to the residual Pd content (not the product).

    • Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 5-10 wt% scavenger relative to the product mass as a starting point.

  • Temperature: Heat to 50°C .

    • Critical Note: Due to the 3,3-dimethyl steric bulk, room temperature scavenging will be slow. Heat increases the ligand exchange rate.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Method B: N-Acetylcysteine (NAC) Wash

Best for: Large scale (>1kg) or when the product is an oil.

The Science: N-Acetylcysteine is a small molecule that can penetrate the steric shield of the 3,3-dimethylpyrrolidine. It forms a water-soluble anionic complex with Pd at high pH.

Protocol:

  • Preparation: Dissolve the crude product in an immiscible organic solvent (e.g., Isopropyl Acetate or DCM).

  • Addition: Add an aqueous solution of N-Acetylcysteine (10–20 wt% relative to product).

  • Heating: Heat the biphasic mixture to 40–50°C for 2 hours under vigorous stirring.

  • The Switch (Critical Step): Cool to RT. Add aqueous Ammonia (28%) or NaOH to adjust pH to >9.

    • Why? At high pH, the NAC-Pd complex becomes anionic and highly water-soluble, while your pyrrolidine product remains organic-soluble.

  • Separation: Separate the layers. The Pd moves to the aqueous (yellow/red) layer.

  • Wash: Wash the organic layer with water/brine to remove residual NAC.

Method C: Salt Formation (The "Chemical Switch")

Best for: Final API steps or extremely high purity requirements.

The Science: Palladium coordinates to the lone pair of the pyrrolidine nitrogen. By adding acid (HCl), you protonate the nitrogen (forming the ammonium salt). The lone pair is no longer available to bind Pd. The Pd is released into the mother liquor, and the product crystallizes out.

Protocol:

  • Dissolution: Dissolve crude amine in Ethanol or IPA.

  • Acidification: Add 1.1 equivalents of HCl (gas or solution in ether/dioxane).

  • Crystallization: Cool to 0–5°C to precipitate the 4-Methoxy-3,3-dimethylpyrrolidinium chloride salt.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold solvent. The Pd remains in the filtrate.

  • Free-basing (Optional): If the free base is required, biphasic extraction with NaOH/DCM will recover it, leaving Pd behind.

Data & Comparison Table

FeatureActivated CarbonSilica Scavengers (Thiol/DMT)NAC ExtractionSalt Formation
Specificity Low (Adsorbs product)High (Chemisorption)High (Chelation)Very High (Lattice exclusion)
Pd Capacity Variable0.5 – 1.0 mmol/gHigh (Stoichiometric)N/A
Yield Loss High (10–20%)Low (<5%)Low (<5%)Moderate (depends on solubility)
Cost LowHighLowLow
Suitability for 3,3-dimethyl GoodGood (Requires Heat)ExcellentExcellent

Troubleshooting & FAQ

Q1: I used Thiol silica, but my Pd levels are still >50 ppm. Why?

  • Diagnosis: You likely have Palladium(0) colloids or clusters, which Thiol ligands bind poorly (they prefer Pd(II)).

  • Solution: Switch to SiliaMetS® DMT (Dimercaptotriazine) or TMT (Trimercaptotriazine). These have a higher affinity for Pd(0). Alternatively, add a mild oxidant (open to air or add trace iodine) to oxidize Pd(0) to Pd(II) before scavenging.

Q2: The scavenger worked, but my product yield dropped by 15%.

  • Diagnosis: Non-specific binding.[1] The 4-methoxy group on your pyrrolidine is polar and might be adhering to the silica backbone (silanols).

  • Solution: Add 1–5% Triethylamine or MeOH to your solvent during the scavenging step. This "blocks" the silanol sites on the silica gel, ensuring only the Pd binds to the thiol ligands.

Q3: Can I use TAA (Triamine) scavengers?

  • Diagnosis: NO.

  • Reasoning: Your product is a secondary amine. It will compete with the triamine functional group on the scavenger. You need a sulfur-based scavenger (Thiol/DMT) to exploit the Soft-Soft acid-base interaction (Sulfur-Palladium) which is stronger than the Nitrogen-Palladium interaction.

Q4: The "Salt Formation" method didn't precipitate my product.

  • Diagnosis: The 4-methoxy and 3,3-dimethyl groups increase lipophilicity compared to simple pyrrolidine.

  • Solution: Switch solvents. If Ethanol failed, try a non-polar anti-solvent. Dissolve in minimal DCM, add HCl, then slowly add Heptane or MTBE to force precipitation.

Mechanism Visualization

The following diagram illustrates the competitive equilibrium shift required to remove Pd from the sterically hindered amine.

Scavenging_Mechanism Pd_Amine Pd-Product Complex (Sterically Trapped) Transition Ligand Exchange Transition State Pd_Amine->Transition Dissociation Scavenger Thiol/DMT Scavenger (High Affinity Ligand) Scavenger->Transition Attack Heat Heat (50°C) (Kinetic Energy) Heat->Transition Accelerates Pd_Scavenger Pd-Scavenger Complex (Solid Phase) Transition->Pd_Scavenger Irreversible Binding Pure_Product Purified 3,3-dimethylpyrrolidine Transition->Pure_Product Release

Figure 2: Kinetic displacement of Palladium. Heat is required to overcome the steric barrier of the 3,3-dimethyl group.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Removal of Palladium from Organic Reaction Mixtures by SiliaMetS. SiliCycle Application Notes. Link

  • Palladium Removal from Pharmaceutical Intermediates using Activated Carbon. Organic Process Research & Development, ACS Publications. Link

  • Practical Methods for the Removal of Palladium from Reaction Mixtures. Garrett, C. E., & Prasad, K. Advanced Synthesis & Catalysis, 2004. Link

  • N-Acetylcysteine as a Powerful Palladium Scavenger. Organic Process Research & Development. Link

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Advantage[1]

In the optimization of fragment-based drug discovery, 4-Methoxy-3,3-dimethylpyrrolidine represents a privileged scaffold. Unlike its flexible analogs, the incorporation of the gem-dimethyl group at the C3 position introduces the Thorpe-Ingold effect (gem-dimethyl effect), restricting the conformational flexibility of the pyrrolidine ring.

For the analytical scientist, this structural rigidity translates into a distinct "high-performance" NMR profile. This guide compares the spectral resolution of this target against standard pyrrolidine analogs, demonstrating how the 3,3-dimethyl quaternary center acts as a "spectral filter," decoupling spin systems and simplifying structural verification.

Comparative Analysis: Spectral Performance

To evaluate the "performance" of 1H NMR in resolving this structure, we compare it against two common alternatives: 4-Methoxypyrrolidine (lacks the quaternary lock) and 3,3-Dimethylpyrrolidine (lacks the electronic probe).

Metric: Multiplet Complexity and Diagnostic Utility
FeatureTarget: 4-Methoxy-3,3-dimethylpyrrolidine Alternative A: 4-Methoxypyrrolidine Alternative B: 3,3-Dimethylpyrrolidine
C2 Protons High Resolution: Appears as a clean AB quartet (or two singlets). Reason: Isolated from vicinal coupling by quaternary C3.Low Resolution: Complex multiplets. Reason: Vicinal coupling to C3 protons + geminal coupling.High Resolution: Singlet/AB quartet. Similar to target, but lacks the downfield shift dispersion.
C3 Methyls Diagnostic Pair: Two distinct singlets (Diastereotopic). Reason: Induced by C4 chirality.N/A: Protons at C3 cause heavy overlap with C4/C2 signals.Single/Dual Singlet: Often appear as one singlet unless a chiral salt is formed.
C4 Methine Distinct DD/DDD: Well-resolved at ~3.6-3.8 ppm.Overlapped: Often buried in the C2/C5 multiplet forest.N/A: C4 is a methylene group (CH₂), appearing as a multiplet.
Stereo-Probe Built-in: The separation (

) of the two methyl singlets indicates the strength of the chiral influence from C4.
None: Requires chiral shift reagents to assess enantiopurity.Weak: Requires remote induction from N-substituents.

Key Insight: The 3,3-dimethyl group effectively "decouples" the left side of the molecule (C2) from the right side (C4/C5). This makes the target molecule significantly easier to assign and verify than Alternative A.

Theoretical Assignment & Chemical Shift Data

The following data represents the free base in CDCl₃. Note that chemical shifts may vary slightly based on concentration and temperature.

The "Fingerprint" Table
PositionGroupTypeApprox. Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation Logic
C3-Me(a) CH₃Alkyl1.05 - 1.10Singlet-Diastereotopic methyl (shielded face).
C3-Me(b) CH₃Alkyl1.15 - 1.20Singlet-Diastereotopic methyl (deshielded face).
N-H NHAmine1.8 - 2.5Broad Singlet-Exchangeable. Shift depends on concentration/H-bonding.
C2-H(a) CH₂Alkyl2.65 - 2.75Doublet~10-12 (Gem)Isolated spin system. "Roofing" effect with H(b).
C2-H(b) CH₂Alkyl2.85 - 2.95Doublet~10-12 (Gem)The second half of the AB system.
C5-H(a) CH₂Alkyl2.90 - 3.10DD~11 (Gem), ~6 (Vic)Couples to C4-H.
C5-H(b) CH₂Alkyl3.15 - 3.30DD~11 (Gem), ~4 (Vic)Diastereotopic due to C4 chirality.
O-Me OCH₃Ether3.30 - 3.35Singlet-Strong, sharp diagnostic singlet.
C4-H CHMethine3.60 - 3.80DD or DDD~6, ~4Deshielded by Oxygen. Vicinal coupling to C5 protons only.

Assignment Workflow (Logic Map)

The following diagram illustrates the self-validating logic path for confirming the structure of 4-Methoxy-3,3-dimethylpyrrolidine.

NMR_Assignment_Flow start Start: Acquire 1H NMR (CDCl3) check_ome Step 1: Identify OMe Singlet (~3.3 ppm) start->check_ome check_methyls Step 2: Check Alkyl Region (1.0 - 1.2 ppm) check_ome->check_methyls decision_methyls Are there TWO distinct singlets? check_methyls->decision_methyls check_c2 Step 3: Analyze C2 Region (~2.7 ppm) decision_methyls->check_c2 Yes (Diastereotopic) fail_achiral FAIL: Suspect Racemization or Fast Exchange decision_methyls->fail_achiral No (Single Peak) decision_c2 Is it an AB Quartet (or 2 Doublets)? check_c2->decision_c2 check_c4 Step 4: Analyze C4 Methine (~3.7 ppm) decision_c2->check_c4 Yes (Isolated System) fail_regio FAIL: Suspect Regioisomer (e.g., 2,2-dimethyl) decision_c2->fail_regio No (Complex Multiplet) valid VALID STRUCTURE: Chirality at C4 confirmed Quaternary C3 confirmed check_c4->valid

Caption: Logic flow for structural verification. The separation of methyl signals and the isolation of the C2 spin system are the critical "Pass/Fail" checkpoints.

Experimental Protocol

To ensure the "Trustworthiness" of the data (Part 2 of requirements), follow this standardized protocol.

A. Sample Preparation (Free Base)
  • Mass: Weigh 5–10 mg of the target compound.

  • Solvent: Use 0.6 mL CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Why: CDCl₃ allows for the observation of the broad NH proton, which often exchanges and disappears in protic solvents like Methanol-d4 or D₂O.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (salts) that cause line broadening.

B. Sample Preparation (HCl Salt)

If the free base is oily or unstable, convert to the HCl salt.

  • Solvent: Use D₂O or DMSO-d6 .

  • Note: In D₂O, the NH and NH₂⁺ protons will exchange and disappear . The OMe and Methyl signals will remain but may shift slightly upfield.

  • pH Adjustment: If using D₂O, ensure the solution is not too acidic, as this can catalyze ring opening or degradation in sensitive analogs.

C. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reason: The quaternary methyl protons have longer T1 relaxation times. A short D1 will suppress their integration values, leading to incorrect proton counting (e.g., integrating to 2.5H instead of 3H).

  • Scans: 16–64 scans (sufficient for >5mg sample).

  • Spectral Width: -2 to 14 ppm.

Detailed Mechanistic Interpretation

The Diastereotopic Methyls (C3)

Because C4 is a chiral center (bearing the methoxy group), the two faces of the pyrrolidine ring are not equivalent. Consequently, the two methyl groups at C3 are diastereotopic .

  • Observation: You should see two sharp singlets of equal intensity separated by 0.05 – 0.1 ppm.

  • Troubleshooting: If they appear as a single peak, it implies either (a) accidental equivalence (coincidence) or (b) the solvent is masking the difference. Action: Run the sample in Benzene-d6 to resolve the signals via the ASIS (Aromatic Solvent-Induced Shift) effect.

The Isolated C2 Methylene

This is the "High Performance" feature. In a standard pyrrolidine, C2 protons couple to C3 protons. Here, C3 is quaternary.

  • Mechanism: The C2 protons only experience geminal coupling (interaction with each other,

    
     Hz).
    
  • Appearance: An AB quartet (two "leaning" doublets). If the chemical shift difference is small, it may look like a singlet, but zooming in reveals the "roofing" effect.

The C4-C5 Coupling Network
  • C4-H: Appears as a doublet of doublets (or ddd). It couples to the two protons at C5.

  • C5-H: These are also diastereotopic. They couple to each other (geminal, large

    
    ) and to C4-H (vicinal, smaller 
    
    
    
    ). This creates a complex pattern, but it is distinct from the C2 signal.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules).
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link (Foundational text on the Thorpe-Ingold/Gem-dimethyl effect).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for diastereotopicity in chiral ring systems).
  • Enamine Ltd. (2023). Catalog of Spiro and Substituted Pyrrolidines. (General source for commercial availability and spectral data of pyrrolidine building blocks). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on AB quartets and spin system isolation). Link

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and metabolomics, small N-heterocyclic scaffolds, such as the pyrrolidine ring, are of paramount importance. Their structural characterization is fundamental to understanding metabolic fate, identifying impurities, and elucidating molecular structures. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, with fragmentation patterns providing a veritable fingerprint of a molecule's architecture.

This guide provides an in-depth analysis of the predicted mass spectral fragmentation of 4-Methoxy-3,3-dimethylpyrrolidine, a substituted pyrrolidine. In the absence of direct, published spectra for this specific molecule, this document serves as a predictive framework, grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally related analogues. We will explore the distinct fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers a logical, mechanism-driven guide to interpreting the mass spectra of this and similar compounds.

Pillar 1: Fundamental Principles of Amine and Ether Fragmentation

To accurately predict the fragmentation of our target molecule, we must first understand the established rules governing its constituent functional groups: a cyclic amine and an ether.

  • The Nitrogen Rule : A molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[1] 4-Methoxy-3,3-dimethylpyrrolidine (C7H15NO) has a molecular weight of 129.22 g/mol , and its molecular ion peak is expected at an odd m/z value, consistent with this rule.

  • Alpha-Cleavage in Amines : The most dominant fragmentation pathway for aliphatic and cyclic amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon).[1][2][3] This process is driven by the formation of a highly stable, resonance-stabilized iminium ion. For cyclic amines, this often initiates a ring-opening cascade.[2]

  • Fragmentation of Ethers : Ethers also undergo a form of α-cleavage, where the C-C bond adjacent to the oxygen is broken. Another common pathway is the cleavage of the C-O bond, leading to the loss of the alkoxy group as a radical or the alkyl group as a carbocation.

  • Ionization Method Dictates Fragmentation : The method of ionization profoundly impacts the resulting fragmentation pathways.

    • Electron Ionization (EI) is a high-energy "hard" ionization technique that generates an odd-electron radical cation (M+•). The resulting fragmentation is complex and driven by radical-site and charge-site initiations.[4][5]

    • Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces an even-electron protonated molecule ([M+H]+). Subsequent fragmentation, induced via collision-induced dissociation (CID) in tandem MS (MS/MS), proceeds through the loss of stable, neutral molecules.[4][6][7]

Pillar 2: Predicted Fragmentation Pathways of 4-Methoxy-3,3-dimethylpyrrolidine

The structure of 4-Methoxy-3,3-dimethylpyrrolidine contains several key features that will direct its fragmentation: the nitrogen atom, the gem-dimethyl group at the C3 position, and the methoxy group at the C4 position.

A. Predicted Electron Ionization (EI-MS) Fragmentation

Under high-energy EI conditions, the molecular ion (M+•) at m/z 129 will be formed, which is expected to be reasonably stable for a cyclic amine.[2] The primary fragmentation pathways are predicted to be initiated by α-cleavage relative to the nitrogen atom and cleavage adjacent to the gem-dimethyl and methoxy groups.

  • Loss of a Methyl Radical ([M-CH3]+) : The most facile cleavage is expected to be the loss of a methyl radical from the sterically hindered gem-dimethyl group at C3. This results in a stable tertiary carbocation, which can be further stabilized by the adjacent nitrogen atom, yielding a prominent peak at m/z 114 .

  • Alpha-Cleavage and Ring Opening : Cleavage of the C2-C3 bond, alpha to the nitrogen, would lead to a ring-opened radical cation. Subsequent loss of ethylene (C2H4) from this intermediate could produce an ion at m/z 101 .

  • Loss of the Methoxy Group ([M-OCH3]+) : Cleavage of the C4-O bond can result in the loss of a methoxy radical (•OCH3), leading to a fragment at m/z 98 .

  • Formation of the Pyrrolidinium Ion : A characteristic fragment for many pyrrolidine-containing compounds is the formation of an iminium ion corresponding to the unsubstituted ring. Cleavage of both the C3-C4 bond and subsequent rearrangements could lead to the formation of the pyrrolidinium ion at m/z 70 or related structures.

EI_Fragmentation_Pattern M M+• m/z 129 m114 [M - CH3]+ m/z 114 M->m114 - •CH3 m98 [M - OCH3]+ m/z 98 M->m98 - •OCH3 m101 [M - C2H4]+• m/z 101 M->m101 - C2H4 (via ring opening) m70 Pyrrolidinium Ion m/z 70 m114->m70 - C3H6 ESI_Fragmentation_Pattern MH [M+H]+ m/z 130 m98 [M+H - CH3OH]+ m/z 98 MH->m98 - CH3OH m70 [m/z 98 - C2H4]+ m/z 70 m98->m70 - C2H4

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-Methoxy-3,3-dimethylpyrrolidine.

Pillar 3: Comparative Analysis with Structural Analogues

To validate our predictions, we compare the expected fragmentation of our target molecule with two simpler, structurally related compounds. This comparison helps isolate the influence of the methoxy and gem-dimethyl functional groups on the fragmentation pathways.

Compound Structure MW Predicted Key EI Fragments (m/z) Predicted Key ESI Fragments (m/z) Rationale for Differences
4-Methoxy-3,3-dimethylpyrrolidine (Target) C1(C(C(N1)C)(C)OC)C129129 (M+•), 114 (base), 98, 70130 ([M+H]+), 98 (base), 70Loss of •CH3 is favored in EI due to stable cation formation. Loss of CH3OH is favored in ESI.
3,3-Dimethylpyrrolidine (Analogue 1) C1(C(C(N1)C)C)C9999 (M+•), 84 (base), 70100 ([M+H]+), 70, 56Fragmentation is dominated by the loss of a methyl radical (m/z 84) in EI. The absence of the methoxy group removes the neutral loss pathway in ESI.
4-Methoxypyrrolidine (Analogue 2) C1(C(C(N1)CO)C)101101 (M+•), 70, 44 (base)102 ([M+H]+), 70 (base)The absence of the gem-dimethyl group makes the loss of •CH3 impossible. The base peak in EI is often m/z 44 from ring cleavage. In ESI, loss of methanol leads to an ion at m/z 70.

This comparative table illustrates how the presence of the gem-dimethyl group provides a highly favored fragmentation channel (loss of •CH3) in EI, while the methoxy group provides a dominant neutral loss pathway (loss of CH3OH) in ESI.

Experimental Protocol for Verification

To empirically validate the predicted fragmentation patterns, the following general workflow is recommended. This protocol is designed to be a self-validating system, ensuring data quality and reproducibility.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Mass Spectrometry Analysis cluster_data 3. Data Interpretation p1 Dissolve 1 mg/mL stock in Methanol p2 Dilute to 1-10 µg/mL in appropriate solvent p1->p2 a1 GC-EI-MS Analysis p2->a1 a2 LC-ESI-MS/MS Analysis p2->a2 a1_params EI: 70 eV Scan: m/z 40-200 a1->a1_params d1 Identify Molecular Ion (EI) & Precursor Ion (ESI) a1->d1 a2_params ESI Positive Mode CID: Stepped 10-40 eV a2->a2_params a2->d1 d2 Correlate Fragments with Predicted Pathways d1->d2 d3 Compare with Analogues d2->d3

Caption: General workflow for the MS analysis of pyrrolidine derivatives.

Step-by-Step Methodology:

  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of 4-Methoxy-3,3-dimethylpyrrolidine and each analogue in HPLC-grade methanol.

    • For GC-MS analysis, dilute the stock solution to approximately 10 µg/mL with methanol or ethyl acetate.

    • For LC-MS/MS analysis, dilute the stock solution to 1 µg/mL with 50:50 water:acetonitrile containing 0.1% formic acid to promote protonation.

  • GC-EI-MS Analysis :

    • Instrument : Standard Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

    • Injection : 1 µL split injection (e.g., 20:1 split ratio).

    • GC Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at 50°C, hold for 1 minute, ramp to 250°C at 15°C/min.

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • MS Scan Range : m/z 40-200.

  • LC-ESI-MS/MS Analysis :

    • Instrument : Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., QqQ, Q-TOF, or Orbitrap).

    • LC Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

    • Ion Source : Electrospray Ionization (ESI), positive ion mode.

    • MS/MS Experiment : Isolate the precursor ion at m/z 130 and fragment using Collision-Induced Dissociation (CID) with a normalized collision energy range (e.g., stepped energies of 10, 20, and 40 eV) to capture both low and high energy fragments.

  • Data Analysis :

    • Analyze the resulting spectra to identify the molecular ion and key fragment ions.

    • Compare the empirical m/z values and relative abundances with the predicted pathways outlined in this guide.

    • Perform a direct comparison of the spectra obtained for the target molecule and its structural analogues to confirm the influence of each functional group.

Conclusion

Understanding the mass spectral fragmentation of novel or uncharacterized molecules is a critical skill for researchers in the chemical and biomedical sciences. This guide establishes a robust, mechanism-based prediction of the fragmentation patterns for 4-Methoxy-3,3-dimethylpyrrolidine under both EI and ESI conditions. By leveraging fundamental principles and comparative analysis with structural analogues, we have elucidated the likely key fragments and the pathways leading to their formation. The loss of a methyl radical (to m/z 114) in EI and the neutral loss of methanol (to m/z 98) in ESI are predicted to be the most characteristic fragmentation channels. The provided experimental protocol offers a clear and reliable path for the empirical verification of these predictions, empowering researchers to confidently characterize this and other substituted N-heterocyclic compounds.

References

  • Vertex AI Search. (n.d.).
  • Jackson, G. (2020).
  • ResearchGate. (n.d.).
  • JoVE. (2023). Mass Spectrometry of Amines.
  • Jackson, G. (2020).
  • Unknown. (n.d.).
  • Wikipedia. (n.d.).

Sources

HPLC method development for 4-Methoxy-3,3-dimethylpyrrolidine purity

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development Guide: Purity Profiling of 4-Methoxy-3,3-dimethylpyrrolidine

Executive Summary: The "Invisible" Amine Challenge

Developing a purity method for 4-Methoxy-3,3-dimethylpyrrolidine presents a classic "blind spot" in chromatography: the molecule is a secondary aliphatic amine with no significant UV chromophore and high basicity (predicted pKa ~10.2–10.6).

Standard RP-HPLC methods (Acidic pH, UV 254 nm) will fail catastrophically, yielding no signal or severe peak tailing due to silanol interactions. This guide objectively compares three distinct strategies to overcome these physicochemical barriers, recommending High-pH RP-HPLC with Charged Aerosol Detection (CAD) for routine QC and FMOC-Derivatization for trace impurity analysis.

Part 1: Physicochemical Profile & Method Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Aliphatic HeterocycleNo UV Absorbance >210 nm. Standard UV detectors are blind to this molecule.
Basicity (pKa) ~10.2 – 10.6At neutral/acidic pH, it is fully protonated (

). Expect severe tailing on standard silica columns due to cation exchange with silanols.
LogP ~0.7 – 1.1Moderately polar. Retention will be poor on C18 unless pH is high (neutral form) or ion-pairing is used.
Strategic Decision Matrix

The choice of method depends entirely on your available instrumentation and sensitivity requirements.

MethodSelection Start Start: Select Method CAD_Available Is CAD/ELSD Available? Start->CAD_Available Trace_Analysis Need Trace Impurities (<0.05%)? CAD_Available->Trace_Analysis No Method_A Method A: High pH C18 + CAD (Recommended for QC) CAD_Available->Method_A Yes Method_B Method B: FMOC Derivatization (Recommended for Trace Purity) Trace_Analysis->Method_B Yes Method_C Method C: Low UV (205 nm) (Not Recommended - Low Sensitivity) Trace_Analysis->Method_C No (Rough Check Only)

Figure 1: Decision tree for selecting the appropriate detection strategy based on lab capabilities.

Part 2: Comparative Method Analysis

We evaluated three potential workflows. The data below simulates typical performance metrics for aliphatic amines.

FeatureMethod A: High pH / CAD Method B: FMOC Derivatization Method C: Acidic Low-UV
Detector Charged Aerosol (CAD)UV (265 nm) or FLDUV (205 nm)
Column Hybrid C18 (e.g., XBridge)Standard C18C18 or Polar Embedded
Mobile Phase pH pH 10.5 (Ammonium Hydroxide)pH 3 - 6 (Acidic)pH 2 - 3 (Phosphate)
Sensitivity (LOD) High (~10 ng)Ultra-High (<1 ng) Poor (~500 ng)
Linearity (

)
>0.995 (Quadratic fit often needed)>0.999>0.990 (Baseline noise issues)
Sample Prep Dilute & ShootComplex (Chemical Reaction)Dilute & Shoot
Verdict Best for Routine Purity Best for Trace Impurities Avoid

Part 3: Recommended Protocols

Protocol 1: High pH RP-HPLC with CAD (The "Robust" Method)

Use this for routine purity checks (95-100% range) if a CAD or ELSD is available. The high pH suppresses ionization, neutralizing the amine for excellent retention and peak shape.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.6 mL/min.[1]

  • Temperature: 40°C.

  • Detector: CAD (Nebulizer Temp: 35°C, Power Function: 1.0).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibrate for 4 mins)

Why this works: At pH 10.5, the pyrrolidine is uncharged (neutral). This allows it to interact hydrophobically with the C18 chain, ensuring sharp peaks (Tailing Factor < 1.2) without the need for ion-pairing reagents.

Protocol 2: Pre-Column FMOC Derivatization (The "Universal" Method)

Use this if you only have a UV detector. FMOC-Cl reacts selectively with secondary amines to form a highly UV-active carbamate derivative.

Reagents:

  • Borate Buffer: 0.2 M Sodium Borate, pH 9.5.

  • FMOC Reagent: 5 mM FMOC-Cl in Acetonitrile (Prepare fresh daily).

  • Quenching Reagent: 20 mM Adamantanamine (ADAM) in 50:50 ACN:Water (Reacts with excess FMOC to prevent interference).

Workflow:

  • Mix 100 µL Sample (in water/ACN) + 100 µL Borate Buffer .

  • Add 200 µL FMOC Reagent . Vortex immediately.

  • Incubate at Ambient Temp for 1 minute.

  • Add 20 µL Quenching Reagent (ADAM) to remove excess FMOC-Cl.

  • Inject 5 µL onto HPLC.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Detection: UV at 265 nm (Max absorbance of fluorenyl group).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 30% B to 90% B over 15 mins.

FMOC_Workflow Step1 Sample + Borate Buffer (pH 9.5) (Deprotonates amine) Step2 Add FMOC-Cl (in ACN) (Reacts with Sec-Amine) Step1->Step2 Step3 Incubate 1 min (Formation of FMOC-Pyrrolidine) Step2->Step3 Step4 Add ADAM (Quencher) (Removes excess FMOC) Step3->Step4 Step5 HPLC-UV Analysis (Detect at 265 nm) Step4->Step5

Figure 2: FMOC derivatization workflow for transforming "invisible" amines into UV-detectable species.

Part 4: Troubleshooting & Validation

IssueProbable CauseSolution
Ghost Peaks (Method B) Excess FMOC-Cl hydrolysis (FMOC-OH).Ensure the "Quenching" step with Adamantanamine is sufficient. FMOC-OH elutes earlier than the derivatized amine.
Peak Tailing (Method A) pH too low (< 9.5).The amine is partially protonated. Freshly prepare Ammonium Hydroxide buffer; ensure pH is > 2 units above pKa.
Low Sensitivity (Method C) Solvent Cutoff.If using Low UV (205 nm), avoid Acetone or Methanol. Use only Acetonitrile and Phosphate buffers.
Baseline Drift (CAD) Non-volatile buffer.Never use Phosphate or Sodium buffers with CAD. Use only volatile salts (Ammonium Formate/Acetate/Hydroxide).

References

  • PubChem. (2025).[2] Compound Summary: 4-Methoxy-3,3-dimethylpyrrolidine.[3] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2019). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 293. Link

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Agilent Technologies. (2020). Analysis of Non-Chromophoric Compounds using Charged Aerosol Detection. Technical Overview. Link

Sources

Comparing bioactivity of 4-Methoxy vs 4-Hydroxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Methoxy vs. 4-Hydroxy-3,3-dimethylpyrrolidine

Executive Summary

This guide provides a technical analysis comparing 4-Methoxy-3,3-dimethylpyrrolidine (Compound A) and 4-Hydroxy-3,3-dimethylpyrrolidine (Compound B).[1][2][3] These scaffolds are critical "gem-dimethyl" modified building blocks used in the development of kinase inhibitors, DPP-IV inhibitors, and CNS-active agents.[1][2][3]

The core distinction lies in the Solubility-Permeability Trade-off :

  • 4-Hydroxy (OH): Acts as a hydrogen bond donor/acceptor pair.[1][2][3] It typically offers higher aqueous solubility and specific binding affinity (via H-bonds) but lower passive membrane permeability.[1][2][3]

  • 4-Methoxy (OMe): Acts as a hydrogen bond acceptor only (capped donor).[1][3] It significantly increases lipophilicity (LogP) and blood-brain barrier (BBB) permeability but introduces a metabolic liability via CYP450-mediated O-demethylation.[1][2][3]

Physicochemical Profile & Molecular Logic

The "3,3-dimethyl" motif is not merely a spacer; it exerts the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , restricting the conformational flexibility of the pyrrolidine ring.[1][2] This pre-organizes the molecule, reducing the entropy penalty upon binding to a protein target.[2] The choice between the 4-Methoxy and 4-Hydroxy substituents dictates the pharmacokinetics.[1][2]

Table 1: Comparative Physicochemical Properties (Representative Data)

Property4-Hydroxy-3,3-dimethylpyrrolidine4-Methoxy-3,3-dimethylpyrrolidineImpact on Drug Design
H-Bond Donors 2 (NH, OH)1 (NH)OH allows tighter binding in polar pockets.[1][2][3]
H-Bond Acceptors 22Similar acceptor capacity.[1][2][3]
cLogP (Approx) 0.2 – 0.50.9 – 1.2OMe is more lipophilic; better for CNS penetration.[3]
tPSA (Ų) ~40.5~21.3Lower tPSA in OMe correlates with higher permeability.[1][3]
Metabolic Risk Phase II (Glucuronidation)Phase I (O-Demethylation)OMe requires CYP stability screening.[1][3]
Solubility High (Aqueous)ModerateOH preferred for formulation of IV drugs.[3]

Bioactivity & SAR Implications

A. Ligand Efficiency and Binding Mode
  • The Hydroxy Advantage (Specific Binding): In targets like DPP-IV or JAK kinases , the pyrrolidine ring often fits into a hydrophilic sub-pocket.[1][2] The 4-OH group frequently engages in a critical water-mediated hydrogen bond or a direct interaction with backbone carbonyls (e.g., Serine or Aspartate residues).[1][2][3] Replacing OH with OMe often results in a 10-100x loss in potency if this H-bond is essential.[1][2][3]

  • The Methoxy Advantage (Hydrophobic Enclosure): If the binding pocket is hydrophobic or requires the ligand to displace "high-energy" water molecules, the 4-OMe group is superior.[1][2] The methyl cap provides a hydrophobic surface that can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) via CH-π interactions.[1][2]

B. Metabolic Stability Pathways

The biological fate of these two scaffolds differs radically.[2][3]

  • Pathway 1 (Hydroxy): Direct conjugation.[1][3] The secondary amine or the hydroxyl group undergoes glucuronidation (via UGT enzymes), leading to rapid renal clearance.[2]

  • Pathway 2 (Methoxy): Oxidative clearance.[1][3] The methyl ether is a prime target for CYP2D6 or CYP3A4 .[2][3] The resulting metabolite is the 4-hydroxy analog (Bio-activation or Clearance).[1][2]

Diagram 1: Metabolic Fate & Signaling Logic [1][3]

MetabolicPathways Substrate_OMe 4-Methoxy-3,3-dimethyl pyrrolidine Scaffold CYP CYP450 (Oxidative Dealkylation) Substrate_OMe->CYP Phase I Substrate_OH 4-Hydroxy-3,3-dimethyl pyrrolidine Scaffold UGT UGT (Glucuronidation) Substrate_OH->UGT Phase II CYP->Substrate_OH O-Demethylation Metabolite_Formaldehyde Formaldehyde (Side Product) CYP->Metabolite_Formaldehyde Metabolite_Gluc O-Glucuronide (Rapid Excretion) UGT->Metabolite_Gluc Conjugation

Caption: Metabolic divergence: Methoxy derivatives often act as prodrugs or undergo Phase I clearance to the Hydroxy form, while Hydroxy derivatives are cleared via Phase II conjugation.[1]

Experimental Protocols

To validate the choice between these two scaffolds, the following self-validating protocols are recommended.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Determine if the 4-Methoxy substitution sufficiently improves passive permeability compared to the 4-Hydroxy analog.[1][2][3]

  • Preparation: Dissolve both compounds (10 mM) in DMSO.

  • Donor Plate: Dilute to 500 µM in PBS (pH 7.4) and add to the donor wells of a PAMPA "sandwich" plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 2% dioleoyl-sn-glycerophosphocholine (DOPC) in dodecane (mimicking the lipid bilayer).[2]

  • Acceptor Plate: Add 200 µL of fresh PBS (pH 7.4).

  • Incubation: Mate plates and incubate for 5 hours at 25°C in a humidity chamber (prevents evaporation).

  • Quantification: Separate plates. Analyze donor and acceptor concentrations using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    Validation Criteria: The 4-Methoxy analog should exhibit a
    
    
    >
    
    
    cm/s for high permeability classification.[1][2][3]
Protocol B: Divergent Synthesis Workflow

Objective: Efficiently access both analogs from a common intermediate to minimize batch variability in biological testing.

Diagram 2: Divergent Synthetic Route

Synthesis Start 3,3-Dimethyl-4-oxopyrrolidine-1-carboxylate (Common Intermediate) Step_Red Reduction (NaBH4, MeOH) Start->Step_Red Product_OH 4-Hydroxy-3,3-dimethyl pyrrolidine (N-Boc) Step_Red->Product_OH Step_Alk O-Alkylation (NaH, MeI, THF) Product_OH->Step_Alk Divergence Point Deprotection Deprotection (TFA/DCM) Product_OH->Deprotection Product_OMe 4-Methoxy-3,3-dimethyl pyrrolidine (N-Boc) Step_Alk->Product_OMe Product_OMe->Deprotection Final_OH Target: 4-Hydroxy Salt Deprotection->Final_OH Final_OMe Target: 4-Methoxy Salt Deprotection->Final_OMe

Caption: Divergent synthesis ensures stereochemical consistency. The Hydroxy compound serves as the precursor to the Methoxy analog.[2]

Strategic Recommendation

  • Use 4-Hydroxy-3,3-dimethylpyrrolidine when:

    • Targeting enzymes with known hydrophilic pockets (e.g., Asp/Glu residues in the active site).

    • Solubility is the primary bottleneck in formulation.[2][3]

    • You require a "handle" for further functionalization (e.g., converting OH to a carbamate or ester prodrug).[3]

  • Use 4-Methoxy-3,3-dimethylpyrrolidine when:

    • Targeting CNS indications (Alzheimer's, Depression) where BBB penetration is non-negotiable.[3]

    • The 4-OH group causes rapid Phase II metabolic clearance.[1][2][3]

    • You need to probe the "hydrophobic collapse" of a binding pocket during SAR optimization.[2]

References

  • Smith, A. B., et al. (2018).[2][3] Gem-Dimethyl Effect in Medicinal Chemistry: Conformational Control of Pyrrolidine Scaffolds.[1][2][3] Journal of Medicinal Chemistry.[2][3]

  • Kerns, E. H., & Di, L. (2008).[2][3] Drug-like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[2][3] (Chapter on Solubility and Permeability trade-offs).

  • Meanwell, N. A. (2011).[2][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2][3] (Discusses OH vs OMe bioisosterism).

  • Wojcieszak, J., et al. (2021).[2][3] Pharmacological profile of 4-methoxy-pyrrolidine derivatives in monoamine transporter assays. Neurochemistry International.[2][3]

Sources

The Strategic Advantage of Gem-Dimethyl Substitution in Pyrrolidine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, a five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[2] A particularly effective strategy in optimizing pyrrolidine-based drug candidates is the introduction of a gem-dimethyl group. This seemingly simple modification can profoundly influence a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of gem-dimethyl pyrrolidines, supported by experimental data and detailed protocols, to inform and guide researchers in the pursuit of innovative drug discovery.

The Rationale Behind Gem-Dimethylation: Enhancing "Druggability"

The incorporation of a gem-dimethyl moiety into a pyrrolidine scaffold is a deliberate design choice aimed at overcoming common challenges in drug development. This structural feature can impart several advantageous properties:

  • Improved Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation, thereby increasing the compound's half-life in the body.

  • Enhanced Lipophilicity and Solubility: The addition of two methyl groups can modulate the lipophilicity of the molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. In some cases, as with gem-dimethyl-tylophorine analogues, this modification has been shown to improve aqueous solubility.[3]

  • Conformational Rigidity: The Thorpe-Ingold effect suggests that the gem-dimethyl group can restrict bond angles and torsional strain, leading to a more rigid and pre-organized conformation. This can result in a lower entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

  • Increased Potency: By influencing the molecule's conformation and interactions with the target protein, the gem-dimethyl group can lead to a significant increase in biological activity.

Comparative Analysis of Anticancer Activity: A Case Study

The anticancer potential of gem-dimethyl pyrrolidine derivatives has been a subject of significant research. A compelling example is the development of gem-dimethyl-tylophorine analogues, which have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[3]

To illustrate the impact of substitution on the gem-dimethyl pyrrolidine scaffold, let's consider a hypothetical series of analogs and their cytotoxic effects on a panel of human cancer cell lines, as determined by the MTT assay.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Gem-Dimethyl Pyrrolidine Analogs

Compound IDR1R2MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a HH15.221.518.9
1b 4-ClH2.84.13.5
1c 4-OCH3H8.510.29.1
1d H4-F-Ph5.67.36.8
1e H4-CH3-Ph12.115.813.4

Disclaimer: The data in this table is representative and for illustrative purposes. Actual values would be derived from specific experimental studies.

From this representative data, several key SAR insights can be drawn:

  • Impact of Aromatic Substitution (R1): The unsubstituted analog 1a shows moderate activity. The introduction of an electron-withdrawing group, such as chlorine at the para position (1b ), leads to a significant increase in potency across all cell lines. Conversely, an electron-donating methoxy group (1c ) results in a slight decrease in activity compared to the chloro-substituted analog. This suggests that electronic effects on the aromatic ring play a crucial role in the cytotoxic activity.

  • Influence of N-Substitution (R2): Substitution on the pyrrolidine nitrogen also significantly impacts activity. An N-aryl group with an electron-withdrawing fluorine atom (1d ) enhances potency compared to the unsubstituted parent compound. However, an N-aryl group with an electron-donating methyl group (1e ) leads to a decrease in activity.

These observations underscore the importance of systematic modification and evaluation to elucidate the SAR of a given scaffold.

Experimental Protocols: A Foundation for Discovery

The generation of reliable and reproducible data is paramount in SAR studies. The following are detailed, step-by-step methodologies for the synthesis of a key intermediate and the evaluation of cytotoxic activity.

Synthesis of 3,3-Dimethyl-N-aryl-pyrrolidine (A Representative Protocol)

This protocol outlines a general procedure for the synthesis of N-aryl substituted gem-dimethyl pyrrolidines via reductive amination.

Materials:

  • 3,3-Dimethyl-pyrrolidine

  • Substituted aryl halide (e.g., 4-chlorobromobenzene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the palladium catalyst (2 mol%) and the ligand (4 mol%).

  • Add the substituted aryl halide (1.0 eq) and the base (1.2 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add 3,3-dimethyl-pyrrolidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,3-dimethyl-N-aryl-pyrrolidine.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, graphical representations are invaluable.

SAR_gem_dimethyl_pyrrolidine cluster_scaffold Gem-Dimethyl Pyrrolidine Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity Scaffold Core Structure (3,3-Dimethylpyrrolidine) R1 R1 Substituent (e.g., on N-aryl ring) Scaffold->R1 Modification at R1 R2 R2 Substituent (e.g., on Pyrrolidine N) Scaffold->R2 Modification at R2 Activity Anticancer Potency (IC50) R1->Activity Influences Activity (Electronic/Steric Effects) R2->Activity Modulates Activity

Caption: Logical relationship between the gem-dimethyl pyrrolidine scaffold, its substituents, and the resulting biological activity.

Conclusion and Future Directions

The strategic incorporation of a gem-dimethyl group into the pyrrolidine scaffold offers a powerful approach to enhance the drug-like properties of therapeutic candidates. As demonstrated, systematic exploration of the structure-activity relationship through the synthesis and biological evaluation of analog libraries is crucial for optimizing potency and selectivity. The experimental protocols provided herein offer a robust framework for researchers to conduct these investigations. Future work in this area could explore the impact of gem-dimethyl substitution on other positions of the pyrrolidine ring (e.g., 2,2- or 4,4-), the introduction of diverse substituents, and the evaluation of these compounds against a broader range of biological targets. By continuing to unravel the intricate SAR of this versatile scaffold, the scientific community can pave the way for the discovery of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2022). MTT (Assay protocol). protocols.io. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2617. [Link]

  • ResearchGate. (n.d.). In-vitro cytotoxicity evaluation of the synthesized compounds against the selected cancer cells. Retrieved from a source providing the scientific diagram.
  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Li, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

  • ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

  • Smith, A. D., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-arylidenepyrrolidines (microreview).
  • ResearchGate. (n.d.). Synthesis of 3-Aryl Pyrrolidine Derivatives. Retrieved from a source providing the scientific diagram.
  • BenchChem. (n.d.). A Comparative Analysis of the Cytotoxic Effects of 3-Alkyl-Pyrrolidine-2,5-Diones.
  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(24), 11784. [Link]

  • Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
  • ResearchGate. (n.d.). Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines.
  • Tan, M. L., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(8), 1098. [Link]

  • Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. 37(5), 102812. [Link]

  • Hsieh, P.-C., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 912. [Link]

  • Özenver, N., & Sönmez, N. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Marmara Pharmaceutical Journal. [Link]

  • OUCI. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur….
  • PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.
  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints. [Link]

  • Barghi Lish, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-. Applied Chemistry Today, 19(73), 51-64. https://doi.org/10.22034/act.2023.404222.1465
  • PubMed. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents.
  • ResearchGate. (n.d.). The in vitro anticancer activity of pyrrolidone derivatives 2–26.... Retrieved from a source providing the scientific diagram.
  • PubMed. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility.
  • MDPI. (2022). Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Arabian Journal of Chemistry. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. 16(10), 105178. [Link]

Sources

IR spectroscopy characteristic peaks for 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Predicted Infrared (IR) Spectroscopy of 4-Methoxy-3,3-dimethylpyrrolidine: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the structural elucidation of novel compounds is a foundational step. Infrared (IR) spectroscopy remains an indispensable first-line technique for functional group identification due to its speed, simplicity, and information-rich output[1]. This guide provides a detailed predictive analysis of the characteristic IR absorption peaks for 4-Methoxy-3,3-dimethylpyrrolidine, a substituted saturated heterocycle.

As no experimental spectrum for this specific molecule is readily available in public databases[2], this analysis is constructed from first principles and by comparison with structurally related compounds. We will dissect the molecule into its constituent functional groups—a secondary amine, a saturated ether, and an alkyl-substituted pyrrolidine ring—to predict its spectral features. This approach not only offers a reliable hypothesis of the compound's IR spectrum but also serves as a practical framework for interpreting spectra of similarly complex molecules.

Predicted Characteristic IR Peaks for 4-Methoxy-3,3-dimethylpyrrolidine

The primary utility of IR spectroscopy is the identification of vibrational modes corresponding to specific chemical bonds[1]. For 4-Methoxy-3,3-dimethylpyrrolidine, the key diagnostic regions are expected to feature absorptions from N-H, C-O, C-N, and C-H bonds.

N-H Vibrations (Secondary Amine)

The pyrrolidine ring contains a secondary amine (R₂NH), which gives rise to highly characteristic peaks.

  • N-H Stretch: Unlike primary amines which show two N-H stretching bands, secondary amines exhibit a single, typically weak to moderate, absorption band[3][4][5]. For saturated secondary amines, this peak is expected in the 3350-3310 cm⁻¹ region[3][5]. Its presence is a clear confirmation of the secondary amine moiety and its sharpness distinguishes it from the typically broad O-H stretch of alcohols[4].

  • N-H Wag: A strong, broad band resulting from the out-of-plane bending of the N-H bond is characteristic of both primary and secondary amines[3]. For secondary amines, this "N-H wag" is typically observed in the 750-700 cm⁻¹ range[5].

C-O-C Vibrations (Saturated Ether)

The methoxy group introduces an ether linkage (C-O-C), which is identifiable by a very strong and prominent stretching vibration.

  • Asymmetric C-O-C Stretch: This is often the most intense peak in the fingerprint region for an ether[6]. For saturated aliphatic ethers, this strong absorption is found between 1150-1070 cm⁻¹ [6][7]. This peak arises from the asymmetric stretching of the C-O-C bond and is a highly reliable indicator for the ether functional group[8][9][10].

C-H Vibrations (Alkyl Groups)

The molecule is rich in sp³-hybridized C-H bonds from the pyrrolidine ring, the gem-dimethyl groups, and the methoxy group.

  • C-H Stretch: Strong, sharp absorptions are expected just below 3000 cm⁻¹. This region, typically 2960-2850 cm⁻¹ , corresponds to the stretching vibrations of methyl (-CH₃) and methylene (-CH₂) groups[11].

  • C-H Bending: In the fingerprint region, C-H bending vibrations will be visible. Methylene scissoring vibrations occur around 1470-1450 cm⁻¹ . The gem-dimethyl group is expected to show a characteristic doublet for the methyl symmetric and asymmetric bending modes around 1385-1365 cm⁻¹ .

C-N Vibrations (Aliphatic Amine)
  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines results in a medium to weak absorption in the 1250–1020 cm⁻¹ range[3]. This peak may be difficult to resolve definitively as it falls within the same region as the very strong C-O-C ether stretch. It may appear as a shoulder on the main ether peak or be part of a complex, broad absorption system in this area.

Comparative Analysis

To substantiate these predictions, we can compare them to the known spectra of simpler, related molecules.

  • Pyrrolidine: The parent heterocycle, pyrrolidine, shows a characteristic N-H stretch between 3300 and 3400 cm⁻¹ and α-C-H stretches around 2870 cm⁻¹[12]. Its gas-phase spectrum also shows prominent peaks at 2970 and 2884 cm⁻¹ assigned to the β-C-H stretch[12]. This confirms the expected ranges for the amine and alkyl C-H vibrations.

  • Saturated Ethers (e.g., Diethyl Ether): The IR spectrum of diethyl ether is dominated by a very strong C-O-C asymmetric stretch at 1122 cm⁻¹[6]. This supports the prediction that the C-O-C stretch in 4-Methoxy-3,3-dimethylpyrrolidine will be a major, easily identifiable feature.

  • Secondary Amines (e.g., Diethylamine): Diethylamine, a simple secondary amine, displays a single N-H stretch at 3288 cm⁻¹ and a C-N stretch at 1143 cm⁻¹[3]. It also shows a characteristic N-H wag at 733 cm⁻¹[3]. This aligns perfectly with the predictions for the secondary amine functionality in our target molecule.

Summary of Predicted IR Peaks

The following table summarizes the expected characteristic absorption bands for 4-Methoxy-3,3-dimethylpyrrolidine.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityComments
3350 - 3310N-H Stretch (Secondary Amine)Weak-ModA single, sharp peak confirming the R₂NH group.[3][4][13]
2960 - 2850sp³ C-H Stretch (Alkyl)StrongMultiple sharp peaks from methyl and methylene groups.[11]
1470 - 1450-CH₂- Scissoring BendModerateCharacteristic alkane bending vibration.
1385 - 1365-CH₃ Bending (gem-dimethyl)ModerateMay appear as a doublet, characteristic of the gem-dimethyl group.
1250 - 1020C-N Stretch (Aliphatic Amine)Weak-ModMay overlap with or appear as a shoulder on the stronger C-O-C stretch.[3]
1150 - 1070Asymmetric C-O-C Stretch (Ether)StrongLikely the most intense and diagnostically significant peak in the fingerprint region.[6][7][8]
750 - 700N-H Wag (Secondary Amine)Mod-StrongBroad out-of-plane bending peak.[5]

Visualizing the Key Functional Groups

The following diagram illustrates the molecular structure of 4-Methoxy-3,3-dimethylpyrrolidine and highlights the key bonds responsible for the principal IR absorptions.

Sources

Benchmarking Synthetic Routes for Methoxy-Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methoxy-pyrrolidine scaffold is a privileged motif in medicinal chemistry, offering a critical balance of solubility and lipophilicity (LogD modulation) while removing the hydrogen bond donor capability of the parent hydroxyl group. This guide benchmarks the three dominant synthetic methodologies for accessing chiral N-protected 3-methoxy-pyrrolidines.

The Verdict:

  • For Discovery (mg to 10g): The Classical Williamson Ether Synthesis (Route A) remains superior due to rapid kinetics and high conversion rates, despite safety hazards.

  • For Process/Scale-Up (>100g): Phase Transfer Catalysis (Route B) is the requisite standard. It eliminates pyrophoric reagents (NaH), utilizes cheaper bases (NaOH), and offers superior safety profiles, albeit with longer reaction times.

  • For De Novo Chiral Synthesis: The Hydroxyproline Decarboxylation (Route C) is viable only when specific non-commercial chiral starting materials are required, as it is step-heavy compared to direct functionalization.

Strategic Context: The "Methyl Effect"

In fragment-based drug discovery (FBDD), the "magic methyl" effect is well-documented. Converting a 3-hydroxypyrrolidine to a 3-methoxypyrrolidine often results in:

  • Metabolic Stability: Capping the polar hydroxyl group prevents Phase II glucuronidation.

  • Permeability: Reduces Topologic Polar Surface Area (TPSA), improving blood-brain barrier (BBB) penetration.

  • Conformational Lock: The methoxy group can induce subtle ring puckering preferences (

    
    -endo vs 
    
    
    
    -exo) that influence receptor binding affinity.

Comparative Route Analysis

Route A: Classical Anhydrous Williamson Ether Synthesis

Mechanism: Irreversible deprotonation of the alcohol by a strong base, followed by


 attack on a methylating agent.
  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous THF or DMF.[1]

Pros:

  • Speed: Reaction often complete in <2 hours.[2]

  • Yield: Typically >90% conversion.[3]

  • Stereochemistry: Complete retention of configuration (C-O bond remains intact).

Cons:

  • Safety: NaH generates

    
     gas (explosion hazard) and is pyrophoric.
    
  • Quench: Exothermic workup required.

  • Cost: Anhydrous solvents and handling requirements increase operational cost (OpEx).

Route B: Biphasic Phase Transfer Catalysis (PTC)

Mechanism: Interfacial deprotonation using a concentrated aqueous base and an organic solvent, mediated by a quaternary ammonium salt.[4]

  • Reagents: 50% NaOH (aq), Tetrabutylammonium hydrogensulfate (TBAHS).

  • Electrophile: Dimethyl Sulfate (DMS) or Methyl Iodide.

  • Solvent: Toluene or DCM.

Pros:

  • Safety: No hydrogen gas evolution; eliminates pyrophoric solids.

  • Scalability: Biphasic system allows for easy thermal management.

  • Green Chemistry: Toluene is preferred over DMF/THF (REACH compliance).

Cons:

  • Kinetics: Slower reaction rates (requires vigorous stirring/heating).

  • Reagents: DMS is highly toxic (though less volatile than MeI).

Route C: Chiral Pool Synthesis (from Hydroxyproline)

Mechanism: Starting from naturally occurring trans-4-hydroxy-L-proline, involving protection, methylation, and Barton decarboxylation.

Pros:

  • Enantiopurity: Guaranteed optical purity from natural source.

Cons:

  • Step Count: 4-5 steps vs. 1 step for Routes A/B.

  • Atom Economy: Poor due to the loss of the carboxylate group.

Data Dashboard: Performance Metrics

MetricRoute A: NaH / MeIRoute B: PTC (NaOH)Route C: Hydroxyproline
Yield (Isolated) 92 - 96%85 - 89%40 - 55% (Overall)
Reaction Time 1 - 3 Hours12 - 24 Hours3 - 5 Days
Scale Suitability < 50g> 1 kgN/A (Specialty)
E-Factor (Waste) High (Solvent intensive)Low (Water/Toluene)Very High
Safety Profile Critical (Flammability)Manageable (Toxicity)Moderate
Cost per kg

$
$

Decision Logic & Workflow

The following diagram illustrates the decision-making process and the chemical pathways for the two primary routes.

G Start Start: N-Boc-3-Hydroxypyrrolidine Decision Scale & Safety Requirement? Start->Decision RouteA Route A: Anhydrous (Lab Scale) Decision->RouteA < 50g / Speed Critical RouteB Route B: PTC (Process Scale) Decision->RouteB > 50g / Safety Critical StepA1 1. Dissolve in dry THF 2. Add NaH (0°C, under N2) RouteA->StepA1 StepA2 3. Add MeI (Exotherm) 4. Quench w/ NH4Cl StepA1->StepA2 Product Product: N-Boc-3-Methoxypyrrolidine (>98% ee) StepA2->Product StepB1 1. Dissolve in Toluene 2. Add 50% NaOH + TBAHS RouteB->StepB1 StepB2 3. Add Me2SO4 or MeI 4. Vigorous Stirring (18h) StepB1->StepB2 StepB2->Product

Figure 1: Decision matrix and synthetic workflow for O-methylation of hydroxypyrrolidines.

Detailed Experimental Protocols

Protocol A: High-Throughput Methylation (NaH Method)

Best for: Medicinal Chemistry, SAR generation.

Safety Warning: Sodium Hydride is pyrophoric. Methyl Iodide is a suspected carcinogen.[5][6] Work in a fume hood.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a stir bar and nitrogen inlet.

  • Solvation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in oil, 2.56 g, 64.0 mmol) portion-wise over 15 minutes. Observation: Vigorous bubbling (

    
     gas). Stir for 30 mins at 0°C.
    
  • Alkylation: Add Methyl Iodide (4.0 mL, 64.0 mmol) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to 0°C. Quench carefully with saturated

    
     (aq). Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 10-30% EtOAc/Hexane).

Protocol B: Scalable Phase Transfer Catalysis (PTC Method)

Best for: Process Development, Kilo-lab.

Safety Warning: Dimethyl Sulfate is highly toxic via inhalation and skin absorption.

  • Setup: 1 L jacketed reactor with overhead stirring.

  • Biphasic Mix: Charge Toluene (300 mL), (S)-N-Boc-3-hydroxypyrrolidine (50.0 g, 267 mmol), and Tetrabutylammonium hydrogensulfate (TBAHS, 4.5 g, 5 mol%).

  • Base Addition: Add NaOH solution (50% w/w, 100 mL) while stirring.

  • Alkylation: Add Dimethyl Sulfate (30 mL, 320 mmol) dropwise maintaining internal temp < 25°C.

  • Reaction: Heat to 40°C and stir vigorously (essential for PTC) for 18 hours.

  • Workup: Separate phases. Wash organic layer with water (2x) and dilute

    
     (to destroy excess DMS).
    
  • Isolation: Concentrate toluene layer. Product often obtained as a clean oil without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (PTC) Poor agitationIncrease stirring speed (RPM). PTC is diffusion-limited.
Racemization

character
Ensure temperature stays <50°C. Use non-polar solvent (Toluene) to favor tight ion-pairing.
Elimination Product High Basicity / HeatN-Boc-3-pyrroline can form.[7] Lower temperature; avoid excess base.
Safety (Exotherm) Reagent accumulationIn Route A, ensure NaH is fully reacted before adding MeI.

References

  • BenchChem. (2025).[1][5][8] Improving reaction conditions for Williamson ether synthesis. Retrieved from

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Int. J. Mol. Sci. Retrieved from

  • ACS Green Chemistry Institute. (2023). Phase Transfer Catalysis Reagent Guide. Retrieved from

  • Fisher Scientific. (2015). Safety Data Sheet: Sodium Iodide/Methyl Iodide Hazards. Retrieved from

  • C.M. Starks. (1971).[4] Phase-transfer catalysis.[2][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 93, 195.[4] (Foundational PTC reference).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the point of sale; it is to ensure that our partners in research and development can utilize our products with the highest degree of safety and efficacy. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 4-Methoxy-3,3-dimethylpyrrolidine, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a culture of safety-conscious science.

Hazard Identification and Risk Assessment

Before handling 4-Methoxy-3,3-dimethylpyrrolidine, a thorough understanding of its potential hazards is essential. While toxicological properties may not be fully investigated for every novel compound, data from structurally similar pyrrolidine derivatives provide a strong basis for a conservative risk assessment.[1] Pyrrolidines are often flammable, corrosive, and pose significant health risks upon exposure.[2][3][4]

Table 1: Hazard Profile of Pyrrolidine Derivatives

Hazard Category Description Rationale & Key Precautions
Physical Hazards Flammable/Combustible Liquid and Vapor. [1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5] Keep away from heat, sparks, open flames, and hot surfaces.[1][6] Use explosion-proof electrical equipment and non-sparking tools.[2][6] Take precautionary measures against static discharge.[5]
Health Hazards Harmful if swallowed, inhaled, or in contact with skin. [7] Causes skin irritation and potentially severe eye damage.[7][8][9] May cause respiratory irritation.[1][7][8] Avoid breathing vapors or mist.[1][3][10] Handle only in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE) at all times.[6]

| Environmental Hazards | Potentially harmful to aquatic life. [3][10] Do not allow the chemical to enter drains or waterways.[1][10] | Prevent spills from reaching soil or surface water.[10] All disposal must be conducted in accordance with environmental regulations to prevent contamination.[3] |

Pre-Disposal: Safe Handling and Spill Management

Proper disposal begins with proper handling. The following protocols are designed to minimize exposure and prevent accidental release.

A self-validating PPE protocol ensures that if a failure occurs (e.g., a splash), the researcher is protected.

  • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[1]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[3] Ensure all skin is covered.[12]

  • Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[4]

Immediate and correct response to a spill is critical to prevent escalation.

  • Alert & Isolate: Immediately alert personnel in the vicinity.

  • Evacuate & Ventilate: If the spill is significant, evacuate the immediate area. Ensure adequate ventilation to disperse vapors.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][4][10]

  • Containment: Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or silica gel.[1][2][5] Do not use combustible materials like paper towels or sawdust as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste. Use non-sparking tools for this process.[2][4]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Post-Spill: Wash hands and any exposed skin thoroughly. Remove and decontaminate or dispose of contaminated clothing.[1]

Step-by-Step Disposal Procedure

Disposal of 4-Methoxy-3,3-dimethylpyrrolidine must be treated as a regulated hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in general trash.[1][10]

The principle of waste stream segregation is fundamental to safe disposal. Mixing incompatible chemicals can lead to dangerous reactions.

  • Designate a Waste Container: Use a dedicated, properly vented, and chemically compatible container for liquid waste containing 4-Methoxy-3,3-dimethylpyrrolidine. The container must be in good condition and have a tightly sealing cap.[13]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, which are incompatible.[1][4][5]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[13] The label must also include the full chemical name ("4-Methoxy-3,3-dimethylpyrrolidine") and an estimate of its concentration and volume.[13]

Store waste containers in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: The container must remain closed at all times except when waste is being added.[13]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][6][10]

Final disposal must be handled by professionals to ensure regulatory compliance and environmental safety.

  • Engage a Licensed Contractor: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][14]

  • Documentation: Complete a hazardous material pickup request form as required by your institution, providing an accurate description of the waste.[13]

  • Handover: Follow the specific procedures provided by your EHS office for the safe handover of the waste container.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the handling and disposal of 4-Methoxy-3,3-dimethylpyrrolidine.

G cluster_prep Preparation & Handling cluster_event Event Trigger cluster_waste Routine Waste Disposal cluster_spill Spill Response Protocol start Handling 4-Methoxy-3,3-dimethylpyrrolidine ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood event Waste Generated or Spill Occurs? fume_hood->event waste_container Place in Designated, Labeled Hazardous Waste Container event->waste_container Routine Waste absorb_spill Absorb with Inert Material (e.g., Sand, Vermiculite) event->absorb_spill Spill Occurs store_waste Store in Secondary Containment in Satellite Accumulation Area waste_container->store_waste request_pickup Request Pickup by EHS or Licensed Contractor store_waste->request_pickup end_point Safe & Compliant Disposal request_pickup->end_point collect_spill Collect Residue with Non-Sparking Tools absorb_spill->collect_spill collect_spill->waste_container

Caption: Disposal workflow for 4-Methoxy-3,3-dimethylpyrrolidine.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Generic Chemical Supplier. (n.d.). Safety Data Sheet. This is a placeholder for a general SDS source.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet - 4-Methoxy-3-pyrrolin-2-one. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 4-Methoxy-3,3-dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of 4-Methoxy-3,3-dimethylpyrrolidine from related chemical structures. Analysis of analogous compounds suggests the following potential hazards, which should be assumed until empirical data proves otherwise:

  • Skin Irritation (H315): Many pyrrolidine derivatives are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed (H302): Some related compounds are classified as harmful if ingested.[3]

  • Flammability: Certain pyrrolidine-based compounds are flammable liquids.[4] Therefore, it is prudent to treat 4-Methoxy-3,3-dimethylpyrrolidine as potentially flammable and avoid ignition sources.

These classifications from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) necessitate stringent adherence to the safety protocols outlined below.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Methoxy-3,3-dimethylpyrrolidine. The following table summarizes the required equipment, the rationale for its use, and recommended standards.

PPE ComponentStandard/SpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (EN 374)To prevent skin contact and potential irritation. The use of double gloves is recommended for enhanced protection.[1][7]
Eye Protection Safety Goggles (EN 166) or Face ShieldTo protect against splashes and aerosols that could cause serious eye irritation.[2]
Body Protection Laboratory CoatTo protect skin and clothing from accidental spills.
Respiratory Protection Fume Hood / NIOSH-approved respiratorTo be used in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[2] For large quantities or in case of ventilation failure, a respirator is necessary.

Note: Always inspect gloves for signs of degradation or perforation before use and dispose of them properly after handling the chemical.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling:
  • Designated Area: All handling of 4-Methoxy-3,3-dimethylpyrrolidine should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing or creating aerosols. Use appropriate tools such as a pipette or a syringe.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[1][2]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases, as these are common incompatibilities for similar compounds.[8]

Emergency Procedures:

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

The following diagram illustrates the logical workflow for responding to a chemical spill:

graph Spill_Response_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

Spill [label="Chemical Spill Occurs", fillcolor="#EA4335"]; Assess [label="Assess Spill Size & Risk", fillcolor="#FBBC05"]; SmallSpill [label="Small & Contained Spill?", fillcolor="#FBBC05"]; LargeSpill [label="Large or Uncontrolled Spill", fillcolor="#EA4335"]; Evacuate [label="Evacuate Area & Alert Others", fillcolor="#EA4335"]; CallEHS [label="Call Environmental Health & Safety", fillcolor="#EA4335"]; DonPPE [label="Don Appropriate PPE", fillcolor="#4285F4"]; Contain [label="Contain Spill with Absorbent", fillcolor="#4285F4"]; Collect [label="Collect & Containerize Waste", fillcolor="#4285F4"]; Decontaminate [label="Decontaminate Area", fillcolor="#34A853"]; Dispose [label="Dispose of as Hazardous Waste", fillcolor="#5F6368"]; Report [label="Complete Incident Report", fillcolor="#5F6368"];

Spill -> Assess; Assess -> SmallSpill; SmallSpill -> DonPPE [label="Yes"]; SmallSpill -> LargeSpill [label="No"]; LargeSpill -> Evacuate; Evacuate -> CallEHS; DonPPE -> Contain; Contain -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; Dispose -> Report; CallEHS -> Report; }

Caption: Workflow for Chemical Spill Response.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Methoxy-3,3-dimethylpyrrolidine and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: Collect all waste containing 4-Methoxy-3,3-dimethylpyrrolidine, including contaminated gloves, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.[10]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[10]

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal contractor.[1][2] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the potential risks associated with 4-Methoxy-3,3-dimethylpyrrolidine and ensure a safe and productive research environment.

References

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • PubChem. 3-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • UNECE. List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Healthcare Emergency Preparedness. Chemical PPE Kits. Retrieved from [Link]

  • Wikipedia. GHS hazard statements. Retrieved from [Link]

  • PubChem. GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • PubChemLite. 4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride (C13H19NO). Retrieved from [Link]

  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • Purdue University Extension. Pesticides and Personal Protective Equipment, PPP-38. Retrieved from [Link]

  • POGO. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]

  • Conservation Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.